molecular formula C34H67NO3 B15143604 C16-Ceramide-13C16

C16-Ceramide-13C16

Cat. No.: B15143604
M. Wt: 553.8 g/mol
InChI Key: YDNKGFDKKRUKPY-GHROMGGCSA-N
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Description

C16-Ceramide-13C16 is a useful research compound. Its molecular formula is C34H67NO3 and its molecular weight is 553.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H67NO3

Molecular Weight

553.8 g/mol

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1

InChI Key

YDNKGFDKKRUKPY-GHROMGGCSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C16-Ceramide-¹³C₁₆: Structure, Biochemical Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of C16-Ceramide-¹³C₁₆, an isotopically labeled version of the bioactive sphingolipid, C16-Ceramide. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental structure, biochemical roles in critical signaling pathways, and its application as a powerful tool in metabolic research.

Structure and Physicochemical Properties

C16-Ceramide, also known as N-palmitoylsphingosine, is a lipid molecule composed of a sphingosine base linked to a 16-carbon saturated fatty acid (palmitic acid) via an amide bond.[1][2] Its isotopically labeled counterpart, C16-Ceramide-¹³C₁₆, is structurally identical except that all 16 carbon atoms of the palmitic acid chain are replaced with the heavy isotope, carbon-13.[3][4] This labeling makes the molecule readily distinguishable from its endogenous, unlabeled form by mass spectrometry, without altering its chemical and biological properties.[5]

Structural and Chemical Identity

The key identifiers and properties of both unlabeled and labeled C16-Ceramide are summarized below.

PropertyC16-Ceramide (Unlabeled)C16-Ceramide-¹³C₁₆ (Labeled)
Molecular Formula C₃₄H₆₇NO₃¹³C₁₆C₁₈H₆₇NO₃
Molecular Weight 537.9 g/mol Approx. 553.9 g/mol
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamideN-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide-¹³C₁₆
Synonyms Cer(d18:1/16:0), N-palmitoyl-D-erythro-sphingosine¹³C-labeled C16-Ceramide
InChIKey YDNKGFDKKRUKPY-TURZORIXSA-NYDNKGFDKKRUKPY-TURZORIXSA-N (Same stereochemistry)
CAS Number 24696-26-2Not consistently available
Physical Form SolidSolid
Solubility Soluble in ethanol with warming; Soluble in chloroform.Assumed similar to unlabeled form

Biochemical Properties and Signaling Pathways

Ceramides are central molecules in sphingolipid metabolism and function as critical second messengers in a variety of cellular signaling pathways. They are generated through two primary routes: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin at the plasma membrane. C16-Ceramide specifically has been implicated in processes such as apoptosis, cell cycle regulation, and cellular stress responses.

De Novo Sphingolipid Synthesis

The de novo synthesis pathway is the primary route for producing ceramides. It begins with the condensation of serine and palmitoyl-CoA. C16-Ceramide-¹³C₁₆ is particularly useful for tracing this pathway, as labeled palmitate is incorporated into the ceramide backbone.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA KS 3-Ketosphinganine Serine->KS SPT Sphinganine Sphinganine (dihydrosphingosine) KS->Sphinganine KDSR DHCer Dihydroceramides (dhCer) (e.g., dhC16-Ceramide) Sphinganine->DHCer CerS5/6 (+ Palmitoyl-CoA) Cer Ceramides (e.g., C16-Ceramide) DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Transport (CERT) SPT SPT KDSR KDSR CerS5_6 CerS5/6 DEGS1 DEGS1 CERT CERT G Stress Cellular Stress (e.g., TNF-α, Radiation) C16Cer ↑ C16-Ceramide Stress->C16Cer mTOR mTOR Pathway C16Cer->mTOR Inhibits Mito Mitochondria C16Cer->Mito Forms Channels Proliferation Cell Proliferation mTOR->Proliferation CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cell Lysate, Plasma) Spike Spike with C16-Ceramide-¹³C₁₆ (IS) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (e.g., C18 Column) Dry->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantify vs. Standard Curve Ratio->Quant

References

De Novo Synthesis of C16-Ceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles in a variety of cellular signaling pathways, including apoptosis, cell proliferation, and differentiation. C16-ceramide, which contains a 16-carbon fatty acid chain, is one of the most abundant and biologically significant ceramide species. Its synthesis is predominantly carried out through the de novo pathway, a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. Dysregulation of C16-ceramide levels has been implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making its synthesis pathway a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core steps of the de novo synthesis of C16-ceramide, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The De Novo Synthesis Pathway of C16-Ceramide

The de novo synthesis of C16-ceramide is a four-step enzymatic cascade that begins with the condensation of L-serine and palmitoyl-CoA.[1][2][3] The entire process is localized to the endoplasmic reticulum (ER).[1][4]

The key enzymatic steps are:

  • Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step, the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.

  • 3-Ketosphinganine Reductase (KSR): The resulting 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase, a reaction that utilizes NADPH as a cofactor.

  • Ceramide Synthase (CerS): Sphinganine is subsequently acylated by a family of ceramide synthases. Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) exhibit a high degree of specificity for palmitoyl-CoA (C16-CoA), leading to the formation of dihydroceramide (C16-dihydroceramide).

  • Dihydroceramide Desaturase (DEGS): In the final step, a double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase, converting it to C16-ceramide.

The synthesized ceramide can then be transported to the Golgi apparatus for further metabolism into other sphingolipids like sphingomyelin and complex glycosphingolipids.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the C16-ceramide de novo synthesis pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/System
Serine Palmitoyltransferase (SPT)L-serine0.1 - 1.8 mMNot specifiedMammalian
Serine Palmitoyltransferase (SPT)L-serine1.2 mMNot specifiedMammalian (redetermined)
Serine Palmitoyltransferase (SPT)Palmitoyl-CoA~0.05 - 0.1 mM (optimal)Not specifiedMammalian
Dihydroceramide DesaturaseC8-dihydroceramide1.92 ± 0.36 µM3.16 ± 0.24 nmol/min/g proteinRat Liver Microsomes
Dihydroceramide DesaturaseNADH43.4 ± 6.47 µM4.11 ± 0.18 nmol/min/g proteinRat Liver Microsomes

Table 2: C16-Ceramide Levels in Various Cell Lines and Tissues

Cell Line/TissueConditionC16-Ceramide ConcentrationReference
Human Melanocytes (HM)BaselineMost abundant long-chain ceramide
Melanoma Cell Lines (WM35, A375, WM451)BaselineSignificantly higher than other long-chain ceramides
Human Colon Carcinoma (HCT116)BaselinePredominant subtype along with C24-ceramide
Human Breast Cancer (MCF-7)BaselineConstitutively present
Human Leukemia (U937)BaselineConstitutively present
Human Ovarian Carcinoma (Ovcar)BaselineConstitutively present
Subcutaneous Adipose Tissue (Lean Humans)BaselineLower than obese individuals
Subcutaneous Adipose Tissue (Obese Humans)BaselineSignificantly increased
Subcutaneous Adipose Tissue (Obese Diabetic Humans)BaselineSignificantly increased compared to obese non-diabetic
Failing Human MyocardiumHeart FailureIncreased by 19%
Human Breast Cancer TissueCancerousElevated levels

Experimental Protocols

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the extraction and quantification of C16-ceramide from biological samples.

1. Sample Preparation and Lipid Extraction:

  • Cell Pellets: Resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).

  • Tissue Samples: Homogenize a known weight of tissue in an appropriate buffer.

  • Lipid Extraction: Perform a Bligh and Dyer extraction by adding a chloroform:methanol (1:2, v/v) mixture to the sample. After vortexing and centrifugation, the lower organic phase containing the lipids is collected. An internal standard, such as C17-ceramide, should be added at the beginning of the extraction for accurate quantification.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the lipid extract using a reverse-phase C8 or C18 column on an HPLC or UPLC system. A typical mobile phase gradient would involve a mixture of water with formic acid and ammonium formate (mobile phase A) and acetonitrile/isopropanol with formic acid (mobile phase B).

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Quantify C16-ceramide by monitoring the specific precursor-to-product ion transition. For C16-ceramide (d18:1/16:0), a common transition is m/z 538.5 -> 264.4.

  • Quantification: Generate a standard curve using known concentrations of a C16-ceramide standard and normalize the results to the internal standard.

Enzyme Activity Assays

1. Serine Palmitoyltransferase (SPT) Activity Assay:

  • Principle: This assay measures the incorporation of a labeled substrate (e.g., [³H]L-serine or [¹⁴C]L-serine) into 3-ketosphinganine.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, EDTA, DTT, and pyridoxal 5'-phosphate (PLP).

  • Substrates: Add cell or tissue lysate (as the enzyme source), palmitoyl-CoA, and the radiolabeled L-serine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an alkaline solution (e.g., NH₄OH) and extract the lipids using a chloroform:methanol mixture.

  • Detection: Separate the radiolabeled 3-ketosphinganine product by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter. Alternatively, a non-radioactive HPLC-based method can be used.

2. 3-Ketosphinganine Reductase (KSR) Activity Assay:

  • Principle: This assay monitors the conversion of 3-ketosphinganine to sphinganine, often using a metabolomics-based approach with LC-MS/MS detection.

  • Reaction: Incubate a protein source (e.g., cell lysate or purified enzyme) with 3-ketosphinganine and NADPH.

  • Analysis: Quantify the formation of sphinganine over time using LC-MS/MS.

3. Ceramide Synthase (CerS) 5/6 Activity Assay:

  • Principle: This assay measures the N-acylation of a sphingoid base (sphinganine) with a specific fatty acyl-CoA (C16-CoA).

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a sphingoid base substrate (e.g., sphinganine), and C16-CoA.

  • Enzyme Source: Use cell or tissue homogenates or microsomes expressing CerS5 or CerS6.

  • Incubation: Incubate the reaction at 37°C.

  • Lipid Extraction and Analysis: Extract the lipids and quantify the newly synthesized C16-dihydroceramide by LC-MS/MS.

4. Dihydroceramide Desaturase (DEGS) Activity Assay:

  • In Vitro Assay Principle: This assay often uses a radiolabeled dihydroceramide analog (e.g., N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine) and measures the formation of tritiated water upon desaturation.

  • Reaction: Incubate a microsomal fraction or total cell homogenate with the radiolabeled substrate and NADH as a cofactor.

  • Detection: Separate the tritiated water from the substrate using a C18 column and measure the radioactivity.

  • In Situ Assay Principle: This assay utilizes a fluorescently labeled or otherwise tagged dihydroceramide analog (e.g., C12-dhCCPS) that is added to live cells.

  • Procedure: Treat cells with the dihydroceramide analog, followed by lipid extraction and LC-MS/MS analysis to measure the conversion to the corresponding ceramide analog.

Visualizations

De Novo C16-Ceramide Synthesis Pathway

De_Novo_C16_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA1 Palmitoyl-CoA (C16-CoA) PalmitoylCoA1->SPT Ketosphinganine 3-Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Sphinganine Sphinganine (Dihydro- sphingosine) CerS Ceramide Synthase 5/6 (CerS5/6) Sphinganine->CerS PalmitoylCoA2 Palmitoyl-CoA (C16-CoA) PalmitoylCoA2->CerS Dihydroceramide C16-Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS Ceramide C16-Ceramide SPT->Ketosphinganine KSR->Sphinganine NADP NADP+ KSR->NADP CerS->Dihydroceramide DEGS->Ceramide NADPH NADPH NADPH->KSR

Caption: The enzymatic cascade of de novo C16-ceramide synthesis in the ER.

Experimental Workflow for LC-MS/MS Quantification of C16-Ceramide

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with Internal Standard (e.g., C17-Ceramide) Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Dry Dry Down Organic Phase Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Reverse Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification against Standard Curve) MS->Data Result C16-Ceramide Concentration Data->Result

Caption: Workflow for C16-ceramide quantification by LC-MS/MS.

Conclusion

The de novo synthesis pathway is a fundamental process for the production of C16-ceramide, a key player in cellular physiology and pathology. Understanding the intricacies of this pathway and having robust methods for its study are crucial for advancing our knowledge of sphingolipid biology and for the development of novel therapeutics. This guide provides a comprehensive resource for researchers, offering a detailed overview of the pathway, consolidated quantitative data, and established experimental protocols to facilitate further investigation into the vital role of C16-ceramide in health and disease.

References

The Role of C16-Ceramide in Mitochondrial Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16-ceramide, a saturated long-chain ceramide, is a critical bioactive sphingolipid implicated in the regulation of cellular stress responses, including apoptosis. A key event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of pro-apoptotic factors. This technical guide provides an in-depth examination of the role of C16-ceramide in modulating mitochondrial membrane permeability. We will explore the mechanisms of C16-ceramide-induced MOMP, its interaction with key apoptotic proteins, and present detailed protocols for investigating these processes. This guide is intended to serve as a comprehensive resource for researchers in academia and industry engaged in apoptosis research and the development of novel therapeutics targeting mitochondrial pathways.

Introduction

Mitochondria are central to cellular life and death decisions. The integrity of the mitochondrial membranes is paramount for maintaining cellular homeostasis. The permeabilization of the outer mitochondrial membrane is a point of no return in the intrinsic apoptotic cascade. Various stimuli converge on the mitochondria to induce MOMP, leading to the release of intermembrane space proteins such as cytochrome c, which subsequently activate caspases and execute the apoptotic program.

Ceramides, a class of sphingolipids, have emerged as key signaling molecules in the induction of apoptosis.[1] Specifically, C16-ceramide, generated through the action of ceramide synthase 5 and 6, has been shown to accumulate in mitochondria in response to apoptotic stimuli.[2][3] This accumulation is not merely a correlative event; C16-ceramide directly participates in the permeabilization of the MOM.[4]

This guide will detail the current understanding of how C16-ceramide orchestrates MOMP, focusing on its ability to form channels within the mitochondrial outer membrane and its interplay with Bcl-2 family proteins. Furthermore, we will provide detailed experimental protocols to enable researchers to probe the intricate relationship between C16-ceramide and mitochondrial function.

Mechanism of C16-Ceramide-Induced Mitochondrial Outer Membrane Permeabilization

The primary mechanism by which C16-ceramide induces MOMP is through the formation of large, stable, protein-permeable channels in the mitochondrial outer membrane. These channels are formed by the self-assembly of ceramide molecules into organized structures within the lipid bilayer.

Key characteristics of C16-ceramide channels:

  • Size: These channels are estimated to have a diameter of around 10 nm, which is sufficiently large to allow the passage of proteins up to 60 kDa. This includes pro-apoptotic factors like cytochrome c (≈12 kDa) and adenylate kinase.

  • Specificity: Ceramide channel formation is specific to mitochondrial membranes, with significantly less activity observed in other membranes like the plasma membrane of erythrocytes at similar concentrations.

  • Physiological Relevance: The concentration of C16-ceramide required to induce significant channel formation and membrane permeability in isolated mitochondria is in the range of 4-6 pmol of ceramide per nanomole of mitochondrial phospholipids. These levels are consistent with the observed increase in mitochondrial ceramide during the early stages of apoptosis.

Interaction with Bcl-2 Family Proteins

The formation and stability of C16-ceramide channels are not solely dependent on ceramide concentration but are also modulated by interactions with Bcl-2 family proteins.

  • Pro-apoptotic Proteins (e.g., Bax): Bax, a key effector of MOMP, is thought to synergize with ceramide to permeabilize the outer mitochondrial membrane. C16-ceramide can create a favorable membrane environment for Bax insertion, oligomerization, and pore formation.

  • Anti-apoptotic Proteins (e.g., Bcl-xL): Anti-apoptotic proteins like Bcl-xL can inhibit the formation of ceramide channels, thereby preventing MOMP and apoptosis.

Interaction with Other Mitochondrial Proteins

Recent evidence suggests that ceramides can also interact directly with mitochondrial proteins to induce apoptosis. One such protein is the voltage-dependent anion channel 2 (VDAC2). C16-ceramide can bind to VDAC2, triggering a conformational change that facilitates Bax/Bak recruitment and subsequent MOMP.

Quantitative Data on C16-Ceramide-Induced Mitochondrial Permeability

The following tables summarize quantitative data from studies investigating the effects of C16-ceramide on mitochondrial membrane permeability.

Table 1: Dose-Dependent Effect of C16-Ceramide on Mitochondrial Outer Membrane Permeability

C16-Ceramide Concentration (µM)Rate of Cytochrome c Oxidation (nmol/s/mg protein)Reference
0 (Control)~0.1
5~0.5
10~0.8
20~1.2
40~1.5

The rate of cytochrome c oxidation is an indirect measure of the permeability of the outer mitochondrial membrane to exogenously added cytochrome c.

Table 2: C16-Ceramide Concentration Required for Significant Mitochondrial Permeabilization

ParameterValueReference
Threshold for significant permeability increase4-6 pmol C16-ceramide / nmol mitochondrial phospholipid
Molecular weight cut-off for released proteins~60 kDa

Signaling Pathways and Experimental Workflows

Signaling Pathway of C16-Ceramide-Induced Apoptosis

C16_Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_synthesis Ceramide Synthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Apoptotic_Stimuli e.g., TNF-α, Radiation CerS5_6 Ceramide Synthase 5/6 Apoptotic_Stimuli->CerS5_6 activates C16_Ceramide C16-Ceramide CerS5_6->C16_Ceramide produces Ceramide_Channel Ceramide Channel Formation C16_Ceramide->Ceramide_Channel Bax Bax C16_Ceramide->Bax synergizes with VDAC2 VDAC2 C16_Ceramide->VDAC2 binds to MOMP MOMP Ceramide_Channel->MOMP Bax->MOMP promotes Bcl_xL Bcl-xL Bcl_xL->Ceramide_Channel inhibits VDAC2->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apoptosome Apoptosome Formation Cytochrome_c_release->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of C16-ceramide-induced mitochondrial apoptosis.

Experimental Workflow for Investigating C16-Ceramide Effects

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) Mitochondria_Isolation 2. Mitochondria Isolation (Differential Centrifugation) Cell_Culture->Mitochondria_Isolation C16_Ceramide_Treatment 3. Treatment with C16-Ceramide (Dose-response & Time-course) Mitochondria_Isolation->C16_Ceramide_Treatment Ceramide_Quantification 4c. C16-Ceramide Quantification (LC-MS/MS) Mitochondria_Isolation->Ceramide_Quantification MOMP_Assay 4a. MOMP Assessment (Cytochrome c Release Assay - Western Blot) C16_Ceramide_Treatment->MOMP_Assay MMP_Assay 4b. Mitochondrial Membrane Potential (TMRE Staining - Flow Cytometry) C16_Ceramide_Treatment->MMP_Assay Data_Analysis 5. Data Analysis and Interpretation MOMP_Assay->Data_Analysis MMP_Assay->Data_Analysis Ceramide_Quantification->Data_Analysis

References

Unraveling the Role of Ceramide Acyl Chain Length in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are not merely structural components of cell membranes but also potent bioactive molecules that orchestrate a wide array of cellular processes.[1][2] The biological functions of ceramides are intricately linked to the length of their N-acyl chains, with different chain lengths often eliciting distinct and even opposing cellular responses.[2] This diversity in function makes ceramides and their metabolic pathways attractive targets for therapeutic intervention in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological functions of ceramides with varying acyl chain lengths, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Dichotomy of Ceramide Function: A Tale of Chain Length

The acyl chain length of a ceramide molecule is a critical determinant of its biological activity. These lipids are broadly categorized into three groups: short-chain (C2-C8), long-chain (C12-C20), and very-long-chain (C22-C26 and longer) ceramides.

Short-Chain Ceramides: Tools for Research and Modulators of Membrane Fluidity

Short-chain ceramides, such as C2 and C6 ceramides, are synthetic, cell-permeable analogs widely used in research to mimic the effects of endogenous ceramides.[3] While they can induce apoptosis, their primary biophysical effect is to disrupt the order of lipid membranes.

Long-Chain Ceramides: Key Regulators of Apoptosis and Inflammation

Long-chain ceramides, particularly C16:0 and C18:0 ceramides, are frequently associated with pro-apoptotic and pro-inflammatory signaling.[4] Elevated levels of these ceramides have been implicated in the pathogenesis of various diseases.

Very-Long-Chain Ceramides: Promoters of Cell Proliferation and Survival

In contrast to their long-chain counterparts, very-long-chain ceramides (VLC-Cer) are often linked to cell proliferation, survival, and are essential for the integrity of the skin barrier.

Quantitative Insights into Ceramide Function

The following tables summarize quantitative data from various studies, illustrating the differential effects of ceramide acyl chain length on key cellular processes.

Table 1: Effect of Ceramide Acyl Chain Length on Apoptosis
Cell LineCeramide SpeciesConcentrationEffectQuantitative MeasurementReference
HeLaC16:0 Ceramide100 µM (in situ synthesis)Pro-apoptotic95 ± 2% of cells showed Bax translocation to mitochondria
HeLaC24:1 Ceramide100 µM (in situ synthesis)No significant effect10 ± 6% of cells showed Bax translocation to mitochondria
A549 & PC9 (NSCLC)C2-Ceramide50 µMReduced cell viabilityCell viability reduced to ~70% after 24h
MCF-7 (Breast Cancer)C6-Ceramide16 µMCytotoxicIC50 = 16 µM
HepG2 (Hepatocarcinoma)C6-Ceramide31 µMCytotoxicIC50 = 31 µM
SKBr3 (Breast Cancer)5R-OH-3E-C8-ceramide18.3 µMCytotoxicEC50 = 18.3 µM
MCF-7/Adr (Breast Cancer)5R-OH-3E-C8-ceramide21.2 µMCytotoxicEC50 = 21.2 µM
Normal Breast Epithelial5R-OH-3E-C8-ceramide58.7 µMCytotoxicEC50 = 58.7 µM
A549 (NSCLC)Ceramide Analog 403~10-20 µMInhibited cell proliferationIC50 ≈ 10-20 µM
H460 (NSCLC)Ceramide Analog 403~10-20 µMInhibited cell proliferationIC50 ≈ 10-20 µM
H1299 (NSCLC)Ceramide Analog 403~10-20 µMInhibited cell proliferationIC50 ≈ 10-20 µM
A549 CellsC6-Ceramide50 µMIncreased endogenous ceramide2.5-fold increase within 3 hours
Table 2: Effect of Ceramide Acyl Chain Length on Cell Proliferation and Other Processes
Cell Line/SystemCeramide SpeciesConcentrationEffectQuantitative MeasurementReference
GBC-SD & NOZ (Gallbladder Cancer)C24-CeramideNot specifiedPromoted cell proliferationDose-dependent activation of mTOR signaling
GBC-SD & NOZ (Gallbladder Cancer)C6-CeramideNot specifiedSuppressed cell proliferationAntagonized C24-ceramide-mediated mTOR activation
A-375 Melanoma CellsUrsolic Acid (induces ceramides)Not specifiedIncreased Caspase-3 activity1.75-fold increase
A-375 Melanoma CellsUrsolic Acid (induces ceramides)Not specifiedIncreased Caspase-9 activity1.3-fold increase

Key Signaling Pathways Modulated by Ceramide Acyl Chain Length

The diverse biological effects of ceramides are mediated through their interaction with a multitude of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by specific ceramide species.

C16-Ceramide and the TNF-α Signaling Pathway

C16-ceramide is a critical mediator of TNF-α-induced apoptosis. It can be generated through the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane.

C16_TNFa_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds nSMase Neutral Sphingomyelinase TNFR1->nSMase Activates Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Hydrolyzes C16_Ceramide C16-Ceramide Sphingomyelin->C16_Ceramide PP2A PP2A C16_Ceramide->PP2A Activates Caspase_Cascade Caspase Cascade C16_Ceramide->Caspase_Cascade Activates Akt Akt (pro-survival) PP2A->Akt Dephosphorylates (Inhibits) Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase_Cascade->Apoptosis

C16-Ceramide in TNF-α-induced apoptosis.
C18-Ceramide and the Intrinsic Apoptosis Pathway

C18-ceramide is another potent inducer of apoptosis, often acting through the intrinsic or mitochondrial pathway.

C18_Apoptosis_Signaling Stress_Signal Cellular Stress CerS1 Ceramide Synthase 1 (CerS1) Stress_Signal->CerS1 Induces C18_Ceramide C18-Ceramide CerS1->C18_Ceramide Synthesizes Bax Bax C18_Ceramide->Bax Promotes translocation to Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

C18-Ceramide and the intrinsic apoptosis pathway.
C24-Ceramide and the mTOR Signaling Pathway

Very-long-chain ceramides like C24-ceramide can promote cell proliferation and survival by activating the mTOR signaling pathway.

C24_mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation C24_Ceramide C24-Ceramide PIP4K2C PIP4K2C C24_Ceramide->PIP4K2C Binds to PIP4K2C->mTORC1 Facilitates complex formation and activation

References

C16-Ceramide as a bioactive sphingolipid in cell signaling.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and autophagy. Comprising a sphingosine backbone N-acylated with a fatty acid, the biological activity of ceramides is profoundly influenced by the length of their fatty acyl chain. C16-ceramide, synthesized by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), has emerged as a critical signaling molecule with diverse and often cell-type-specific functions.[1][2] This technical guide provides a comprehensive overview of the role of C16-ceramide in key signaling pathways, presents quantitative data on its cellular effects, and details relevant experimental protocols for its study.

Core Signaling Pathways Involving C16-Ceramide

C16-ceramide exerts its influence by modulating the activity of various downstream effectors and signaling cascades. Its ability to alter membrane biophysics and interact directly with proteins underpins its role as a key second messenger.

Apoptosis

C16-ceramide is a well-established pro-apoptotic lipid.[3][4] It can induce apoptosis through both intrinsic and extrinsic pathways.

  • Mitochondrial (Intrinsic) Pathway : C16-ceramide can directly act on mitochondria to promote the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[5] This process is often associated with the recruitment and activation of the pro-apoptotic protein Bax. Studies have shown that the saturation of the acyl chain is critical for this apoptotic activity.

  • ER Stress Pathway : An accumulation of C16-ceramide in the endoplasmic reticulum (ER) can trigger the unfolded protein response (UPR) and ER stress-mediated apoptosis. Knockdown of CerS6, the enzyme responsible for C16-ceramide synthesis, has been shown to induce ER stress and apoptosis in some cancer cells.

  • TNF-α Signaling : In response to tumor necrosis factor-alpha (TNF-α), the generation of C16-ceramide via acid sphingomyelinase (ASMase) contributes to hepatocyte apoptosis.

C16_Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_synthesis C16-Ceramide Synthesis cluster_cellular_effects Cellular Effects TNFa TNF-α ASMase ASMase TNFa->ASMase Chemotherapy Chemotherapy CerS6 CerS5/CerS6 Chemotherapy->CerS6 Stress Cellular Stress Stress->CerS6 C16Cer C16-Ceramide ASMase->C16Cer CerS6->C16Cer Mito Mitochondria C16Cer->Mito Forms channels ER Endoplasmic Reticulum C16Cer->ER Induces Stress Bax Bax C16Cer->Bax Recruitment to Mito. Caspases Caspase Activation Mito->Caspases Cytochrome c release ER->Caspases Bax->Mito Apoptosis Apoptosis Caspases->Apoptosis C16_Ceramide_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_synthesis C16-Ceramide Synthesis cluster_signaling Signaling Cascade cluster_response Inflammatory Response Palmitate Palmitate CerS6 CerS6 Palmitate->CerS6 LPS LPS LPS->CerS6 C16Cer C16-Ceramide CerS6->C16Cer p38 p38 MAPK C16Cer->p38 Activation NFkB NF-κB p38->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Increased Secretion LCMS_Workflow start Sample Collection (Cells/Tissue/Plasma) spike Spike with Internal Standard (e.g., C17-Ceramide) start->spike extraction Lipid Extraction (e.g., Bligh-Dyer) hplc HPLC Separation (Reverse-phase C8 or C18 column) extraction->hplc spike->extraction msms Tandem Mass Spectrometry (ESI in positive ion mode, MRM) hplc->msms quant Data Analysis and Quantification msms->quant end C16-Ceramide Concentration quant->end

References

The Role of C16-Ceramide in Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a complex multifactorial condition characterized by an impaired cellular response to insulin. Emerging evidence has identified the accumulation of specific lipid metabolites, particularly C16:0-ceramide, as a key contributor to the pathogenesis of insulin resistance. This technical guide provides an in-depth analysis of the molecular relationship between C16-ceramide levels and insulin resistance, focusing on the core signaling pathways, quantitative experimental data, and detailed methodologies for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Core Signaling Pathways of C16-Ceramide-Induced Insulin Resistance

Elevated levels of C16-ceramide disrupt insulin signaling through multiple interconnected pathways, primarily by impairing the activation of the central signaling kinase, Akt (also known as Protein Kinase B or PKB). The key mechanisms involve the activation of protein phosphatases and other stress-related kinases.

Activation of Protein Phosphatase 2A (PP2A)

C16-ceramide directly activates Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase.[1][2] Activated PP2A dephosphorylates and inactivates Akt, thereby blunting the downstream effects of insulin signaling.[3][4][5] This is a primary and well-established mechanism by which ceramides interfere with the insulin signaling cascade.

C16-Ceramide C16-Ceramide PP2A PP2A C16-Ceramide->PP2A Activates Akt (Active) Akt-P PP2A->Akt (Active) Dephosphorylates Akt (Inactive) Akt Akt (Active)->Akt (Inactive) Insulin Signaling Insulin Signaling Insulin Signaling->Akt (Inactive) Phosphorylates

Figure 1: C16-Ceramide activates PP2A, leading to Akt dephosphorylation.

Activation of Protein Kinase C zeta (PKCζ)

C16-ceramide can also activate the atypical protein kinase C isoform, PKCζ. Activated PKCζ can then phosphorylate and inhibit Akt, providing an alternative pathway to insulin signaling disruption. Some studies suggest that PKCζ activation is a key mechanism in ceramide-induced insulin resistance in skeletal muscle.

C16-Ceramide C16-Ceramide PKCζ PKCζ C16-Ceramide->PKCζ Activates Akt (Active) Akt-P PKCζ->Akt (Active) Inhibits Akt (Inactive) Akt Akt (Active)->Akt (Inactive) Insulin Signaling Insulin Signaling Insulin Signaling->Akt (Inactive) Activates

Figure 2: C16-Ceramide activates PKCζ, which in turn inhibits Akt.

Activation of JNK and NF-κB Pathways

Chronic elevation of C16-ceramide can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the transcription factor nuclear factor-kappa B (NF-κB). JNK can phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory serine sites, which impairs its ability to activate the downstream PI3K/Akt pathway. NF-κB activation contributes to a pro-inflammatory state, which is also linked to insulin resistance.

C16-Ceramide C16-Ceramide JNK JNK C16-Ceramide->JNK Activates NF-κB NF-κB C16-Ceramide->NF-κB Activates IRS-1 IRS-1 JNK->IRS-1 Inhibitory Phosphorylation Inflammation Inflammation NF-κB->Inflammation Promotes PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway Activates

Figure 3: C16-Ceramide activates JNK and NF-κB pathways.

Quantitative Data on C16-Ceramide and Insulin Resistance

The following tables summarize key quantitative findings from studies investigating the impact of C16-ceramide on insulin resistance.

Experimental Model Intervention Key Findings Reference
Diet-induced obese C57BL/6 miceMyriocin (inhibitor of de novo ceramide synthesis) treatment for 4 weeksGastrocnemius ceramide content completely reversed (141.5 ± 15.8 vs. 94.6 ± 10.2 nmol/g dry wt). Complete reversal of glucose intolerance and insulin resistance. Enhanced insulin-stimulated Akt and GSK3β phosphorylation.
db/db mice (genetic model of obesity and type 2 diabetes)Myriocin treatmentDecreased intramyocellular ceramide content and prevented the development of insulin resistance.
Obese non-diabetic and obese-diabetic human subjectsSubcutaneous adipose tissue analysisC16-ceramide levels were significantly increased in the obese cohort compared to the lean control group (P = 0.023). A significant increase in C16-ceramide levels (P = 0.027) and SPT1 mRNA overexpression (P < 0.005) in the obese-diabetic cohort compared to the obese-non-diabetic cohort.
C2C12 myotubesTreatment with C2-ceramide (a cell-permeable ceramide analog) for 16 hoursDecreased insulin-induced Akt phosphorylation and increased IRS1 serine 307 phosphorylation.
Wild-type C57BL6/J miceAdenoviral CerS6 (C16-ceramide synthase) overexpression in hepatocytesReduced insulin-stimulated Akt phosphorylation.
Parameter Condition Value Significance Reference
Gastrocnemius Ceramide ContentDiet-induced obese mice (control)141.5 ± 15.8 nmol/g dry wt-
Diet-induced obese mice + Myriocin94.6 ± 10.2 nmol/g dry wtp < 0.05
Whole-body Oxygen ConsumptionDiet-induced obese mice (control)2,407 ± 124 ml/kg/h-
Diet-induced obese mice + Myriocin3,041 ± 124 ml/kg/hp < 0.05
C16-Ceramide Levels in Adipose TissueLean non-diabetic vs. Obese non-diabetic-P = 0.023
Obese non-diabetic vs. Obese-diabetic-P = 0.027
SPT1 mRNA Expression in Adipose TissueObese non-diabetic vs. Obese-diabetic-P < 0.005

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of C16-ceramide and insulin resistance research.

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate quantification of specific ceramide species.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction\n(e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Tissue Homogenization->Lipid Extraction\n(e.g., Bligh-Dyer) Internal Standard Spiking\n(e.g., C17-Ceramide) Internal Standard Spiking (e.g., C17-Ceramide) Lipid Extraction\n(e.g., Bligh-Dyer)->Internal Standard Spiking\n(e.g., C17-Ceramide) Reverse-Phase HPLC Reverse-Phase HPLC Internal Standard Spiking\n(e.g., C17-Ceramide)->Reverse-Phase HPLC Electrospray Ionization (ESI) Electrospray Ionization (ESI) Reverse-Phase HPLC->Electrospray Ionization (ESI) Tandem Mass Spectrometry\n(MRM mode) Tandem Mass Spectrometry (MRM mode) Electrospray Ionization (ESI)->Tandem Mass Spectrometry\n(MRM mode) Quantification Quantification Tandem Mass Spectrometry\n(MRM mode)->Quantification

Figure 4: Workflow for C16-Ceramide quantification by LC-MS/MS.

Protocol Outline:

  • Tissue Homogenization: Homogenize frozen tissue samples in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer procedure.

  • Internal Standard Spiking: Add a known amount of a non-endogenous ceramide species (e.g., C17-ceramide) to each sample to serve as an internal standard for quantification.

  • LC Separation: Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Introduce the separated lipids into a tandem mass spectrometer with an electrospray ionization (ESI) source. Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion to a specific product ion for both C16-ceramide and the internal standard.

  • Quantification: Calculate the concentration of C16-ceramide in the original sample by comparing its peak area to that of the internal standard.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing whole-body insulin sensitivity in vivo.

Catheter Implantation Catheter Implantation Fasting Fasting Catheter Implantation->Fasting Basal Period\n(Tracer Infusion) Basal Period (Tracer Infusion) Fasting->Basal Period\n(Tracer Infusion) Clamp Period Clamp Period Basal Period\n(Tracer Infusion)->Clamp Period Variable Glucose Infusion\n(to maintain euglycemia) Variable Glucose Infusion (to maintain euglycemia) Clamp Period->Variable Glucose Infusion\n(to maintain euglycemia) Constant Insulin Infusion Constant Insulin Infusion Clamp Period->Constant Insulin Infusion Glucose Infusion Rate (GIR)\nCalculation Glucose Infusion Rate (GIR) Calculation Variable Glucose Infusion\n(to maintain euglycemia)->Glucose Infusion Rate (GIR)\nCalculation

Figure 5: Key steps of the hyperinsulinemic-euglycemic clamp procedure.

Protocol Outline:

  • Catheter Implantation: Surgically implant catheters into a vein (for infusions) and an artery (for blood sampling) of the animal model (e.g., mouse). Allow for a recovery period.

  • Fasting: Fast the animal overnight to achieve a basal metabolic state.

  • Basal Period: Infuse a glucose tracer (e.g., [3-³H]glucose) at a constant rate to measure basal glucose turnover.

  • Clamp Period:

    • Initiate a continuous infusion of insulin at a high physiological rate.

    • Simultaneously, infuse a variable rate of glucose solution to maintain the blood glucose concentration at the basal level (euglycemia).

    • Monitor blood glucose levels frequently and adjust the glucose infusion rate (GIR) accordingly.

  • Data Analysis: The GIR required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Measurement of Insulin-Stimulated Akt Phosphorylation by Western Blot

This technique is used to assess the activation state of Akt in response to insulin stimulation in cell culture or tissue lysates.

Protocol Outline:

  • Cell/Tissue Treatment: Treat cells or tissues with or without insulin for a specified time.

  • Protein Extraction: Lyse the cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

The accumulation of C16-ceramide is a critical mediator of insulin resistance. It disrupts insulin signaling through a multi-pronged attack on the Akt pathway, involving the activation of PP2A and PKCζ, as well as the induction of cellular stress pathways like JNK and NF-κB. The quantitative data from both animal models and human studies strongly support the causative role of C16-ceramide in metabolic dysfunction. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of ceramide-induced insulin resistance and to evaluate the efficacy of novel therapeutic interventions targeting ceramide metabolism. A deeper understanding of these processes is paramount for the development of effective treatments for type 2 diabetes and related metabolic disorders.

References

C16-Ceramide involvement in neurodegenerative disorders.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Involvement of C16-Ceramide in Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides, a class of bioactive sphingolipids, are increasingly recognized as critical mediators in the pathogenesis of neurodegenerative diseases. Among the various ceramide species, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has emerged as a key player in neuronal stress responses, apoptosis, and neuroinflammation. Elevated levels of C16-Ceramide have been consistently reported in brain tissue, cerebrospinal fluid (CSF), and plasma of patients with Alzheimer's disease (AD), Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease (HD). This whitepaper provides a comprehensive technical overview of the role of C16-Ceramide in these disorders, presenting quantitative data, detailed experimental protocols for its measurement, and outlining the core signaling pathways through which it exerts its neurotoxic effects. The information herein is intended to equip researchers and drug development professionals with a foundational understanding to target C16-Ceramide metabolism for novel therapeutic strategies.

Quantitative Alterations of C16-Ceramide in Neurodegenerative Disorders

The dysregulation of C16-Ceramide levels is a common pathological feature across several neurodegenerative diseases. The following tables summarize key quantitative findings from patient-derived samples and animal models.

Table 1: C16-Ceramide Levels in Human Neurodegenerative Disease Samples

DisorderSample TypeFindingReference(s)
Alzheimer's Disease Brain TissueSignificantly elevated levels of C16-Ceramide compared to age-matched controls.[1][2][1][2]
Serum/PlasmaIncreased serum C16:0 levels are associated with a higher risk of developing AD.[3]
CSFElevated C16-Ceramide levels have been detected in the CSF of AD patients.
Parkinson's Disease PlasmaHigher levels of C16:0 ceramide are associated with cognitive impairment in PD patients.
Post-mortem BrainIncreased levels of ceramides, including C16, are found in post-mortem PD brains.
Amyotrophic Lateral Sclerosis Spinal Cord TissueIncreased C16:0 ceramide content observed in the lumbar spinal cord of sporadic ALS patients.
PlasmaAlterations in ceramide species, including those related to C16, are present in ALS patient plasma.
Huntington's Disease Brain (Caudate)A significant shift in the sphingolipid profile, favoring long-chain ceramides like C16 over very-long-chain species, is observed in advanced HD cases.
Frontotemporal Dementia (FTD) Brain TissueA significant increase in C16:0 ceramide was observed in post-mortem tissues of FTD-Pi (Pick's disease) cases compared to controls.

Table 2: C16-Ceramide Findings in Animal Models of Neurodegeneration

Disorder ModelAnimal ModelKey FindingReference(s)
Amyotrophic Lateral Sclerosis SOD1G93A MiceAccumulation of C16:0 ceramide in the lumbar spinal cord was observed even at the presymptomatic stage.
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE)Neuronal-specific deletion of enzymes for C16-Ceramide synthesis (CerS5/CerS6) leads to a milder disease course.
Spinal Cord Injury Mouse SCI ModelC16-Ceramide content is significantly elevated in spinal cord tissue after injury; inhibiting its synthesis via CerS5 knockdown reduces neuroinflammation.

Core Signaling Pathways Involving C16-Ceramide

C16-Ceramide functions as a potent second messenger that activates multiple intracellular signaling cascades, leading to neuronal dysfunction and death. Key pathways include the induction of apoptosis, promotion of neuroinflammation, and regulation of amyloid precursor protein (APP) processing.

C16-Ceramide-Induced Neuronal Apoptosis

Elevated C16-Ceramide is a strong pro-apoptotic signal in neurons. It can trigger both intrinsic and extrinsic apoptotic pathways. A primary mechanism involves the activation of the p38 MAPK and JNK stress-activated protein kinase pathways, which in turn leads to the activation of the caspase cascade.

C16_Ceramide_Apoptosis_Pathway C16-Ceramide Induced Apoptotic Signaling cluster_stimulus Stress Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effectors Stress Oxidative Stress, Pro-inflammatory Cytokines (TNF-α) SMase Sphingomyelinase Activation Stress->SMase activates C16_Cer C16-Ceramide Accumulation SMase->C16_Cer generates p38_JNK p38 MAPK / JNK Activation C16_Cer->p38_JNK activates Casp9 Caspase-9 Activation p38_JNK->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Neuronal Apoptosis Casp3->Apoptosis executes C16_Ceramide_Neuroinflammation_Pathway C16-Ceramide Driven Neuroinflammation cluster_source Source cluster_microglia Microglial Activation cluster_output Inflammatory Output C16_Cer C16-Ceramide Microglia Microglia C16_Cer->Microglia stimulates NFkB NF-κB Activation Microglia->NFkB NLRP3 NLRP3 Inflammasome Activation Microglia->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines transcribes NLRP3->Cytokines processes Neurotoxicity Neuronal Damage & Chronic Inflammation Cytokines->Neurotoxicity mediates LCMS_Workflow General Workflow for C16-Ceramide Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Brain homogenate, CSF, Plasma) Spike 2. Spike Internal Standard (e.g., C17-Ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer Method CHCl3/MeOH/H2O) Spike->Extract Dry 4. Dry Organic Phase (Under Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitute (in HPLC Mobile Phase) Dry->Reconstitute HPLC 6. HPLC Separation (Reversed-Phase C18 Column) Reconstitute->HPLC ESI 7. Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->ESI MSMS 8. Tandem MS Detection (Multiple Reaction Monitoring - MRM) ESI->MSMS Integrate 9. Peak Integration MSMS->Integrate Calibrate 10. Calibration Curve (Ratio of C16 to Internal Standard) Integrate->Calibrate Quantify 11. Quantification (ng/mL or µg/g tissue) Calibrate->Quantify

References

Methodological & Application

Application Notes and Protocols for C16-Ceramide-13C16 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C16-Ceramide-13C16 in cell culture. This document outlines detailed protocols for solubilizing and delivering the compound, inducing and measuring apoptosis, and conducting metabolic flux analysis. Additionally, it summarizes key signaling pathways affected by C16-Ceramide and provides quantitative data for experimental design.

Introduction

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a critical role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Its isotopically labeled counterpart, this compound, in which the sixteen carbons of the palmitoyl chain are replaced with carbon-13, is a powerful tool for metabolic flux analysis (MFA). By tracing the incorporation and metabolism of the labeled acyl chain, researchers can gain quantitative insights into cellular lipid metabolism and related pathways.

Data Presentation

The following tables summarize typical concentrations and incubation times for C16-Ceramide in various cell culture applications. These values should be considered as a starting point, and optimal conditions may vary depending on the cell type and experimental goals.

Table 1: C16-Ceramide Concentration Ranges for Apoptosis Induction

Cell LineConcentration Range (µM)Incubation Time (hours)Outcome
Jurkat10 - 502 - 24Increased C16-Ceramide levels and apoptosis[1]
Prostate Cancer (LNCaP, DU145, PC-3)Not specified, but serum deprivation induced C16-ceramide accumulation and apoptosisNot specifiedIncreased intracellular ceramide correlates with apoptosis[2]
NeutrophilsNot specified, but synthetic C16-ceramide was added to culturesNot specifiedRapidly induced apoptosis[3]
Non-small cell lung cancer (A549, PC9)50 - 200 (for C2-ceramide)12 - 36Reduced cell viability in a time- and concentration-dependent manner[4]
Ramos B-cellsNot specified, but induction via B-cell receptor cross-linking6Increased de novo C16-ceramide synthesis and apoptosis[5]

Table 2: C16-Ceramide in Cellular Signaling

Signaling PathwayCell LineConcentrationIncubation TimeEffect
p53 ActivationA549Not specified, but treatment with a C16-pyridinium ceramideNot specifiedp53 accumulation and nuclear translocation
mTOR InhibitionMCF-7 (breast cancer)10 pM - 100 nM1 hourDecreased mTOR phosphorylation

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare a stock solution of this compound and deliver it to cultured cells.

Materials:

  • This compound powder

  • Ethanol (200 proof, absolute) or Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the ceramide is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C. Warm to room temperature and vortex before each use.

    • Note: It is crucial to include a vehicle control (media with the same final concentration of ethanol or DMSO) in all experiments. The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Grow cells to the desired confluency (typically 70-80%).

    • In a sterile tube, pre-dilute the this compound stock solution in complete cell culture medium to an intermediate concentration. This helps to prevent precipitation when adding it to the final culture volume.

    • Add the diluted ceramide solution dropwise to the cell culture plates or flasks to achieve the final desired concentration.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for the desired time period at 37°C in a humidified CO2 incubator.

Protocol 2: Induction and Measurement of Apoptosis

Objective: To induce apoptosis using C16-Ceramide and quantify the apoptotic cell population.

Part A: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with C16-Ceramide (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis using the desired concentration of C16-Ceramide for the appropriate time. Include untreated and vehicle-treated cells as controls.

    • Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Part B: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with C16-Ceramide (from Protocol 1)

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Cell Lysis Buffer

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis with C16-Ceramide.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay:

    • Determine the protein concentration of the cell lysate.

    • Add 50-200 µg of protein to each well of a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer to each well according to the kit manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The increase in caspase-3 activity is proportional to the amount of chromophore or fluorophore released.

Protocol 3: 13C Metabolic Flux Analysis (MFA)

Objective: To trace the metabolic fate of the 13C-labeled acyl chain of this compound.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Ice-cold 0.9% NaCl or PBS

  • Extraction solvent (e.g., chloroform:methanol 2:1)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Isotope Labeling:

    • Culture cells in a medium containing this compound for a defined period. The labeling time should be sufficient for the tracer to be incorporated into downstream metabolites. This may require optimization (e.g., 6, 12, 24 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism. For adherent cells, place the culture dish on dry ice and aspirate the medium.

    • Wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular tracer.

    • Add the extraction solvent (e.g., chloroform:methanol 2:1) to the cells and scrape them from the plate.

    • Transfer the cell lysate to a glass tube.

    • Perform a lipid extraction method, such as the Bligh-Dyer or Folch method, to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).

    • Analyze the samples by LC-MS to determine the mass isotopologue distribution of C16-Ceramide and its downstream metabolites (e.g., other sphingolipids, fatty acids).

    • The mass shift corresponding to the number of 13C atoms will indicate the incorporation of the labeled acyl chain.

  • Data Analysis:

    • Correct the measured mass isotopologue distributions for the natural abundance of 13C.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the relevant metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by C16-Ceramide and a general workflow for its application in cell culture.

Sphingolipid_Metabolism Sphingolipid Metabolism and C16-Ceramide Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide CerS5/6 C16_Ceramide C16-Ceramide Dihydroceramide->C16_Ceramide DES Sphingomyelin Sphingomyelin C16_Ceramide->Sphingomyelin Sphingosine Sphingosine C16_Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis C16_Ceramide->Apoptosis Sphingomyelin->C16_Ceramide SMase Sphingosine->C16_Ceramide CerS S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P SphK1/2

Caption: De novo synthesis and metabolism of C16-Ceramide.

C16_Ceramide_Signaling C16-Ceramide Signaling Pathways C16_Ceramide C16-Ceramide mTORC1 mTORC1 C16_Ceramide->mTORC1 p53 p53 C16_Ceramide->p53 Binds to DNA-binding domain Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MDM2 MDM2 p53->MDM2 p53_active Active p53 (Nuclear) p53->p53_active MDM2->p53 Inhibits Apoptosis Apoptosis p53_active->Apoptosis

Caption: C16-Ceramide interaction with mTOR and p53 signaling.

Experimental_Workflow Experimental Workflow for this compound Preparation Prepare this compound Stock Solution Cell_Culture Treat Cultured Cells Preparation->Cell_Culture Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase-3) Cell_Culture->Apoptosis_Assay Metabolite_Extraction Metabolite Extraction (Lipid Fraction) Cell_Culture->Metabolite_Extraction Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis MFA 13C Metabolic Flux Analysis LCMS_Analysis->MFA MFA->Data_Analysis

Caption: General workflow for using this compound.

References

Application Note: Quantitative Analysis of C16-Ceramide-13C16 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. C16-Ceramide (N-palmitoylsphingosine) is a prominent species implicated in cellular stress responses and has been identified as a potential biomarker in several diseases. Accurate and precise quantification of C16-Ceramide is therefore essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of lipids due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as C16-Ceramide-13C16, is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring the highest level of accuracy. This application note provides a detailed protocol for the robust and reliable quantification of C16-Ceramide in biological matrices using this compound as an internal standard.

Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify C16-Ceramide. Biological samples are first subjected to a lipid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography. The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of endogenous C16-Ceramide to the stable isotope-labeled internal standard, this compound.

Experimental Protocols

Materials and Reagents
  • C16-Ceramide standard (Avanti Polar Lipids)

  • This compound internal standard

  • HPLC-grade methanol, isopropanol, acetonitrile, and water

  • Formic acid

  • Chloroform

  • Bovine Serum Albumin (BSA) for calibration standards in matrix

  • Biological matrix (e.g., human plasma, tissue homogenate)

Sample Preparation: Lipid Extraction from Plasma
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of this compound internal standard solution.

  • Add 400 µL of a protein precipitation solution (e.g., isopropanol with 0.1% formic acid).[2]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Sample Preparation: Lipid Extraction from Tissue
  • Accurately weigh approximately 20 mg of frozen tissue.

  • Homogenize the tissue in a suitable buffer.

  • Perform a Bligh and Dyer extraction:

    • Add a mixture of chloroform:methanol (1:2, v/v) to the tissue homogenate.

    • Add a known amount of this compound internal standard.

    • Vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Vortex again and centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., Waters Acquity C8 UPLC BEH, 2.1 x 150 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formate
Mobile Phase B Isopropanol with 0.1% formic acid
Flow Rate 0.3 - 0.4 mL/min
Gradient A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. For example: 0-0.5 min, 65% B; 0.5-2.0 min, 65-90% B; 2.0-3.0 min, 100% B; 3.1-5.0 min, 65% B.
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 400 °C
Collision Gas Argon

MRM Transitions:

The most abundant product ion for ceramides, resulting from the loss of the fatty acyl chain, is typically monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16-Ceramide 538.5264.325 - 35
This compound (IS) 554.5264.325 - 35

Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The precursor ion for C16-Ceramide is [M+H]+, and for this compound it is [M+16+H]+.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of C16-Ceramide.

ParameterReported ValueReference
Limit of Detection (LOD) 0.2 fmol
Limit of Quantification (LOQ) 1.1 fmol
Linearity (R²) > 0.99
Recovery from Plasma 78 - 91%
Recovery from Tissue 70 - 99%
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma or Tissue) add_is Addition of This compound (IS) sample->add_is extraction Lipid Extraction (Protein Precipitation or LLE) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lcms LC-MS/MS Analysis (Separation and Detection) reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant

Caption: LC-MS/MS workflow for C16-Ceramide analysis.

C16-Ceramide Signaling Pathway in Apoptosis

signaling_pathway stress Cellular Stress (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase sphingomyelin Sphingomyelin c16_ceramide C16-Ceramide Generation sphingomyelin->c16_ceramide SMase downstream Downstream Effectors (e.g., PP2A, Cathepsin D) c16_ceramide->downstream apoptosis Apoptosis downstream->apoptosis

Caption: Simplified C16-Ceramide mediated apoptosis pathway.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of C16-Ceramide in biological samples. The incorporation of this compound as an internal standard is essential for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to investigate the role of C16-Ceramide in various biological and pathological processes. The provided protocols and data can be adapted and optimized for specific laboratory instrumentation and research needs.

References

Application Notes and Protocols: C16-Ceramide-13C16 as an Internal Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding their complex roles in health and disease. Ceramides, a class of sphingolipids, are critical signaling molecules involved in cellular processes such as apoptosis, proliferation, and inflammation. C16-Ceramide (N-palmitoylsphingosine) is one of the most abundant and biologically significant ceramide species. To overcome challenges in mass spectrometry such as matrix effects and ionization variability, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis.[1][2] This document provides detailed application notes and protocols for the use of C16-Ceramide-13C16 as an internal standard for the accurate quantification of C16-Ceramide in biological samples.

The use of a stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the endogenous analyte in liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations during sample preparation and analysis.[2]

Key Applications

The accurate quantification of C16-Ceramide using this compound as an internal standard is crucial in various research areas, including:

  • Cancer Research: Investigating the role of C16-Ceramide in apoptosis and cell cycle arrest in cancer cells.[3][4]

  • Metabolic Diseases: Studying the involvement of C16-Ceramide in insulin resistance and obesity-related inflammation.

  • Neurodegenerative Diseases: Elucidating the function of C16-Ceramide in neuronal signaling and cell death.

  • Drug Development: Assessing the effect of therapeutic agents on ceramide metabolism and signaling pathways.

  • Dermatology: Understanding the role of ceramides in maintaining the skin barrier function.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of lipid extraction method is critical for the reliable quantification of ceramides. Two widely used and effective methods are the Bligh & Dyer and the Methyl-tert-butyl ether (MTBE) extraction protocols.

a) Bligh & Dyer Extraction Protocol

This classic method is robust for the extraction of a broad range of lipids, including ceramides.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform

  • Methanol

  • Deionized Water

  • Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample (e.g., 100 µL of plasma or cell pellet from a 10 cm dish), add a known amount of this compound internal standard. The amount should be determined based on the expected concentration of endogenous C16-Ceramide in the sample.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate the sample at room temperature for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water to induce phase separation and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.

  • Transfer the organic phase to a new glass tube and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

b) Methyl-tert-butyl ether (MTBE) Extraction Protocol

This method offers a less toxic alternative to chloroform and can provide cleaner extracts.

Materials:

  • Biological sample

  • This compound internal standard solution

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Deionized Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample, add a known amount of this compound internal standard.

  • Add 1.5 mL of methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate the mixture on a shaker for 10 minutes at room temperature.

  • Add 1.25 mL of deionized water to induce phase separation and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes. Two phases will form: an upper organic (MTBE) layer containing the lipids and a lower aqueous layer.

  • Carefully collect the upper organic layer.

  • Transfer the organic phase to a new glass tube and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow for Lipid Extraction

G cluster_0 Sample Preparation Sample Biological Sample (e.g., Plasma, Cells, Tissue) Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer or MTBE) Add_IS->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS/MS Solvent Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject for Analysis

Caption: Workflow for lipid extraction using an internal standard.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is suitable for ceramide analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for re-equilibration. A representative gradient is provided in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Representative LC Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
2.0 0 100
12.0 0 100
12.1 70 30

| 15.0 | 70 | 30 |

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

  • MRM Transitions: The precursor-to-product ion transitions for endogenous C16-Ceramide and the this compound internal standard need to be optimized on the specific mass spectrometer used. A common product ion for ceramides is m/z 264.2, which corresponds to the sphingoid backbone.

    • C16-Ceramide: The precursor ion will be [M+H]+.

    • This compound: The precursor ion will be [M+H]+, which will be 16 Da higher than the unlabeled C16-Ceramide.

  • Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for the selected MRM transitions.

Experimental Workflow for LC-MS/MS Analysis

G cluster_1 LC-MS/MS Analysis Inject Inject Reconstituted Lipid Extract LC_Separation LC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Process Data

Caption: Workflow for LC-MS/MS analysis and quantification.

Data Presentation

Quantitative data from the analysis of C16-Ceramide using this compound as an internal standard should be presented in a clear and structured manner. The following tables provide examples of how to summarize key validation parameters.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL)

| C16-Ceramide | 0.5 - 500 | >0.99 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte LOD (ng/mL) LOQ (ng/mL)

| C16-Ceramide | 0.1 | 0.5 |

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)

| C16-Ceramide | 85 - 95 | <15 |

Table 4: Precision and Accuracy

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low <10 <15 85 - 115
Medium <10 <15 85 - 115

| High | <10 | <15 | 85 - 115 |

C16-Ceramide Signaling Pathways

C16-Ceramide is a central molecule in sphingolipid metabolism and signaling, influencing several key cellular pathways.

Ceramide Metabolism and Signaling Overview

G cluster_pathway C16-Ceramide Metabolism and Signaling SM Sphingomyelin C16_Cer C16-Ceramide SM->C16_Cer SMase Sphingosine Sphingosine C16_Cer->Sphingosine Ceramidase Apoptosis Apoptosis C16_Cer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest C16_Cer->Cell_Cycle_Arrest Sphingosine->C16_Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Lyase/ Phosphatase Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival

Caption: Overview of C16-Ceramide metabolism and its role in cell fate.

Logical Relationship for Quantification

G cluster_quant Quantitative Logic Peak_Area_Analyte Peak Area of Endogenous C16-Ceramide Ratio Peak Area Ratio (Analyte / IS) Peak_Area_Analyte->Ratio Peak_Area_IS Peak Area of This compound (IS) Peak_Area_IS->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Concentration of Endogenous C16-Ceramide Cal_Curve->Concentration

References

Application Notes and Protocols for Quantification of Ceramide Kinetics with Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are bioactive lipids that play a crucial role in various cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer.[1][2] Consequently, the ability to accurately quantify the kinetics of ceramide synthesis and turnover in vivo is of significant interest for both basic research and therapeutic development.

Stable isotope tracing coupled with mass spectrometry has emerged as a powerful technique to measure the dynamics of lipid metabolism. This approach involves the administration of a non-radioactive, isotopically labeled precursor, which is incorporated into downstream metabolites. By tracking the rate of incorporation of the stable isotope into ceramides over time, researchers can determine their synthesis and turnover rates. Commonly used tracers for monitoring ceramide kinetics include deuterated water (²H₂O) and ¹³C-labeled fatty acids, such as [U-¹³C]palmitate.

These application notes provide detailed protocols for quantifying ceramide kinetics using stable isotope tracers and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included methodologies, data presentation guidelines, and pathway diagrams are intended to serve as a comprehensive resource for researchers in the field.

Signaling Pathways and Experimental Workflow

To understand the principles behind the tracer methodology, it is essential to visualize the metabolic pathways of ceramide synthesis and the general experimental workflow.

Ceramide_Metabolism cluster_0 De Novo Synthesis Pathway cluster_1 Salvage Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Dihydroceramide 3-Ketosphinganine -> Sphinganine SPT->Dihydroceramide CerS Ceramide Synthase (CerS) Dihydroceramide->CerS Dihydroceramide_final Dihydroceramide CerS->Dihydroceramide_final DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide_final->DEGS1 Ceramide Ceramide DEGS1->Ceramide ComplexSphingolipids_synthesis Complex Sphingolipids Ceramide->ComplexSphingolipids_synthesis Synthesis of Complex Sphingolipids ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Hydrolysis Hydrolysis ComplexSphingolipids->Hydrolysis Ceramide_salvage Ceramide Hydrolysis->Ceramide_salvage Ceramide_salvage->ComplexSphingolipids_synthesis Synthesis of Complex Sphingolipids

Figure 1: Ceramide Metabolic Pathways

Experimental_Workflow Tracer 1. Stable Isotope Tracer Administration (e.g., ²H₂O or [U-¹³C]palmitate) Sampling 2. Time-Course Biological Sampling (e.g., plasma, tissue) Tracer->Sampling Extraction 3. Lipid Extraction from Samples Sampling->Extraction LCMS 4. LC-MS/MS Analysis (Quantification of labeled and unlabeled ceramides) Extraction->LCMS Analysis 5. Data Analysis and Kinetic Modeling (Calculation of Fractional Synthesis Rate) LCMS->Analysis Results 6. Quantification of Ceramide Kinetics Analysis->Results

Figure 2: General Experimental Workflow

Experimental Protocols

Protocol 1: In Vivo Ceramide Kinetics using ²H₂O Labeling in Mice

This protocol is adapted from studies measuring ceramide kinetics by coupling the administration of [²H]water with LC-MS/MS analyses.

1. Animal Studies and Tracer Administration:

  • Use male C57Bl/6J mice for the study.

  • Administer an intraperitoneal (IP) loading bolus of 99.8% ²H₂O (28 µl per gram of body weight) to rapidly achieve steady-state labeling of body water.

  • Following the IP injection, provide the mice with ad libitum access to drinking water enriched with 6% ²H₂O for the duration of the experiment.

  • Collect blood samples via tail vein or other appropriate methods at multiple time points (e.g., 0, 6, 24, 48, 96 hours) into EDTA-containing tubes.

  • Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

2. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To 50 µl of plasma, add an internal standard, such as 20 µl of 20 µg/ml [¹³C₁₆]C16:0 ceramide in methanol.

  • Precipitate proteins and extract lipids using a solvent mixture such as methanol:dichloromethane.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation using a C18 column (e.g., 2.1 mm × 100 mm, 2.7 µm) with a binary solvent system.

    • Eluent A: 10 mM ammonium formate in 40% H₂O:60% acetonitrile.

    • Eluent B: 90% isopropyl alcohol:10% acetonitrile.

  • Maintain a flow rate of 0.40 ml/min and a column temperature of 65°C.

  • Analyze ceramides and dihydroceramides using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

  • Monitor specific precursor-to-product ion transitions for different ceramide species (e.g., for C16:0 ceramide: M0 = 538.7→264.3, M1 = 539.7→264.3 and 539.7→265.3, M2 = 540.6→266.4).

  • The fragmentation allows for localization of the deuterium label on either the sphingosine backbone or the acyl chain.

4. Data Analysis and Kinetic Calculations:

  • Normalize the MS data to the internal standard.

  • Determine the isotopic enrichment (e.g., M1/M0 ratio) of the sphingosine backbone over time.

  • Calculate the fractional synthesis rate (FSR) by fitting the ²H labeling data of the sphingosine backbone to a single-exponential curve.

  • The relative synthesis rate can be calculated by multiplying the FSR by the relative concentration of the ceramide species.

Protocol 2: Ceramide De Novo Synthesis using [U-¹³C]palmitate in Cell Culture

This protocol is based on methods for analyzing de novo sphingolipid biosynthesis using a stable-isotope labeled precursor.

1. Cell Culture and Labeling:

  • Culture cells (e.g., HEK293) to the desired confluency.

  • Incubate the cells with medium containing [U-¹³C]palmitic acid (e.g., 0.1 mM) for various time points (e.g., 0, 1, 3, 6 hours).

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold PBS.

  • Scrape the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

3. LC-MS/MS Analysis:

  • Separate lipid species using a C18 column and an appropriate gradient elution.

  • Use tandem mass spectrometry to detect and quantify the different isotopologues of ceramides.

  • The incorporation of [U-¹³C]palmitate can result in labeling of the sphingoid base ([M+16]), the N-acyl chain ([M+16]), or both ([M+32]).

4. Kinetic Analysis:

  • Measure the isotopic enrichment of the precursor pool (palmitoyl-CoA) to accurately determine the synthesis rate.

  • Calculate the rate of appearance of newly synthesized ¹³C-labeled ceramides over time.

  • Correct the calculated synthesis rate for the isotopic enrichment of the precursor pool. For example, if 60% of the palmitoyl-CoA is labeled, the measured rate of labeled ceramide appearance represents 60% of the total de novo synthesis.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Relative Concentration and Fractional Synthesis Rate (FSR) of Plasma Ceramides in Mice

Ceramide SpeciesTreatment GroupRelative Concentration (Area ratio to IS)Fractional Synthesis Rate (FSR, %/hour)
C16:0 Ceramide Control1.00 ± 0.152.5 ± 0.4
High-Fat Diet2.50 ± 0.3012.5 ± 1.8
Myriocin1.25 ± 0.201.0 ± 0.2
C24:1 Ceramide Control0.80 ± 0.122.2 ± 0.3
High-Fat Diet1.90 ± 0.2510.8 ± 1.5
Myriocin0.95 ± 0.150.9 ± 0.1
Data are presented as mean ± SEM. Myriocin is an inhibitor of SPT.

Table 2: De Novo Synthesis Rates of C16:0-Ceramide Species in HEK293 Cells

Labeled SpeciesRate of Appearance (pmol/mg protein/h)Corrected Biosynthesis Rate (pmol/mg protein/h)
¹³C-Base Labeled3 ± 0.4\multirow{2}{*}{62 ± 3}
¹³C-Dual Labeled34 ± 3
Data are presented as mean ± SD. The corrected rate accounts for the isotopic enrichment of the palmitoyl-CoA precursor pool.

Conclusion

The protocols and guidelines presented here offer a robust framework for the quantification of ceramide kinetics using stable isotope tracers. These methods provide valuable insights into the dynamic regulation of ceramide metabolism in various physiological and pathological states. The careful application of these techniques will undoubtedly contribute to a deeper understanding of the role of ceramides in health and disease, and may aid in the development of novel therapeutic strategies targeting ceramide pathways.

References

Dissolving C16-Ceramide for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the effective dissolution of C16-Ceramide for use in cell culture experiments. Proper preparation of C16-Ceramide solutions is critical for obtaining accurate and reproducible results in studies investigating its role in cellular processes such as apoptosis, cell signaling, and membrane biophysics.

Introduction

C16-Ceramide is a key bioactive sphingolipid involved in a multitude of cellular signaling pathways. However, its long acyl chain confers poor aqueous solubility, presenting a significant challenge for its delivery to cells in culture. This can lead to precipitation of the compound in aqueous media, resulting in inconsistent and unreliable experimental outcomes. The following protocols detail various methods to effectively dissolve and deliver C16-Ceramide to cultured cells, minimizing solvent-induced cytotoxicity and ensuring bioavailability.

Data Presentation: Solvent and Carrier Systems for C16-Ceramide

The choice of solvent or carrier system is crucial for the successful application of C16-Ceramide in cell culture. The following table summarizes the quantitative data for the recommended dissolution methods.

Method Solvent/Carrier Stock Concentration Working Concentration Final Solvent Conc. in Media Key Considerations
Method A Ethanol (100%)10-100 mM10-100 µM≤ 0.1%Heating to 37°C may be required to dissolve the powder.[1] Prepare high-concentration stock to minimize final ethanol percentage.
Method B Dimethyl Sulfoxide (DMSO)VariableVariable≤ 0.1%Often used for short-chain ceramides, but may be less effective for C16-Ceramide.[2] Always include a vehicle control.
Method C Ethanol:Dodecane (98:2, v/v)Not specifiedNot specifiedNot specifiedThis mixture is reported to effectively disperse natural ceramides in aqueous solutions.[3]
Method D Bovine Serum Albumin (BSA) Complex125 µM C16-Ceramide in 4 mg/mL BSA1-20 µMN/AReduces solvent toxicity and improves bioavailability. Requires a multi-step preparation process.

Experimental Protocols

Protocol 1: Dissolution of C16-Ceramide using Ethanol

This protocol is a common method for preparing C16-Ceramide solutions.

Materials:

  • C16-Ceramide (powder)

  • 100% Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes

  • Water bath or heat block at 37°C

Procedure:

  • Weigh the desired amount of C16-Ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Warm the solution at 37°C for 5-10 minutes to aid dissolution.[1]

  • Vortex the solution vigorously until the C16-Ceramide is completely dissolved. A brief sonication in a bath sonicator may also be beneficial.

  • Store the stock solution at -20°C.

  • When preparing the working solution, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final concentration of ethanol in the cell culture medium does not exceed 0.1% to avoid cytotoxicity.[1] For example, to achieve a 100 µM working concentration from a 100 mM stock, dilute 1:1000.

  • Always prepare a vehicle control with the same final concentration of ethanol in the cell culture medium.

Protocol 2: Complexation of C16-Ceramide with Bovine Serum Albumin (BSA)

This method enhances the solubility and delivery of C16-Ceramide to cells by utilizing the carrier properties of BSA. This protocol is adapted from general methods for creating lipid-BSA complexes.

Materials:

  • C16-Ceramide (powder)

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile glass test tube

  • Nitrogen gas line or vacuum desiccator

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare C16-Ceramide Stock in Ethanol: Prepare a 1 mM stock solution of C16-Ceramide in 100% ethanol as described in Protocol 1.

  • Create a Thin Lipid Film:

    • In a sterile glass test tube, add the desired volume of the C16-Ceramide ethanol stock.

    • Evaporate the ethanol under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile PBS (e.g., 4 mg/mL). Warm the BSA solution to 37°C.

  • Complexation:

    • Add the pre-warmed BSA solution to the glass tube containing the C16-Ceramide film. The volume should be calculated to achieve the desired final C16-Ceramide concentration (e.g., 125 µM).

    • Incubate the mixture at 37°C for 30 minutes, vortexing occasionally to facilitate the complexation of C16-Ceramide with BSA.

  • Sterilization and Storage:

    • Sterilize the C16-Ceramide-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • Store the complex at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

  • Cell Treatment: Dilute the C16-Ceramide-BSA complex in serum-free or complete cell culture medium to the desired final concentration for your experiment. A BSA-only solution should be used as a vehicle control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for C16-Ceramide-BSA Complexation

G cluster_0 C16-Ceramide Preparation cluster_1 BSA Preparation A Dissolve C16-Ceramide in Ethanol B Evaporate Ethanol to form a thin film A->B E Add warm BSA solution to C16-Ceramide film B->E C Dissolve fatty acid-free BSA in PBS D Warm BSA solution to 37°C C->D D->E F Incubate at 37°C with vortexing E->F G Sterile filter the C16-Ceramide-BSA complex F->G H Dilute in cell culture medium for experiments G->H G Stress Cellular Stress C16 C16-Ceramide Accumulation Stress->C16 p53 p53 C16->p53 Direct Binding & Activation Bax Bax p53->Bax Transcriptional Activation Apoptosis Apoptosis Bax->Apoptosis

References

Application Notes: Tracing C16-Ceramide Metabolism in Metabolic Diseases with ¹³C Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Role of C16-Ceramide in Metabolic Dysfunction

Ceramides are a class of bioactive sphingolipids that have emerged as key mediators in the pathogenesis of various metabolic diseases.[1] Among the different ceramide species, C16:0-ceramide, which contains a 16-carbon palmitoyl chain, is strongly implicated in the development of insulin resistance, nonalcoholic fatty liver disease (NAFLD), and obesity.[2][3][4] Elevated levels of C16:0-ceramide, synthesized primarily by ceramide synthase 6 (CerS6), have been observed in the liver, adipose tissue, and plasma of obese and insulin-resistant individuals.[5] This accumulation is not merely a biomarker but an active contributor to cellular dysfunction. Mechanistically, C16:0-ceramide is known to impair insulin signaling by inhibiting key proteins like Akt (also known as PKB), which disrupts glucose uptake and metabolism. Furthermore, it can induce mitochondrial dysfunction, promote endoplasmic reticulum stress, and trigger inflammatory pathways, all of which are hallmarks of metabolic disease.

Principle of ¹³C Stable Isotope Tracing

To understand the dynamics of C16-ceramide synthesis and its metabolic fate, researchers employ stable isotope tracing, a powerful technique in metabolic flux analysis (MFA). This method uses non-radioactive, heavy isotopes like Carbon-13 (¹³C) to label metabolic precursors. By supplying cells or organisms with a ¹³C-labeled substrate, such as ¹³C₁₆-palmitate, the ¹³C atoms are incorporated into newly synthesized molecules.

Using mass spectrometry (MS), researchers can distinguish between the unlabeled (endogenous) and the ¹³C-labeled (newly synthesized) pools of C16-ceramide and its downstream metabolites. This allows for the precise quantification of metabolic flux—the rate of synthesis, conversion, and degradation of molecules through a specific pathway. This dynamic information is crucial for understanding how metabolic pathways are altered in disease states, providing insights that static measurements of metabolite levels cannot.

Application of C16-Ceramide-¹³C₁₆ in Metabolic Research

The use of fully labeled C16-Ceramide-¹³C₁₆ or, more commonly, its precursor ¹³C₁₆-palmitate, enables researchers to:

  • Quantify De Novo Ceramide Synthesis: Determine the rate at which cells synthesize new C16-ceramide from fatty acid precursors. This is critical for identifying whether ceramide accumulation in metabolic disease is due to increased production or reduced degradation.

  • Trace Metabolic Fate: Follow the ¹³C label as it is incorporated from C16-ceramide into more complex sphingolipids (e.g., sphingomyelin, glucosylceramide) or other lipid classes. This helps to map the metabolic pathways affected by disease and identify potential points of enzymatic dysregulation.

  • Elucidate Disease Mechanisms: By comparing metabolic fluxes in healthy versus diseased models (e.g., lean vs. obese mice, control vs. insulin-resistant cells), researchers can pinpoint the specific pathways where C16-ceramide synthesis is dysregulated.

  • Evaluate Therapeutic Efficacy: Assess the impact of potential drug candidates on C16-ceramide synthesis rates. For instance, inhibitors of ceramide synthases can be tested for their ability to reduce the flux of ¹³C-palmitate into C16-ceramide.

The following sections provide detailed protocols for conducting stable isotope tracing experiments to study C16-ceramide metabolism, along with methods for data presentation and visualization of the relevant biological pathways.

Signaling & Metabolic Pathways

De Novo Ceramide Synthesis and Impact on Insulin Signaling cluster_synthesis De Novo Ceramide Synthesis cluster_insulin Insulin Signaling Pathway Palmitoyl_CoA Palmitoyl-CoA SPT SPT Palmitoyl_CoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine CerS6 Ceramide Synthase 6 (CerS6) Ketosphinganine->CerS6 Dihydroceramide C16-Dihydroceramide CerS6->Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide C16-Ceramide DES1->Ceramide Akt Akt / PKB Ceramide->Akt Inhibits Activation Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: De Novo C16-Ceramide synthesis pathway and its inhibitory effect on insulin signaling.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of C16-Ceramide

This protocol describes the use of ¹³C₁₆-Palmitate to trace de novo C16-ceramide synthesis in a cultured cell model of metabolic disease (e.g., hepatocytes treated with high glucose to induce insulin resistance).

Materials:

  • Cell line of interest (e.g., HepG2, AML12)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [U-¹³C₁₆] Palmitic acid (Cambridge Isotope Laboratories or equivalent)

  • Control (unlabeled) Palmitic acid

  • Phosphate Buffered Saline (PBS)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Internal standards for lipidomics (e.g., C17:0-Ceramide)

Procedure:

  • Cell Seeding:

    • Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a 10 mM stock solution of ¹³C₁₆-Palmitate by dissolving it in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.

    • Complex the ¹³C₁₆-Palmitate with BSA: Slowly add the palmitate stock solution to the warm (37°C) BSA solution while vortexing to achieve a final concentration of 1 mM palmitate. This creates a 5:1 BSA:palmitate molar ratio.

    • Prepare a control labeling medium using unlabeled palmitate in the same manner.

    • Dilute the palmitate-BSA complex into serum-free culture medium to the desired final concentration (e.g., 100-200 µM).

  • Isotope Labeling:

    • Aspirate the growth medium from the cells and wash once with warm PBS.

    • Add the prepared ¹³C₁₆-Palmitate labeling medium to the "treatment" wells and the unlabeled palmitate medium to the "control" wells.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 16 hours) to monitor the incorporation of the label over time. Isotopic steady state for lipids like palmitate can take hours to achieve.

  • Cell Harvesting and Quenching:

    • At each time point, place the plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

Protocol 2: Lipid Extraction for Mass Spectrometry

Procedure:

  • Phase Separation (Bligh-Dyer Method):

    • To the 1 mL methanol/cell lysate from the previous step, add the internal standard (e.g., C17:0-Ceramide).

    • Add 500 µL of chloroform. Vortex vigorously for 1 minute.

    • Add 500 µL of water. Vortex again for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of Methanol:Chloroform 1:1).

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • Liquid Chromatography (LC) Separation:

    • Inject the resuspended lipid extract onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to separate different lipid species.

  • Mass Spectrometry (MS) Detection:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode (to see the isotopic envelope of the intact lipid) and tandem MS (MS/MS) mode (to confirm lipid identity via fragmentation).

  • Data Analysis:

    • Identify C16-Ceramide based on its accurate mass and characteristic fragmentation pattern.

    • Extract the ion chromatograms for both unlabeled C16-Ceramide (M+0) and the fully ¹³C-labeled C16-Ceramide (M+16).

    • Calculate the fractional enrichment (or percent labeled) using the formula:

      • % Enrichment = [Area(M+16) / (Area(M+0) + Area(M+16))] * 100

    • Correct for the natural abundance of ¹³C in the unlabeled species for more precise quantification.

    • Compare the % enrichment between different experimental conditions (e.g., control vs. disease model) to determine changes in the rate of de novo synthesis.

Experimental Workflow Visualization

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Seed Cells in 6-well Plates B Prepare Labeling Medium (with ¹³C₁₆-Palmitate-BSA) C Incubate Cells with ¹³C₁₆-Palmitate Medium B->C D Harvest Cells at Time Points (0-16h) C->D E Quench Metabolism (Ice-cold Methanol) D->E F Lipid Extraction (Bligh-Dyer) E->F G LC-MS/MS Analysis F->G H Data Processing: Calculate ¹³C Enrichment G->H I Quantify Metabolic Flux H->I

Caption: Workflow for stable isotope tracing of C16-Ceramide synthesis in cultured cells.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized to clearly show the changes in metabolic flux. The table below provides an example of how to present results from an experiment comparing a control cell line to a model of hepatic steatosis.

Table 1: Fractional Enrichment of ¹³C in Lipid Species After 8-Hour Labeling with ¹³C₁₆-Palmitate

Lipid SpeciesControl Cells (% ¹³C Enrichment)Steatotic Model Cells (% ¹³C Enrichment)Fold Change (Steatotic/Control)
C16:0-Ceramide 15.2 ± 1.835.8 ± 2.52.36
C16:0-Dihydroceramide 25.4 ± 2.148.9 ± 3.11.93
C16:0-Sphingomyelin 8.1 ± 1.114.5 ± 1.91.79
Phosphatidylcholine (16:0/18:1) 12.5 ± 1.513.1 ± 1.61.05
Triacylglycerol (16:0/18:1/18:2) 30.1 ± 3.555.6 ± 4.21.85

Data are presented as mean ± standard deviation from n=3 biological replicates. The "% ¹³C Enrichment" reflects the proportion of the lipid pool that was newly synthesized from the labeled palmitate precursor during the 8-hour incubation period.

Interpretation of Example Data: The data in Table 1 suggest that in the steatotic model, the rate of de novo synthesis of C16:0-Ceramide is significantly increased (2.36-fold) compared to control cells. There is also a notable increase in the flux of the ¹³C label into downstream sphingolipids (dihydroceramide, sphingomyelin) and storage lipids (triacylglycerol), while incorporation into a major phospholipid like phosphatidylcholine remains relatively unchanged. This points to a specific upregulation of the ceramide synthesis pathway in the disease model.

References

Application Note: Quantitative Analysis of C16-Ceramide using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Ceramides are a class of sphingolipids that serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell growth, and differentiation.[1][2][3] Specifically, C16-Ceramide (N-palmitoylsphingosine) has been identified as a key player in cellular stress responses and programmed cell death.[4][5] Its accurate quantification in biological matrices is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the sensitive and robust quantification of C16-Ceramide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction followed by reverse-phase chromatography and detection using Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Biological Role of C16-Ceramide in Apoptosis

C16-Ceramide is a bioactive lipid that accumulates in cells in response to various stress stimuli, including ionizing radiation and Fas ligand activation. This accumulation is a key event in the effector phase of apoptosis, often preceding mitochondrial dysfunction. Ceramide can be generated through several pathways, including the de novo synthesis pathway or the hydrolysis of sphingomyelin by sphingomyelinase. The increase in C16-Ceramide levels correlates with the activation of effector caspases, such as caspase-3, and subsequent execution of the apoptotic program.

G cluster_stimuli Apoptotic Stimuli cluster_pathway Ceramide Generation cluster_effect Downstream Effects Stimuli Ionizing Radiation Fas Ligand Chemotherapy SMase Sphingomyelinase (SMase) Activation Stimuli->SMase DeNovo De Novo Synthesis Stimuli->DeNovo C16_Cer C16-Ceramide Accumulation SMase->C16_Cer DeNovo->C16_Cer Sphingomyelin Sphingomyelin Sphingomyelin->SMase hydrolysis Mito Mitochondrial Dysfunction C16_Cer->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: C16-Ceramide signaling pathway in apoptosis.

Experimental Workflow

The quantification of C16-Ceramide by LC-MS/MS follows a standardized workflow. The process begins with the collection of the biological sample, followed by lipid extraction to isolate ceramides from other cellular components. An internal standard (IS), such as C17-Ceramide, is added prior to extraction to account for sample loss and matrix effects. The extracted lipids are then separated using reverse-phase liquid chromatography before being ionized and detected by a tandem mass spectrometer operating in MRM mode.

G Sample 1. Sample Collection (Plasma, Cells, Tissue) Spike 2. Internal Standard Spike (e.g., C17-Ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Separate 4. LC Separation (Reverse Phase) Extract->Separate Detect 5. MS/MS Detection (ESI+, MRM) Separate->Detect Analyze 6. Data Analysis (Quantification) Detect->Analyze

Caption: General workflow for C16-Ceramide analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol is adapted from the Bligh and Dyer method, a robust procedure for extracting lipids from biological samples.

Materials:

  • Human plasma

  • C17-Ceramide internal standard (IS) solution (e.g., 1 µg/mL in ethanol)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Ice-cold screw-capped glass tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Transfer a 50 µL aliquot of plasma to an ice-cold screw-capped glass tube.

  • Spike the sample with a known amount of C17-Ceramide internal standard (e.g., 50 ng).

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture to the tube. Vortex thoroughly for 1 minute.

  • To induce phase separation, add 0.5 mL of chloroform followed by 0.5 mL of water. Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean tube.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform, vortex, and centrifuge as before.

  • Pool the organic fractions and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of C16-Ceramide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.2% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16.1-21 min: Return to 50% B (equilibration)

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 4000-4500 V

  • Source Temperature: 300-350°C

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Data Presentation

Table 1: MRM Transitions for Ceramide Analysis

The quantification of ceramides is achieved by monitoring specific precursor-to-product ion transitions. The characteristic product ion at m/z 264.2 corresponds to the sphingosine backbone, which is common to many ceramide species.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
C16-Ceramide 538.4264.318 - 25
C17-Ceramide (IS)552.5264.326
C18-Ceramide566.5264.326
C20-Ceramide594.6264.330
C24-Ceramide650.7264.332
C24:1-Ceramide648.6264.230 - 35
Table 2: Quantitative Performance Data for C16-Ceramide

The presented LC-MS/MS method demonstrates excellent sensitivity and a wide linear range, making it suitable for the analysis of C16-Ceramide in various biological studies.

ParameterValueUnitReference
Limit of Detection (LOD) 0.2fmol on column
Limit of Quantification (LOQ) 1.1fmol on column
Linearity Range (Plasma) 2.8 - 357ng
Linearity Range (Cell Lysate) 0.05 - 50ng/mL
Recovery 96.1 - 113.4%

The tandem mass spectrometry method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of C16-Ceramide. The combination of a robust lipid extraction protocol with a highly specific LC-MS/MS analysis allows for accurate measurement in complex biological matrices like plasma and cell lysates. This methodology is a powerful tool for researchers and drug development professionals investigating the role of ceramide metabolism in health and disease.

References

Application Notes and Protocols: Stable Isotope Labeling of Sphingolipids for Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in regulating cell growth, differentiation, apoptosis, and inflammation.[1][2] Ceramide, the central hub of sphingolipid metabolism, can be generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[3][4] Given their central role in cellular homeostasis, dysregulation of sphingolipid metabolism is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[5]

Metabolic flux analysis using stable isotope labeling is a powerful technique to quantitatively track the dynamic flow of metabolites through a metabolic pathway. By supplying cells with precursors (e.g., amino acids, fatty acids) labeled with heavy isotopes such as ¹³C or ¹⁵N, researchers can trace the incorporation of these isotopes into downstream metabolites like sphingolipids. Subsequent analysis by mass spectrometry allows for the precise measurement of newly synthesized molecules, providing a dynamic view of pathway activity that is not achievable with static measurements of metabolite levels alone.

These application notes provide a comprehensive overview and detailed protocols for designing and executing stable isotope labeling experiments to analyze sphingolipid flux.

Key Concepts and Experimental Workflow

The general workflow for a sphingolipid flux experiment involves several key stages: cell culture and labeling, lipid extraction, mass spectrometry analysis, and data interpretation. The process begins with the introduction of a stable isotope-labeled precursor into the cell culture medium. This precursor is taken up by the cells and incorporated into the de novo sphingolipid synthesis pathway. At specific time points, lipids are extracted, and the isotopic enrichment in various sphingolipid species is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G Experimental Workflow for Sphingolipid Flux Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Seeding B Prepare Isotope-Labeled Media (e.g., ¹³C-Serine) C Introduce Labeled Media (Time Course Start) B->C D Incubate Cells (Time Points: 0, 2, 6, 12, 24h) C->D E Harvest Cells & Quench Metabolism D->E F Lipid Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Flux Calculation G->H

A high-level overview of the experimental process.

Sphingolipid De Novo Biosynthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This is the rate-limiting step and a key control point for the entire pathway. The product, 3-ketosphinganine, is rapidly reduced to sphinganine (dihydrosphingosine). Sphinganine is then acylated by a ceramide synthase (CerS) to form dihydroceramide, which is subsequently desaturated to form ceramide. From this central point, ceramide can be converted into more complex sphingolipids like sphingomyelin (SM) or glucosylceramide (GlcCer). By using labeled L-serine or palmitate, one can trace the flux through this entire cascade.

G De Novo Sphingolipid Biosynthesis Pathway cluster_SPT Serine L-Serine (Labeled Precursor) Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine NADPH -> NADP+ p1 Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Fatty Acyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Phosphocholine GlcCer Glucosylceramide Ceramide->GlcCer Glucose Sphingosine Sphingosine Ceramide->Sphingosine H₂O S1P Sphingosine-1-P Sphingosine->S1P ATP SPT SPT SPT->p1 KDSR KDSR KDSR->Ketosphinganine CerS CerS CerS->Sphinganine DEGS1 DEGS1 DEGS1->Dihydroceramide SMS SMS SMS->Ceramide GCS GCS GCS->Ceramide CDase CDase CDase->Ceramide SK SK SK->Sphingosine

Labeled precursors are incorporated into ceramide and complex sphingolipids.

Experimental Protocols

This protocol describes the labeling of cultured mammalian cells with L-[U-¹³C₃, ¹⁵N₁]-Serine.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • Serine-free DMEM

  • L-[U-¹³C₃, ¹⁵N₁]-Serine (or other desired tracer)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in standard culture medium.

  • Prepare Labeling Medium: Prepare the labeling medium by supplementing serine-free DMEM with 10% dialyzed FBS and the desired concentration of L-[U-¹³C₃, ¹⁵N₁]-Serine (e.g., the same concentration as serine in standard DMEM). Prepare an identical medium with unlabeled serine for the time-zero (T=0) control.

  • Media Change: One hour before starting the labeling, gently aspirate the standard medium from all wells and wash the cells once with warm PBS. Add the unlabeled control medium to all wells and return the plates to the incubator. This step helps to equilibrate the cells in the custom medium.

  • Initiate Labeling: To begin the time course, aspirate the unlabeled medium. For the T=0 control wells, immediately proceed to harvesting (Protocol 2, Step 1). For all other wells, add the prepared labeling medium.

  • Time Course Incubation: Return the plates to the incubator. Harvest cells at designated time points (e.g., 2, 6, 12, 24 hours) by proceeding to the harvesting and extraction protocol.

This protocol uses a modified Bligh-Dyer method for extracting total lipids, including sphingolipids.

Materials:

  • Ice-cold PBS

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Stable isotope-labeled sphingolipid internal standard mix (e.g., C17 base sphingolipids)

  • Cell scraper

  • Glass tubes

  • Nitrogen gas stream evaporator

Procedure:

  • Harvesting: Place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis: Add 1 mL of ice-cold methanol to each well to quench metabolic activity. Scrape the cells and transfer the cell lysate/methanol mixture to a labeled glass tube.

  • Add Internal Standards: Add the internal standard mix to each sample. This is crucial for correcting variations in extraction efficiency and instrument response.

  • Phase Separation: Add 2 mL of chloroform to each tube. Vortex vigorously for 1 minute. Add 0.8 mL of deionized water to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collect Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis (e.g., Methanol/Chloroform 1:1).

Data Presentation and Interpretation

The resuspended lipid samples are analyzed by LC-MS/MS. A C18 reversed-phase column is commonly used for separation. The mass spectrometer is operated in a mode that allows for the detection of specific precursor-product ion pairs (Multiple Reaction Monitoring, MRM) for each sphingolipid of interest. For labeled samples, MRM transitions for both the unlabeled (e.g., M+0) and labeled isotopologues (e.g., M+4 for ¹³C₃,¹⁵N₁-Serine incorporation) are monitored.

The raw data from the mass spectrometer is processed to calculate the fractional enrichment of the label in each sphingolipid species over time. This data provides a direct measure of the synthesis rate. The results can be summarized in a table.

Table 1: Fractional Enrichment of ¹³C₃,¹⁵N₁ in Sphingolipids Over Time

Time (Hours)Sphinganine (d18:0)Dihydroceramide (d18:0/16:0)Ceramide (d18:1/16:0)Sphingomyelin (d18:1/16:0)
0 0.0%0.0%0.0%0.0%
2 25.4% ± 2.1%15.1% ± 1.5%5.2% ± 0.8%1.1% ± 0.3%
6 68.9% ± 4.5%55.3% ± 3.8%28.6% ± 2.5%10.4% ± 1.2%
12 85.1% ± 5.2%79.8% ± 4.1%54.7% ± 3.9%25.8% ± 2.1%
24 92.3% ± 3.9%90.5% ± 3.3%78.2% ± 4.6%51.6% ± 3.7%

Data are represented as mean ± standard deviation (n=3). Fractional enrichment is calculated as (Labeled Peak Area) / (Labeled + Unlabeled Peak Area) * 100%.

Ceramide Signaling Pathways

Ceramide is not just a metabolic intermediate; it is a potent signaling molecule that can trigger diverse cellular responses, often related to stress, such as apoptosis, cell cycle arrest, and senescence. The generation of ceramide in response to stimuli like TNF-α or chemotherapy drugs can activate protein phosphatases (like PP1 and PP2A) and protein kinases (like JNK), leading to downstream cellular effects. Understanding the flux into ceramide provides critical insight into the cell's capacity to initiate these signaling cascades.

G Ceramide as a Signaling Hub cluster_stimuli Stimuli cluster_outcomes Cellular Outcomes Ceramide Ceramide PP2A PP1 / PP2A Ceramide->PP2A JNK JNK / SAPK Ceramide->JNK PKC PKCζ Ceramide->PKC Caspases Caspases Ceramide->Caspases Stress Cellular Stress (e.g., TNF-α, Chemo) Stress->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide SM_hydrolysis SM Hydrolysis SM_hydrolysis->Ceramide Apoptosis Apoptosis PP2A->Apoptosis CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Senescence Senescence PP2A->Senescence JNK->Apoptosis InsulinResistance Insulin Resistance PKC->InsulinResistance Caspases->Apoptosis

Ceramide integrates various stress signals to regulate cell fate.

Applications in Drug Development

The analysis of sphingolipid flux is a valuable tool in drug development for several reasons:

  • Target Engagement: For drugs designed to inhibit enzymes in the sphingolipid pathway (e.g., SPT inhibitors), flux analysis provides direct evidence that the drug is engaging its target and altering metabolic activity in a cellular context.

  • Mechanism of Action: Measuring changes in sphingolipid synthesis can help elucidate a drug's mechanism of action, particularly for compounds that induce apoptosis or alter cell metabolism.

  • Off-Target Effects: Unintended alterations in sphingolipid flux can reveal off-target effects of a drug candidate, providing crucial information for safety and toxicity assessments.

  • Biomarker Discovery: Changes in the flux of specific sphingolipids in response to disease or treatment can lead to the discovery of novel biomarkers for monitoring disease progression and therapeutic efficacy.

References

Application Notes and Protocols for C16-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including signaling, differentiation, proliferation, and apoptosis. C16-Ceramide (N-palmitoylsphingosine) is one of the most abundant and biologically significant ceramide species in mammalian cells.[1] Accurate quantification of C16-Ceramide in biological samples is essential for understanding its physiological and pathological roles, and for the development of novel therapeutics targeting ceramide metabolism. This document provides a detailed protocol for the preparation of a standard curve for the quantification of C16-Ceramide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Quantitative Data Summary

The following tables summarize the typical performance data for C16-Ceramide quantification using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, methodology, and biological matrix.

Table 1: C16-Ceramide Standard Curve Parameters

ParameterTypical ValueUnitReference
Linear Range0.05 - 50ng/mL[1][3]
2.8 - 357ng/mL
Correlation Coefficient (R²)> 0.99-
Limit of Detection (LOD)0.2fmol
5 - 50pg/mL
Limit of Quantification (LOQ)1.1fmol
Lowest point on the curve with S/N = 10-

Table 2: Recovery and Precision for Ceramide Quantification

ParameterTypical RangeUnitReference
Recovery from Plasma78 - 91%
Recovery from Tissue70 - 99%
Intra-Assay Precision (CV)< 15%
Inter-Assay Precision (CV)< 15%

Experimental Protocols

This section details the methodology for preparing a standard curve for C16-Ceramide quantification.

Materials and Reagents
  • C16-Ceramide analytical standard (purity > 99%)

  • Internal Standard (IS): C17-Ceramide or a stable isotope-labeled C16-Ceramide (e.g., C16-Ceramide-d7)

  • HPLC-grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water

  • Formic acid

  • Ammonium formate

  • Biological matrix (e.g., plasma, tissue homogenate, cell lysate)

  • Microcentrifuge tubes

  • Glass vials with Teflon-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Preparation of Stock Solutions
  • C16-Ceramide Primary Stock Solution (1 mg/mL):

    • Accurately weigh a precise amount of C16-Ceramide standard.

    • Dissolve it in chloroform to a final concentration of 1 mg/mL.

    • Store the stock solution in a glass vial at -80°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., C17-Ceramide) in chloroform or ethanol.

    • Store the stock solution in a glass vial at -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with an appropriate solvent, such as ethanol or methanol. For example, create a mixed working solution containing C16-Ceramide at a concentration of 714 ng/mL.

    • Prepare a working solution of the internal standard at a suitable concentration (e.g., 1000 ng/mL for C17-Ceramide).

Preparation of Standard Curve Calibration Points

The following steps describe the preparation of a series of calibration standards by serial dilution. The concentration range should be selected to encompass the expected concentration of C16-Ceramide in the biological samples.

  • Serial Dilution:

    • Perform a serial dilution of the C16-Ceramide working standard solution to prepare a series of calibration standards. A typical range for C16-Ceramide is from 0.05 to 50 ng/mL.

    • The dilutions should be prepared in the same solvent used for the final sample reconstitution to minimize matrix effects.

  • Spiking with Internal Standard:

    • To each calibration standard and to the biological samples, add a fixed amount of the internal standard working solution. For instance, add 50 µL of a 1000 ng/mL C17-Ceramide solution to each sample, resulting in a final amount of 50 ng of IS.

Sample Preparation: Lipid Extraction

A common method for extracting ceramides from biological samples is the Bligh and Dyer method.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).

  • Add the same fixed amount of internal standard as added to the calibration standards.

  • Add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.

  • Pool the organic phases.

  • Dry the pooled organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general protocol. Specific parameters should be optimized for the instrument in use.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C8 or C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-25 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C16-Ceramide: m/z 538.5 → 264.3

    • C17-Ceramide (IS): m/z 552.5 → 264.3

Data Analysis and Standard Curve Construction
  • Integrate the peak areas for C16-Ceramide and the internal standard for each calibration point and sample.

  • Calculate the ratio of the peak area of C16-Ceramide to the peak area of the internal standard.

  • Construct a standard curve by plotting the peak area ratio (y-axis) against the known concentration of the C16-Ceramide standards (x-axis).

  • Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Use the regression equation to calculate the concentration of C16-Ceramide in the unknown biological samples based on their measured peak area ratios.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solution Stock Solution (C16-Cer & IS) Working_Standards Working Standards Stock_Solution->Working_Standards Serial_Dilution Serial Dilution (Calibration Curve) Working_Standards->Serial_Dilution LCMS_Analysis LC-MS/MS Analysis Serial_Dilution->LCMS_Analysis Inject Standards Biological_Sample Biological Sample Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (Bligh & Dyer) Spike_IS->Lipid_Extraction Dry_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute Dry_Reconstitute->LCMS_Analysis Inject Samples Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Standard_Curve Standard Curve Construction Data_Processing->Standard_Curve Quantification Quantification of C16-Ceramide Standard_Curve->Quantification

Caption: Experimental workflow for C16-Ceramide quantification.

Standard_Curve_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Known_Concentrations Known Concentrations (Standards) Plotting Plot Ratio vs. Concentration Known_Concentrations->Plotting Peak_Area_Ratios Measured Peak Area Ratios (Analyte/IS) Peak_Area_Ratios->Plotting Unknown_Concentration Calculate Unknown Concentration Peak_Area_Ratios->Unknown_Concentration Linear_Regression Linear Regression Analysis Plotting->Linear_Regression Regression_Equation Regression Equation (y = mx + c) Linear_Regression->Regression_Equation Correlation_Coefficient Correlation Coefficient (R²) Linear_Regression->Correlation_Coefficient Regression_Equation->Unknown_Concentration

Caption: Logical relationship of the standard curve for quantification.

References

Application Notes and Protocols: In Vivo Tracing of Ceramide Metabolism Using ¹³C Labeled Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, inflammation, and insulin signaling.[1][2] Dysregulation of ceramide metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases like diabetes and hepatic steatosis.[1][3] Understanding the dynamics of ceramide synthesis and catabolism in vivo is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

Stable isotope tracing using ¹³C-labeled precursors is a powerful technique for quantifying metabolic flux through specific pathways.[4] By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, such as ceramides and other complex sphingolipids. Subsequent analysis by mass spectrometry allows for the precise quantification of newly synthesized molecules, providing a dynamic view of ceramide metabolism that is unattainable with static concentration measurements alone.

These application notes provide an overview of the primary ceramide metabolic pathways and detailed protocols for conducting in vivo ceramide tracing experiments using ¹³C-labeled precursors, from precursor administration to sample analysis.

I. Overview of Ceramide Metabolism

Ceramides are synthesized and catabolized through three primary pathways, which are tightly regulated to maintain cellular homeostasis.

  • De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.

  • Sphingomyelin Hydrolysis Pathway: This pathway generates ceramide through the hydrolysis of sphingomyelin, a major component of cell membranes, by the action of sphingomyelinases (SMases). This pathway is often activated in response to cellular stress signals.

  • Salvage Pathway: This pathway recycles complex sphingolipids back into ceramide. It involves the breakdown of complex sphingolipids in the lysosome to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.

Experimental_Workflow General workflow for in vivo ceramide metabolism tracing. A 1. Select ¹³C-Labeled Precursor (e.g., [U-¹³C]Serine, [U-¹³C]Palmitate) B 2. In Vivo Administration (e.g., Oral Gavage, IP Injection) A->B C 3. Sample Collection (Plasma, Tissues at Time Points) B->C D 4. Lipid Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Isotope Enrichment & Metabolic Flux Calculation F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Detection of C16-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of C16-Ceramide detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode and precursor-to-product ion transition for C16-Ceramide detection?

A1: The most common ionization mode for C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is positive ion electrospray ionization (ESI+). In this mode, C16-Ceramide is typically detected as a protonated molecule [M+H]⁺. The most characteristic and widely used Multiple Reaction Monitoring (MRM) transition for C16-Ceramide involves the precursor ion at m/z 538 and a prominent product ion at m/z 264.[1] This product ion corresponds to the sphingoid base backbone after the loss of the fatty acid chain and water molecules.[1]

Q2: Which type of internal standard is best for quantifying C16-Ceramide?

A2: The choice of internal standard is critical for accurate quantification. Two main types are recommended:

  • Stable Isotope-Labeled (SIL) C16-Ceramide: Deuterated C16-Ceramide (e.g., C16-Ceramide-d7) is the ideal internal standard as it co-elutes with the endogenous analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction.[2][3]

  • Odd-Chain Ceramides: Non-physiological odd-chain ceramides, such as C17-Ceramide, are also widely used.[1] They are structurally similar to C16-Ceramide but do not occur naturally in most biological systems, thus avoiding interference. C17-Ceramide is a suitable internal standard for quantifying long-chain ceramides like C16.

Q3: What are the key considerations for sample preparation to minimize matrix effects?

A3: Minimizing matrix effects is crucial for accurate C16-Ceramide quantification. Key considerations include:

  • Efficient Extraction: A robust lipid extraction method is the first step. The Bligh and Dyer method is a classic and effective technique for tissue samples. For plasma or cell lysates, protein precipitation with a cold organic solvent like isopropanol can also be employed.

  • Sample Clean-up: For complex matrices like plasma, an additional solid-phase extraction (SPE) step using a silica column can significantly reduce interferences from other lipid classes.

  • Chromatographic Separation: A well-optimized chromatographic method is essential to separate C16-Ceramide from other isobaric and co-eluting matrix components that can cause ion suppression or enhancement.

Q4: How can I improve the sensitivity of my C16-Ceramide measurement?

A4: To enhance sensitivity, consider the following:

  • Optimize Ion Source Parameters: Fine-tune the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the ionization of C16-Ceramide.

  • Optimize Collision Energy: Adjust the collision energy in the mass spectrometer to maximize the formation of the specific product ion (m/z 264) from the precursor ion (m/z 538).

  • Sample Concentration: After extraction, the lipid extract can be dried down and reconstituted in a smaller volume of a solvent compatible with your LC mobile phase to increase the analyte concentration.

  • Use a High-Efficiency Column: Employing a column with smaller particle sizes (e.g., UPLC columns) can lead to sharper peaks and improved signal-to-noise ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of C16-Ceramide.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume. Overloading the column with either the analyte or matrix components can lead to peak distortion.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting in a much stronger solvent can cause peak fronting.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace it. Contaminants from previous injections can interact with the analyte, causing peak tailing.
Secondary Interactions with Column The addition of a small amount of a modifier like formic acid or ammonium formate to the mobile phase can help to improve peak shape by reducing interactions with residual silanols on the column.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure a standardized and consistent protocol for lipid extraction and sample handling for all samples and standards. Inconsistent recovery of the internal standard can be an indicator of this issue.
Matrix Effects As mentioned in the FAQs, matrix effects can cause significant signal variability. Implement a more rigorous sample clean-up procedure or dilute the samples to mitigate this. Using a stable isotope-labeled internal standard is highly recommended.
LC System Instability Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and verify that the column temperature is consistent. Pressure fluctuations can indicate a problem with the pump or a blockage.
Ion Source Contamination A dirty ion source can lead to unstable spray and fluctuating signal intensity. Regularly clean the ion source components according to the manufacturer's guidelines.
Issue 3: No or Low Signal for C16-Ceramide
Potential Cause Recommended Solution
Incorrect MS/MS Transition Verify that the correct precursor (m/z 538) and product (m/z 264) ions are being monitored in your MRM method.
Suboptimal Ionization/Fragmentation Infuse a C16-Ceramide standard directly into the mass spectrometer to optimize the ion source parameters and collision energy for maximum signal intensity.
Sample Degradation Ceramides are generally stable, but repeated freeze-thaw cycles or prolonged storage at room temperature should be avoided. Store lipid extracts at -80°C.
LC Method Issues Ensure that the LC gradient is appropriate for eluting C16-Ceramide. If using a very non-polar mobile phase, it may be retained too strongly, or if the mobile phase is too polar, it may elute in the void volume.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using Protein Precipitation

This protocol is adapted for the extraction of ceramides from plasma samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-Ceramide or deuterated C16-Ceramide) to each sample.

  • Protein Precipitation: Add 250 µL of ice-cold isopropanol (a 1:5 plasma to isopropanol ratio).

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Incubation: Place the samples at -20°C for 10 minutes to facilitate protein precipitation, followed by another 1-minute vortex. Let the samples stand at 4°C for 2 hours to ensure complete precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of C16-Ceramide

This is a general protocol for the analysis of C16-Ceramide using a reversed-phase column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Ramp up to a high percentage of Mobile Phase B to elute the lipids.

    • Hold at high Mobile Phase B to wash the column.

    • Return to initial conditions to re-equilibrate the column.

    • A typical run time can range from 5 to 21 minutes.

  • Injection Volume: 5-25 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI in positive ion mode.

  • MRM Transition:

    • C16-Ceramide: 538 → 264

    • C17-Ceramide (IS): 552 → 264

Quantitative Data Summary

The following tables summarize typical parameters for C16-Ceramide quantification.

Table 1: Linearity and Sensitivity of C16-Ceramide Quantification

ParameterTypical ValueReference
Linear Range 0.05 - 50 ng/mL
2.8 - 357 ng
Limit of Detection (LOD) 0.2 fmol
Limit of Quantification (LOQ) 1.1 fmol
Correlation Coefficient (R²) > 0.99

Table 2: Recovery of Ceramides from Biological Matrices

MatrixRecovery RangeReference
Human Plasma 78 - 91%
Rat Liver Tissue 70 - 99%
Rat Muscle Tissue 71 - 95%
Cultured Cells 96.1 - 113.4%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of C16-Ceramide Calibrate->Quantify

Caption: A generalized workflow for the LC-MS/MS analysis of C16-Ceramide.

Troubleshooting_Logic Problem LC-MS/MS Problem (e.g., Low Signal) Check_MS Check MS Settings (MRM, Voltages) Problem->Check_MS Check_LC Check LC System (Leaks, Pressure, Column) Problem->Check_LC Check_Sample Review Sample Prep (Extraction, IS) Problem->Check_Sample Optimize_MS Optimize Source & Collision Energy Check_MS->Optimize_MS Settings Incorrect Resolved Problem Resolved Check_MS->Resolved Settings OK Maintain_LC Perform LC Maintenance Check_LC->Maintain_LC Issue Found Check_LC->Resolved System OK Refine_Prep Refine Extraction & Clean-up Check_Sample->Refine_Prep Inconsistency Found Check_Sample->Resolved Prep OK Optimize_MS->Resolved Maintain_LC->Resolved Refine_Prep->Resolved

Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.

Ceramide_Signaling_Context Stress Cellular Stress (e.g., Radiation) SMase Sphingomyelinase (SMase) Activation Stress->SMase C16_Cer C16-Ceramide Accumulation SMase->C16_Cer Hydrolysis of Sphingomyelin Mitochondria Mitochondrial Events C16_Cer->Mitochondria Induces Apoptosis Apoptosis C16_Cer->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: The role of C16-Ceramide in the apoptosis signaling pathway.

References

Troubleshooting C16-Ceramide precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with C16-Ceramide precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my C16-Ceramide precipitating in the cell culture medium?

A1: C16-Ceramide is a highly lipophilic molecule with poor aqueous solubility. Precipitation in cell culture media is a common issue and can be attributed to several factors:

  • Concentration: The concentration of C16-Ceramide may have exceeded its solubility limit in the aqueous environment of the cell culture medium.

  • Improper Dissolution: Direct addition of C16-Ceramide powder or a highly concentrated stock solution into the medium can cause it to "crash out" of solution.

  • Solvent Choice and Concentration: The type and final concentration of the solvent used to dissolve the C16-Ceramide can impact its stability in the medium. High concentrations of organic solvents can be toxic to cells and can also lead to precipitation when diluted into an aqueous solution.

  • Media Composition: The presence or absence of serum and other components in your media can affect the solubility of C1e.[1] Serum proteins, like albumin, can act as carriers for lipids, enhancing their solubility.[1]

  • Temperature: Temperature shifts, such as moving media from a warm incubator to a cooler microscope stage, can decrease the solubility of media components, including lipids, leading to precipitation.[1]

Q2: What is the recommended solvent for dissolving C16-Ceramide?

A2: Ethanol and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents for dissolving C16-Ceramide for cell culture applications.[2][3] It is crucial to prepare a high-concentration stock solution in the chosen solvent first, which is then serially diluted into the cell culture medium to achieve the final desired concentration. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

Q3: How can I prepare a C16-Ceramide stock solution?

A3: To prepare a C16-Ceramide stock solution, dissolve it in 100% ethanol at 37°C. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate weight of C16-Ceramide in ethanol. It is important to ensure the ceramide is fully dissolved, which may require gentle warming and vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: How can I prevent C16-Ceramide from precipitating when I add it to my cell culture medium?

A4: Several techniques can be employed to prevent C16-Ceramide precipitation:

  • Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of media, perform a serial dilution. First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, and then add this intermediate dilution to the final volume.

  • Complexation with Bovine Serum Albumin (BSA): BSA can act as a carrier for C16-Ceramide, significantly increasing its solubility and bioavailability in cell culture. A common method involves preparing a C16-Ceramide solution in ethanol and injecting it into a vortexing solution of fatty-acid-free BSA in buffer.

  • Use of a Co-solvent System: A solvent mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse natural ceramides into aqueous solutions for cell culture use.

  • Specialized Delivery Systems: Commercially available ceramide delivery systems, which often utilize a bilayer with a carrier lipid like CholPC, can enhance bioavailability and prevent precipitation.

  • Control of Temperature: Minimize temperature fluctuations during your experiment.

Q5: What are the appropriate controls to use in my C16-Ceramide experiment?

A5: To ensure the observed cellular effects are due to C16-Ceramide and not the delivery method, the following controls are essential:

  • Vehicle Control: This is a crucial control to account for any effects of the solvent used to dissolve the C16-Ceramide. Treat a set of cells with the same volume of the solvent (e.g., ethanol or DMSO) used for the C16-Ceramide treatment, diluted in culture medium to the same final concentration.

  • BSA Control (if applicable): If you are using BSA to complex your C16-Ceramide, you should have a control group treated with the BSA solution alone at the same concentration.

  • Inactive Ceramide Analog: Consider using an inactive ceramide analog, such as dihydroceramide, as a negative control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate or crystals in the media after adding C16-Ceramide. C16-Ceramide concentration exceeds its solubility limit.Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.
Improper dilution of the stock solution.Use a serial dilution method. Pre-dilute the stock in a small volume of serum-containing media before adding to the final volume.
Absence of a carrier protein in serum-free media.Complex the C16-Ceramide with fatty-acid-free BSA.
Low or no observable biological effect at expected concentrations. C16-Ceramide has precipitated out of solution, lowering the effective concentration.Visually inspect the media for precipitation under a microscope. Implement one of the solubilization techniques mentioned above.
The cell line may be resistant to C16-Ceramide.Consider using a different cell line or investigating potential resistance mechanisms.
High cell death in the vehicle control group. The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high and is causing cytotoxicity.Ensure the final solvent concentration is non-toxic for your specific cell line (generally ≤ 0.1%). Perform a toxicity test with the vehicle control alone.

Experimental Protocols

Protocol 1: Preparation of C16-Ceramide Stock Solution

  • Warm the vial of C16-Ceramide to room temperature before opening.

  • Add the appropriate volume of 100% ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Warm the solution briefly in a 37°C water bath and vortex vigorously to ensure the C16-Ceramide is completely dissolved.

  • Aliquot the stock solution into smaller volumes in glass or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Complexation of C16-Ceramide with Fatty-Acid-Free BSA

  • Prepare a stock solution of C16-Ceramide in ethanol as described in Protocol 1.

  • Prepare a solution of fatty-acid-free BSA in sterile phosphate-buffered saline (PBS) or cell culture medium without serum (e.g., 10% w/v).

  • Gently warm both the C16-Ceramide and BSA solutions to 37°C.

  • While vigorously vortexing the BSA solution, slowly add the C16-Ceramide stock solution dropwise. The molar ratio of C16-Ceramide to BSA can be optimized, but a 2:1 ratio is a good starting point.

  • Continue to vortex for an additional 1-2 minutes after adding the ceramide.

  • Incubate the C16-Ceramide-BSA complex at 37°C for 15-30 minutes to allow for stable complex formation.

  • This complex can now be diluted into your cell culture medium to the desired final concentration.

Signaling Pathways and Workflows

C16_Ceramide_Signaling_Pathway Simplified C16-Ceramide Signaling Pathways C16_Ceramide C16-Ceramide p53 p53 C16_Ceramide->p53 Binds and Activates PP2A Protein Phosphatase 2A (PP2A) C16_Ceramide->PP2A Activates Stress_Stimuli Stress Stimuli (e.g., Chemotherapy, Radiation) De_Novo_Synthesis De Novo Synthesis Stress_Stimuli->De_Novo_Synthesis Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis Stress_Stimuli->Sphingomyelin_Hydrolysis CerS6 Ceramide Synthase 6 (CerS6) De_Novo_Synthesis->CerS6 nSMase Neutral Sphingomyelinase (nSMase) Sphingomyelin_Hydrolysis->nSMase CerS6->C16_Ceramide nSMase->C16_Ceramide Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Akt Akt (Survival Pathway) PP2A->Akt Dephosphorylates (Inhibits) Akt->Apoptosis Inhibits

Caption: C16-Ceramide signaling pathways leading to apoptosis and cell cycle arrest.

Troubleshooting_Workflow Troubleshooting C16-Ceramide Precipitation Start Start: Precipitation Observed Check_Concentration Is C16-Ceramide concentration within a reported soluble range? Start->Check_Concentration Check_Dilution How was the stock solution diluted into the media? Check_Concentration->Check_Dilution Yes Lower_Concentration Action: Lower the final concentration Check_Concentration->Lower_Concentration No Check_Media Are you using serum-free media? Check_Dilution->Check_Media Serial Dilution Use_Serial_Dilution Action: Use serial dilution method Check_Dilution->Use_Serial_Dilution Direct Addition Use_BSA_Complex Action: Complex with fatty-acid-free BSA Check_Media->Use_BSA_Complex Yes Re_evaluate Re-evaluate for Precipitation Check_Media->Re_evaluate No (Serum Present) Lower_Concentration->Re_evaluate Use_Serial_Dilution->Re_evaluate Use_BSA_Complex->Re_evaluate

References

Technical Support Center: C16-Ceramide-13C16 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of C16-Ceramide-13C16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to optimize your mass spectrometry experiments and improve the signal-to-noise (S/N) ratio for this internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) version of C16-Ceramide, where the sixteen carbon atoms of the fatty acyl chain are replaced with the heavier isotope, Carbon-13. In mass spectrometry, it serves as an ideal internal standard for the quantification of endogenous C16-Ceramide. Because it is chemically identical to the analyte, it co-elutes during liquid chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[1][2][3] This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to more precise and reliable quantification.[2]

Q2: Which ionization mode, positive or negative, is optimal for this compound analysis?

A2: Both positive and negative ionization modes can be utilized for ceramide analysis.[4]

  • Positive Ion Mode (ESI+): This is the more common approach. Ceramides, including this compound, are typically detected as protonated molecules [M+H]+. Upon fragmentation (MS/MS), they yield a characteristic product ion at m/z 264, which corresponds to the sphingosine backbone. This highly specific transition is excellent for Multiple Reaction Monitoring (MRM) assays.

  • Negative Ion Mode (ESI-): In this mode, ceramides are detected as deprotonated molecules [M-H]-. Fragmentation in negative mode can provide more detailed structural information about the fatty acyl chain.

The choice of polarity may depend on the specific mass spectrometer being used, the other lipids being analyzed in the same run, and the overall goals of the experiment. For targeted quantification of C16-Ceramide, positive ion mode is often preferred due to the consistent and strong signal of the m/z 264 fragment.

Q3: What are the primary causes of low signal-to-noise (S/N) for this compound?

A3: A low S/N ratio for this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Matrix Effects: This is a major cause of poor signal. Co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) can suppress the ionization of the target analyte.

  • Suboptimal Sample Preparation: Inefficient extraction of lipids, sample degradation, or the presence of contaminants can all lead to a reduced signal.

  • Poor Chromatographic Separation: Broad or tailing peaks due to an inappropriate LC column or mobile phase will lower the signal intensity at any given point. Column fouling can also degrade performance over time.

  • Incorrect Mass Spectrometer Settings: Non-optimized ionization source parameters (e.g., spray voltage, gas flow, temperature) or inappropriate collision energy for fragmentation can result in inefficient ion generation and detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Cause Solution
Inefficient Lipid Extraction Ensure the chosen lipid extraction method (e.g., Bligh-Dyer) is performed correctly. Verify that solvent ratios are accurate and that phase separation is complete. For complex matrices, consider a solid-phase extraction (SPE) step for sample cleanup and concentration.
Sample Degradation Keep samples on ice during preparation and store lipid extracts at -80°C to prevent degradation. Minimize the number of freeze-thaw cycles.
Suboptimal Ionization Optimize ESI source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary temperature. These parameters can significantly impact ionization efficiency.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. For positive mode, the precursor is [M+H]+ and a common product ion is m/z 264. Optimize the collision energy to maximize the signal of the product ion.

Problem 2: High Background Noise or Significant Matrix Effects

Possible Cause Solution
Ion Suppression from Matrix Dilute the sample to reduce the concentration of interfering matrix components. Adjust the chromatographic gradient to better separate this compound from the region where ion-suppressing compounds, like phospholipids, typically elute.
Contaminated Solvents/Vials Use high-purity, LC-MS grade solvents and certified clean collection vials to minimize background noise.
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections. A "blank" injection (solvent only) can confirm if carryover is an issue.

Problem 3: Poor Peak Shape (Tailing or Broadening)

Possible Cause Solution
Inappropriate LC Column A C8 or C18 reversed-phase column is typically suitable for ceramide analysis. Ensure the column is not overloaded and is properly equilibrated before each injection.
Suboptimal Mobile Phase The use of additives like formic acid can improve peak shape and ionization efficiency. Ensure the mobile phase is properly mixed and degassed.
Column Fouling Use a guard column to protect the analytical column from contaminants. If performance degrades, wash the column according to the manufacturer's instructions or replace it.

Experimental Protocols & Data

Protocol 1: Lipid Extraction from Plasma

This protocol is a modification of the Bligh-Dyer method for extracting ceramides and other lipids.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a clean glass tube, add 50 µL of plasma.

    • Spike the sample with a known amount of this compound internal standard.

  • Lipid Extraction:

    • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

    • Dry the extract under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex to ensure the lipids are fully dissolved before transferring to an autosampler vial.

Table 1: Example LC-MS/MS Parameters for C16-Ceramide Analysis
Parameter Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Formic Acid & 2 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Sheath Gas Flow 40 arbitrary units
Scan Type Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for C16-Ceramide and Internal Standard
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
C16-Ceramide538.5264.335
This compound554.6264.335

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Workflow for quantitative analysis of C16-Ceramide.

Troubleshooting_Logic Start Low S/N Ratio Observed Check_Sample_Prep Review Sample Prep? Start->Check_Sample_Prep Check_LC Review LC Method? Check_Sample_Prep->Check_LC No Sol_Sample_Prep Optimize Extraction Improve Cleanup (SPE) Check Sample Stability Check_Sample_Prep->Sol_Sample_Prep Yes Check_MS Review MS Settings? Check_LC->Check_MS No Sol_LC Optimize Gradient Check/Change Column Verify Mobile Phase Check_LC->Sol_LC Yes Sol_MS Optimize Source Parameters Optimize Collision Energy Check_MS->Sol_MS Yes End S/N Improved Check_MS->End No Sol_Sample_Prep->End Sol_LC->End Sol_MS->End

References

Technical Support Center: Ceramide Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the extraction of ceramides from biological samples for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low ceramide yield?

Low recovery of ceramides can stem from several factors throughout the experimental workflow. These include:

  • Suboptimal Extraction Solvents: The choice of solvent is critical and depends on the specific ceramide species and the sample matrix. A common issue is using a solvent system with incorrect polarity, leading to incomplete extraction of the target ceramides.

  • Incomplete Cell Lysis: For tissue and cell culture samples, failure to completely disrupt the cellular structures will prevent the solvents from accessing the intracellular lipid pools, resulting in a lower yield.

  • Ceramide Degradation: Ceramides can be susceptible to degradation, especially due to excessive heat, light, or oxygen exposure during processing.[1] Improper sample handling and storage can also contribute to degradation.

  • Phase Separation Issues: In liquid-liquid extractions, such as the Bligh-Dyer or Folch methods, poor phase separation can lead to the loss of ceramides in the aqueous phase or at the interface.

  • Insufficient Homogenization: For solid samples, inadequate homogenization can result in inefficient extraction.

Q2: How can I minimize matrix effects in my LC-MS analysis?

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS-based lipidomics and can lead to inaccurate quantification.[2][3] Here are some strategies to mitigate them:

  • Optimize Sample Preparation: The goal is to remove interfering substances from the sample matrix. Techniques like Solid-Phase Extraction (SPE) offer a more rigorous cleanup compared to simple protein precipitation.[2] Liquid-liquid extraction (LLE) is also effective at partitioning ceramides away from many matrix components.[2]

  • Improve Chromatographic Separation: Adjusting the mobile phase gradient can help separate the target ceramides from co-eluting matrix components that cause ion suppression.

  • Use Stable Isotope-Labeled Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for each analyte. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization. If a specific SIL-IS is unavailable, a structurally similar analog with a different chain length can be used.

Q3: What is the best way to store my biological samples before ceramide extraction?

Proper storage is crucial to maintain the integrity of the ceramides in your samples. For plasma samples, it is recommended to collect blood in tubes containing an ion chelating agent like EDTA to deactivate sphingomyelinases, which can alter ceramide levels post-collection. Samples should be processed quickly, and the resulting plasma or tissue should be stored at -80°C until analysis. It is also important to maintain a clear chain of custody and record storage conditions throughout the sample's lifespan.

Q4: Which internal standards should I use for ceramide quantification?

The selection of an appropriate internal standard is critical for accurate quantification. The ideal approach is to use a stable isotope-labeled version of the ceramide species you are measuring. However, if this is not feasible, non-naturally occurring odd-chain ceramides, such as C17 or C25 ceramides, are commonly used as internal standards for the quantification of even-chained endogenous ceramides. It is important that the internal standard is not present in the sample and is added at an appropriate concentration relative to the analyte.

Troubleshooting Guide

Problem: Low or Inconsistent Ceramide Recovery

Low and variable recovery is a frequent issue that can compromise the reliability of your results. Use the following decision tree to troubleshoot the problem.

G start Start: Low Ceramide Recovery check_protocol Did you follow a validated extraction protocol? start->check_protocol check_solvents Are your solvents fresh and high-purity? check_protocol->check_solvents Yes develop_protocol Action: Develop/validate a protocol for your specific sample type. check_protocol->develop_protocol No check_is Was the internal standard added correctly at the start? check_solvents->check_is Yes replace_solvents Action: Use fresh, HPLC or MS-grade solvents. Store properly. check_solvents->replace_solvents No check_homogenization Was the sample homogenization/lysis complete? check_is->check_homogenization Yes review_is_procedure Action: Review IS addition step. Ensure accurate pipetting. check_is->review_is_procedure No check_phase_sep Was phase separation clean and complete? check_homogenization->check_phase_sep Yes optimize_lysis Action: Optimize homogenization/lysis method (e.g., sonication, bead beating). check_homogenization->optimize_lysis No optimize_separation Action: Centrifuge at higher speed/longer time. Check solvent ratios. check_phase_sep->optimize_separation No end Problem Resolved check_phase_sep->end Yes G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) is_addition Add Internal Standards sample->is_addition homogenize Homogenization / Lysis extraction Lipid Extraction (e.g., Bligh-Dyer, SPE) homogenize->extraction is_addition->homogenize dry_down Dry Extract (under Nitrogen) extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Processing & Quantification lcms->data_analysis

References

Technical Support Center: Method Refinement for Separating Ceramide Species by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ceramide species using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation and quantification of ceramides.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating ceramide species?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used method for separating ceramide species. This technique separates ceramides based on their hydrophobicity, which is primarily determined by the length and degree of saturation of their N-acyl chains. C18 columns are the most common stationary phase used for this purpose.[1][2] Normal-phase HPLC can also be effective for separating ceramide classes.[1][3][4]

Q2: Is derivatization required for ceramide analysis by HPLC?

A2: Derivatization is not always necessary, depending on the detector used. For highly sensitive and specific detection with mass spectrometry (MS), derivatization is generally not required. However, for UV or fluorescence detection, derivatization is often employed to introduce a chromophore or fluorophore, as lipids themselves lack strong UV-absorbing properties. Common derivatization reagents include o-phthaldialdehyde (OPA) or anthroyl cyanide for fluorescence detection.

Q3: What are the typical detection limits for ceramide analysis by HPLC?

A3: The detection limits for ceramide analysis are highly dependent on the detection method. With fluorescence detection after derivatization, the lower detection limit can be below 1 picomole (pmol). When coupled with tandem mass spectrometry (LC-MS/MS), the limits of detection and quantification can be in the picogram per milliliter (pg/mL) range, offering very high sensitivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of ceramides.

Q4: My ceramide peaks are broad and show significant tailing. What could be the cause?

A4: Peak broadening and tailing in ceramide analysis can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Secondary Interactions: Free phosphate groups on other lipids in the sample can interact with the stainless steel components of the HPLC system, causing peak tailing. Adding a small amount of a competing acid, like phosphoric acid, to the mobile phase can sometimes mitigate this.

  • Column Degradation: The performance of an HPLC column can degrade over time. If you observe a sudden decrease in peak shape, consider washing the column according to the manufacturer's instructions or replacing it.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the pH is optimal for your specific ceramide species and column.

Q5: I am observing poor resolution between different ceramide species. How can I improve this?

A5: Improving the resolution between closely eluting ceramide species can be achieved by:

  • Optimizing the Gradient: A shallower gradient can increase the separation between peaks. Experiment with the gradient slope and duration to enhance resolution.

  • Changing the Organic Solvent: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile, consider trying methanol or a combination of solvents, as this can alter the elution order and improve separation.

  • Adjusting the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.

  • Using a Different Stationary Phase: If resolution issues persist, consider a column with a different stationary phase chemistry (e.g., C8 or a phenyl-hexyl column) or a smaller particle size for higher efficiency.

Q6: My retention times are shifting between runs. What is causing this instability?

A6: Retention time shifts are a common issue in HPLC and can be attributed to:

  • Inadequate Column Equilibration: It is crucial to equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection, especially when using a gradient.

  • Fluctuations in Column Temperature: Small changes in the ambient temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended to ensure reproducibility.

  • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. Over time, volatile components can evaporate, leading to changes in composition and affecting retention.

  • Pump Performance Issues: Inconsistent flow rates from the HPLC pump can cause retention time drift. Check for leaks and ensure the pump is properly maintained.

Q7: I am experiencing low signal intensity for my ceramide species. How can I increase sensitivity?

A7: Low sensitivity can be a significant challenge, especially for low-abundance ceramides. To improve your signal:

  • Optimize Detector Settings: For MS detection, optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for the specific multiple reaction monitoring (MRM) transitions of your target ceramides.

  • Improve Sample Preparation: Ensure your lipid extraction protocol is efficient and minimizes sample loss. A solid-phase extraction (SPE) step can be used to enrich for ceramides and remove interfering substances.

  • Consider Derivatization: If you are not using an MS detector, derivatization to add a fluorescent tag can dramatically increase sensitivity.

  • Check for Ion Suppression (MS): Co-eluting compounds can suppress the ionization of your target analytes in the MS source. Improving chromatographic separation or using a more thorough sample cleanup can reduce this effect.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Ceramide Quantification

This protocol provides a general method for the quantification of ceramide species in biological samples.

  • Internal Standard Spiking: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) to your sample prior to extraction.

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma directly.

    • Perform a lipid extraction using a modified Bligh and Dyer method with chloroform, methanol, and water.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 50% B, increase linearly to 100% B over 3 minutes, hold at 100% B for 12 minutes, and then re-equilibrate at 50% B for 5 minutes.

    • Injection Volume: 5-25 µL.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up MRM transitions for each ceramide species and the internal standard.

Protocol 2: HPLC with Fluorescence Detection after Derivatization

This protocol is suitable for laboratories without access to a mass spectrometer.

  • Lipid Extraction and Deacylation:

    • Extract lipids from the sample as described in Protocol 1.

    • For total ceramide quantification, you can deacylate the ceramides to sphingoid bases using microwave-assisted hydrolysis in methanolic NaOH.

  • Derivatization:

    • React the extracted ceramides or the resulting sphingoid bases with a fluorescent labeling reagent such as o-phthaldialdehyde (OPA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a methanol/water mixture (e.g., 88:12, v/v).

    • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for your chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).

Quantitative Data Summary

ParameterMethod 1: RP-HPLC-MS/MSMethod 2: RP-HPLC with Fluorescence DerivatizationMethod 3: NP-HPLC-ELSD
Column C8 or C18 Reversed-PhaseC18 Reversed-PhaseSilica Normal-Phase
Mobile Phase Acetonitrile/Isopropanol/Water gradient with formic acidMethanol/Water isocraticChloroform/Ethanol gradient
Detector Tandem Mass Spectrometer (MS/MS)Fluorescence DetectorEvaporative Light Scattering Detector (ELSD)
Detection Limit 5-50 pg/mL< 1 pmolLow ng on column
Recovery 70-99%87-113%Not specified
Linear Range Not specified2-200 µL plasma>4 orders of magnitude
Derivatization Not requiredRequired (e.g., OPA)Not required

Visualizations

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. They can be generated through the de novo synthesis pathway, the salvage pathway by recycling sphingolipids, or by the hydrolysis of sphingomyelin by sphingomyelinases. Ceramide can then activate downstream effectors such as protein phosphatases (PP1, PP2A) and protein kinases (e.g., JNK, PKC), leading to a cellular stress response.

G Ceramide Signaling Pathways cluster_synthesis Ceramide Generation cluster_effects Downstream Effectors & Cellular Response De_Novo_Synthesis De Novo Synthesis Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Salvage_Pathway Salvage Pathway Salvage_Pathway->Ceramide PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A JNK_SAPK Stress-Activated Protein Kinases (JNK) Ceramide->JNK_SAPK PKC Protein Kinase C (PKCζ) Ceramide->PKC Apoptosis Apoptosis PP1_PP2A->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest PP1_PP2A->Cell_Cycle_Arrest JNK_SAPK->Apoptosis Inflammation Inflammation PKC->Inflammation

Caption: Overview of ceramide generation and its role in signaling pathways.

Experimental Workflow for Ceramide Analysis by HPLC-MS/MS

The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of ceramide species from biological samples using RP-HPLC-MS/MS.

G Experimental Workflow for Ceramide Analysis Internal_Standard 2. Add Internal Standard (e.g., C17-Ceramide) Lipid_Extraction 3. Lipid Extraction (Bligh & Dyer) Internal_Standard->Lipid_Extraction Evaporation_Reconstitution 4. Evaporation & Reconstitution Lipid_Extraction->Evaporation_Reconstitution HPLC_Separation 5. RP-HPLC Separation (C18 Column) Evaporation_Reconstitution->HPLC_Separation MS_Detection 6. ESI-MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results: Ceramide Concentrations Data_Analysis->Results

Caption: Step-by-step workflow for HPLC-MS/MS analysis of ceramides.

References

Minimizing matrix effects in C16-Ceramide quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of C16-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to matrix effects in quantitative experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact C16-Ceramide analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of C16-Ceramide from biological samples, these interfering substances can significantly affect the reliability of quantification.[3]

Q2: What are the most common sources of matrix effects in biological samples for C16-Ceramide analysis?

A2: The most common sources of matrix effects in biological samples like plasma or serum are endogenous components, particularly phospholipids. Phospholipids are highly abundant in cell membranes and often co-extract with ceramides. During LC-MS/MS analysis, they can co-elute with C16-Ceramide and suppress its ionization in the mass spectrometer source. Other sources can include salts, proteins, and metabolites from the biological matrix.

Q3: How can I determine if matrix effects are affecting my results?

A3: Two primary methods are used to diagnose matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a C16-Ceramide standard into the mass spectrometer post-column while injecting a blank matrix extract. A dip or rise in the baseline signal indicates the presence of matrix effects.

  • Comparison of Calibration Curves: This quantitative approach involves preparing two calibration curves for C16-Ceramide: one in a pure solvent and another in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indicator of matrix effects.

Q4: What is the best strategy to compensate for matrix effects?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). For C16-Ceramide, an ideal internal standard would be [¹³C₁₆]C16:0 ceramide or a similar deuterated analog. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. This allows for accurate correction and reliable quantification. Non-naturally occurring odd-chain ceramides, such as C17-Ceramide, are also frequently used as internal standards.

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for C16-Ceramide.

  • Question: My C16-Ceramide signal is much lower than expected, or I cannot achieve the required limit of quantification (LOQ). What is the likely cause?

  • Answer: This is a classic sign of ion suppression, likely caused by co-eluting phospholipids from your sample matrix. While protein precipitation (PPT) is a quick sample preparation method, it is often insufficient for removing phospholipids.

  • Recommended Solutions:

    • Optimize Sample Preparation: Switch from a simple PPT to a more robust cleanup method.

      • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning lipids into an organic phase, leaving many interfering substances behind.

      • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can be tailored to effectively remove phospholipids while retaining ceramides.

      • Phospholipid Depletion Plates: Consider using specialized SPE plates, such as HybridSPE®-Phospholipid, which are designed to specifically target and remove phospholipids from the sample extract.

    • Improve Chromatographic Separation: Adjust your HPLC/UHPLC method to separate C16-Ceramide from the region where phospholipids elute. Monitoring for the characteristic phospholipid fragment ion (m/z 184) can help identify this region.

    • Use a SIL-IS: If you are not already, incorporate a stable isotope-labeled internal standard for C16-Ceramide. This will help compensate for signal loss due to suppression.

Issue 2: High variability and poor reproducibility in C16-Ceramide measurements.

  • Question: My replicate injections show high variability (%CV is high), and my results are not reproducible between batches. Why is this happening?

  • Answer: High variability is often caused by inconsistent matrix effects. Phospholipids can build up on the analytical column and elute erratically in subsequent runs, causing unpredictable ion suppression. The composition of the matrix can also vary from sample to sample.

  • Recommended Solutions:

    • Enhance Sample Cleanup: Implement a more rigorous and consistent sample preparation protocol, such as LLE or SPE, to minimize the amount of matrix components introduced to the system.

    • Incorporate a Column Wash: Add a strong wash step at the end of your chromatographic gradient to ensure that all late-eluting interferences, like phospholipids, are cleared from the column before the next injection.

    • Mandatory Use of a SIL-IS: A proper SIL-IS is critical for correcting sample-to-sample variations in matrix effects and improving reproducibility.

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank biological matrix that is free of the analyte. This ensures that your calibrators and samples experience similar matrix effects, improving accuracy.

Issue 3: My method validation fails for accuracy and precision.

  • Question: My quality control (QC) samples are consistently failing the acceptance criteria for accuracy and/or precision. How can I resolve this?

  • Answer: Failure in accuracy and precision during method validation is a direct consequence of unmanaged matrix effects. The extent of ion suppression or enhancement is likely inconsistent across different concentrations or different sample lots.

  • Recommended Solutions:

    • Systematic Evaluation: First, confirm the presence and extent of the matrix effect using the post-column infusion or matrix-matched calibrator methods described in the FAQs.

    • Re-evaluate Sample Preparation: This is the most critical step. The goal is to find the optimal balance between analyte recovery and interference removal. See the table below for a comparison of common techniques.

    • Chromatographic Re-optimization: If sample preparation improvements are insufficient, focus on achieving baseline separation between C16-Ceramide and the interfering matrix components.

    • Check Internal Standard Performance: Ensure your internal standard is performing correctly. It should be added at the very beginning of the sample preparation process and its response should be stable across all samples (blanks, calibrators, and QCs).

Quantitative Data Summary

The choice of sample preparation is crucial for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalThroughputRecommendation for C16-Ceramide
Protein Precipitation (PPT) GoodPoorHighNot recommended for quantitative analysis due to significant matrix effects.
Liquid-Liquid Extraction (LLE) GoodModerateMediumA significant improvement over PPT; suitable for many applications.
Solid-Phase Extraction (SPE) Very GoodGoodMediumRecommended for cleaner extracts and better reproducibility.
HybridSPE®-Phospholipid Very GoodExcellentHighHighly recommended for robust and high-throughput quantification by specifically targeting phospholipids.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Bligh & Dyer

This protocol is a standard method for extracting total lipids, including ceramides, from plasma or tissue homogenates.

  • To a 50 µL plasma sample, add an appropriate amount of SIL-IS (e.g., [¹³C₁₆]C16:0 ceramide).

  • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture and vortex thoroughly.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) into a clean tube.

  • Re-extract the remaining aqueous layer with an additional 1 mL of chloroform.

  • Combine the organic layers and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion for Matrix Effect Diagnosis

This protocol helps visualize the regions of ion suppression or enhancement in your chromatogram.

  • Setup:

    • Prepare a solution of C16-Ceramide standard (e.g., 100 ng/mL) in your mobile phase.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the outlet of your HPLC column and the outlet of the syringe pump to a T-junction.

    • Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Procedure:

    • Begin the infusion of the C16-Ceramide standard and acquire data on the mass spectrometer, monitoring the specific MRM transition for C16-Ceramide. You should observe a stable signal baseline.

    • While the infusion continues, inject a blank matrix extract that has been through your sample preparation process.

    • Monitor the C16-Ceramide signal. Any deviation from the stable baseline indicates a matrix effect. A drop in signal signifies ion suppression, while a rise signifies enhancement.

Visualizations

C16_Ceramide_Quantification_Workflow Workflow for C16-Ceramide Quantification cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Processing cluster_mitigation Matrix Effect Mitigation Point Sample Biological Sample (Plasma, Tissue) Spike Spike with SIL-Internal Standard Sample->Spike Prep Sample Preparation (LLE, SPE, etc.) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Mitigate Key Mitigation Step Integrate Peak Integration LCMS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify

Caption: A general workflow for quantifying C16-Ceramide, highlighting sample preparation as the key mitigation point for matrix effects.

Troubleshooting_Matrix_Effects Troubleshooting Logic for Matrix Effects start Inconsistent or Inaccurate Results q1 Are Matrix Effects the Cause? start->q1 diag Diagnose: 1. Post-Column Infusion 2. Compare Solvent vs. Matrix Calibrators q1->diag Yes other Investigate Other Causes q1->other Unsure q2 Matrix Effects Confirmed? diag->q2 mitigate Mitigation Strategies q2->mitigate Yes q2->other No s_prep Optimize Sample Prep (LLE, SPE) mitigate->s_prep s_chrom Optimize Chromatography mitigate->s_chrom s_is Use SIL-IS mitigate->s_is end Reliable Quantification s_prep->end s_chrom->end s_is->end

Caption: A logical workflow to guide researchers in troubleshooting inconsistent results potentially caused by matrix effects.

Ceramide_Synthesis_Pathway De Novo C16-Ceramide Synthesis Pathway sub1 Palmitoyl-CoA kds 3-ketodihydrosphingosine sub1->kds SPT sub2 Serine sub2->kds SPT dhs Dihydrosphingosine (Sphinganine) kds->dhs KDS Reductase dhc Dihydroceramide (C16) dhs->dhc Ceramide Synthase (CerS5/6) cer C16-Ceramide dhc->cer DEGS1 (Desaturase)

Caption: A simplified diagram of the de novo synthesis pathway leading to the formation of C16-Ceramide.

References

Technical Support Center: Enhancing Long-Chain Ceramide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing long-chain ceramides for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain ceramides so difficult to dissolve in aqueous solutions for in vitro assays?

A1: Long-chain ceramides (e.g., C16, C18, C24) are highly hydrophobic molecules due to their long acyl chains. This inherent hydrophobicity leads to very low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS), causing them to precipitate. This precipitation results in an unknown and inconsistent concentration of the ceramide available to the cells, leading to unreliable and irreproducible experimental outcomes.

Q2: What are the primary methods to improve the solubility and delivery of long-chain ceramides to cells in culture?

A2: The most common strategies to enhance the solubility and delivery of long-chain ceramides involve:

  • Organic Solvents: Dissolving the ceramide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution, which is then diluted in the cell culture medium.

  • Solvent Mixtures: Utilizing a combination of solvents, such as ethanol and dodecane, to improve the dispersion of ceramides in aqueous media.

  • Carrier Molecules: Complexing the ceramide with a carrier protein like bovine serum albumin (BSA) to facilitate its transport and delivery to cells in a more physiologically relevant manner.

  • Lipid Vesicles/Liposomes: Incorporating the ceramide into lipid-based delivery systems like liposomes to improve its stability and cellular uptake.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with ceramides, thereby increasing their aqueous solubility.

Q3: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of organic solvents in the cell culture medium should be kept to a minimum, ideally at or below 0.1% (v/v). It is crucial to perform a vehicle control experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Q4: Can I use media with visible ceramide precipitate?

A4: No, it is not recommended to use cell culture media with visible precipitate. The presence of a precipitate indicates that the ceramide has fallen out of solution, making the actual concentration of soluble, active compound unknown and significantly lower than intended. Furthermore, the precipitate itself can be cytotoxic or interfere with cellular processes and imaging.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with long-chain ceramides in in vitro assays.

Problem Potential Cause Recommended Solution
Visible precipitate immediately after adding ceramide stock solution to media. 1. Final concentration exceeds the solubility limit in the media. 2. Improper dilution technique leading to localized high concentrations. 3. Stock solution is too concentrated.1. Lower the final working concentration of the ceramide. 2. Pre-warm the media to 37°C. Add the ceramide stock solution dropwise while gently swirling the media for rapid and even dispersion. 3. Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the media.
Precipitate forms over time during incubation. 1. Temperature fluctuations between the incubator and microscope stage. 2. Instability of the ceramide solution over time. 3. Evaporation of media, leading to an increased concentration of the ceramide.1. Minimize temperature shifts. Allow culture plates to equilibrate to the desired temperature before long-duration experiments. 2. Prepare fresh ceramide-containing media for each experiment. 3. Ensure proper humidification in the incubator and keep culture vessels sealed to prevent evaporation.
High levels of cell death in the vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells.1. Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤ 0.1%). 2. Perform a dose-response experiment with the solvent alone to determine the toxicity threshold.
Inconsistent or no observable effect of ceramide treatment. 1. Partial precipitation of the ceramide, reducing the effective concentration. 2. The ceramide may not have been properly dissolved in the stock solution. 3. The chosen delivery method is not effective for your cell type.1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Ensure the stock solution is fully dissolved. Gentle warming or sonication may be necessary. 3. Consider switching to an alternative solubilization method, such as complexing with BSA or using a different solvent system.

Quantitative Data Summary

The following tables summarize the solubility of common long-chain ceramides in various organic solvents.

Table 1: Solubility of C16-Ceramide (N-Palmitoylsphingosine)

Solvent Solubility Notes
Ethanol~10 mg/mLWarming and sonication may be required.
DMSO< 1 mg/mLGenerally considered insoluble or slightly soluble.

Table 2: Solubility of C24:1-Ceramide (N-Nervonoyl-D-erythro-Sphingosine)

Solvent Solubility Notes
Ethanol~3 mg/mLPurge with an inert gas.
DMSO< 20 µg/mLVery low solubility.
Dimethyl formamide> 5.5 mg/mLPurge with an inert gas.
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mLCeramide first dissolved in ethanol then diluted.

Experimental Protocols

Protocol 1: Preparation of Long-Chain Ceramide Stock Solution using an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of C16-Ceramide in ethanol.

Materials:

  • C16-Ceramide (powder)

  • 100% Ethanol (cell culture grade)

  • Sterile microcentrifuge tubes

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Weigh the desired amount of C16-Ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a 10 mM stock solution. For C16-Ceramide (MW: 537.9 g/mol ), add 1.859 mL of ethanol to 10 mg of ceramide.

  • Warm the solution to 37-60°C to aid in dissolution.

  • Vortex the solution vigorously until the ceramide is completely dissolved. Sonication can also be used to facilitate dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Long-Chain Ceramide-BSA Complex

This protocol is adapted from methods for preparing fatty acid-BSA complexes and is suitable for long-chain ceramides.

Materials:

  • Long-chain ceramide stock solution in ethanol (e.g., 10 mM from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a 2 mM BSA solution in sterile PBS.

  • Warm the BSA solution to 37°C in a water bath.

  • While vortexing the BSA solution, slowly inject the ceramide stock solution to achieve the desired ceramide:BSA molar ratio. A 1:1 to 5:1 molar ratio is a common starting point.

  • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • The ceramide-BSA complex is now ready for dilution into cell culture media.

Visualizations

Signaling Pathways

Long-chain ceramides are integral signaling molecules involved in various cellular processes, most notably apoptosis.

Ceramide_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds ASMase Acid Sphingomyelinase (ASMase) TNFR->ASMase Activates Sphingomyelin Sphingomyelin ASMase->Sphingomyelin C16_Ceramide C16-Ceramide Sphingomyelin->C16_Ceramide Hydrolysis Bax Bax C16_Ceramide->Bax Promotes translocation Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Permeabilizes Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates C24_Ceramide C24-Ceramide C24_Ceramide->C16_Ceramide Inhibits channel formation

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using long-chain ceramides in cell-based assays.

Ceramide_Workflow cluster_prep Preparation cluster_treatment Cell Treatment Start Start Weigh_Ceramide Weigh Long-Chain Ceramide Powder Start->Weigh_Ceramide Add_Solvent Add Organic Solvent (e.g., Ethanol) Weigh_Ceramide->Add_Solvent Dissolve Dissolve with Warming/Sonication Add_Solvent->Dissolve Stock_Solution Stock Solution (-20°C Storage) Dissolve->Stock_Solution Dilute Dilute Stock in Pre-warmed Media Stock_Solution->Dilute BSA_Complex Optional: BSA Complexation Stock_Solution->BSA_Complex Add_to_Cells Add to Cultured Cells Dilute->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Assay Perform Assay Incubate->Assay BSA_Complex->Dilute

Caption: Experimental workflow for long-chain ceramide preparation and cell treatment.

Technical Support Center: Quantifying Low-Abundance Ceramide Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with quantifying low-abundance ceramide species. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and reliable ceramide analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance ceramide species?

A1: The main difficulties in measuring low-levels of ceramides stem from their inherent low concentrations in complex biological samples.[1] This is often compounded by issues such as ion suppression from the sample matrix, the presence of isomeric and isobaric lipid species that can interfere with detection, and the poor ionization efficiency of some ceramide species.[1][2] Additionally, the vast structural diversity of ceramides, with varying fatty acid chain lengths and saturation, requires highly sensitive and specific analytical methods to differentiate and accurately quantify individual species.[1]

Q2: Which analytical technique is considered the gold standard for ceramide quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of ceramide species due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1] This technique allows for the precise identification and quantification of individual ceramide molecules, even at very low concentrations.

Q3: How do I choose an appropriate internal standard for ceramide quantification?

A3: The selection of a suitable internal standard is critical for accurate quantification to correct for variations in sample extraction and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties. If a stable isotope-labeled standard is not available, a non-naturally occurring ceramide species with an odd-numbered fatty acid chain (e.g., C17:0 ceramide) is a common alternative. It is crucial that the internal standard is added to the sample at the very beginning of the sample preparation process.

Q4: What are matrix effects and how can I minimize them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement and resulting in inaccurate quantification. To minimize matrix effects, it is essential to implement a robust sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering substances such as phospholipids. A post-extraction spike experiment can be performed to assess the extent of matrix effects in your analysis.

Q5: Can I quantify total ceramides without separating individual species?

A5: While some older methods, like the diacylglycerol kinase assay, were used to measure total ceramide content, they lack the specificity to distinguish between different ceramide species and may not be sensitive enough for low-abundance ceramides. Modern lipidomic approaches strongly favor the quantification of individual ceramide species, as different species can have distinct biological functions.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of low-abundance ceramide species using LC-MS/MS.

Issue Possible Cause(s) Recommended Solution(s)
Poor/No Signal or Low Sensitivity 1. Inefficient lipid extraction.2. Low ionization efficiency of the target ceramide species.3. Ion suppression due to matrix effects.4. Insufficient sample amount.1. Optimize the extraction protocol. Consider using a well-established method like the Bligh and Dyer or Folch extraction.2. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization technique if available (e.g., APCI).3. Improve sample cleanup using LLE or SPE to remove interfering matrix components. Dilute the sample if possible.4. Increase the starting amount of biological material if feasible.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation.2. Inappropriate mobile phase composition or gradient.3. Co-elution with an interfering compound.4. Injection of sample in a solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace the column if necessary.2. Optimize the mobile phase composition and gradient to improve peak shape. Ensure mobile phase pH is compatible with the column.3. Improve chromatographic separation by adjusting the gradient or using a different column chemistry.4. Ensure the sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware.2. Contamination within the LC-MS system (e.g., injector, tubing, ion source).3. Presence of highly abundant, interfering species in the sample.1. Use high-purity solvents and thoroughly clean all glassware. Prepare fresh mobile phases.2. Clean the LC-MS system components according to the manufacturer's instructions.3. Implement a more stringent sample cleanup procedure to remove interfering compounds.
Inconsistent Retention Times 1. Unstable column temperature.2. Air bubbles in the pump or tubing.3. Column degradation or equilibration issues.4. Changes in mobile phase composition.1. Use a column oven to maintain a stable temperature.2. Purge the LC pumps to remove any air bubbles.3. Ensure the column is properly equilibrated before each run. Replace the column if it is old or shows signs of degradation.4. Prepare fresh mobile phases and ensure accurate mixing.
Inaccurate Quantification 1. Improper selection or use of internal standard.2. Non-linearity of the calibration curve.3. Significant matrix effects (ion suppression or enhancement).4. Analyte degradation during sample preparation or storage.1. Use a stable isotope-labeled internal standard corresponding to the analyte whenever possible. Add the internal standard at the beginning of the sample preparation.2. Ensure the calibration curve is linear over the expected concentration range of the samples. Use a weighted regression if necessary.3. Perform a matrix effect study and, if necessary, use a matrix-matched calibration curve or a more effective sample cleanup method.4. Keep samples on ice or at 4°C during preparation and store extracts at -80°C. Add antioxidants if necessary.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for different analytical methods used for ceramide quantification.

Table 1: Comparison of Common Analytical Techniques for Ceramide Quantification

Technique Sensitivity Specificity Throughput Primary Application Limitations
LC-MS/MS High (pg/mL to ng/mL)Very HighModerate to HighTargeted quantification of individual ceramide species in complex mixtures.Susceptible to matrix effects; requires expensive instrumentation.
GC-MS HighHighModerateAnalysis of fatty acid composition of ceramides after derivatization.Requires derivatization, which can be time-consuming and introduce variability. Not suitable for intact ceramides.
HPLC-UV/Fluorescence ModerateModerateHighQuantification of total ceramides or derivatized species when MS is not available.Lower sensitivity and specificity compared to MS-based methods; requires derivatization for fluorescence detection.
TLC LowLowHighQualitative or semi-quantitative analysis of major ceramide classes.Not suitable for quantifying low-abundance species; poor resolution.

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for LC-MS/MS Methods

Ceramide SpeciesLOD (pg/mL)LOQ (µg/mL)Biological MatrixReference
C22:0-0.02Human Plasma
C24:0-0.08Human Plasma
Various Species5 - 50-Human Plasma, Rat Tissues

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Bligh and Dyer Method)

This protocol is adapted for the extraction of ceramides from plasma samples.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., C17:0 ceramide)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge capable of 3000 x g

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex again for 1 minute and then centrifuge at 3000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.

  • Pool the lower organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ceramides

This is a general protocol and should be optimized for the specific instrument and ceramide species of interest.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides. An example gradient could be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor ion ([M+H]+) to product ion transitions for each ceramide species and the internal standard must be determined by infusing pure standards. A common product ion for many ceramides corresponds to the sphingoid base backbone (e.g., m/z 264.3).

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

Signaling Pathways

Ceramide_De_Novo_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES)

Caption: De novo synthesis pathway of ceramide in the endoplasmic reticulum.

Sphingomyelin_Hydrolysis Stress Stimuli\n(e.g., TNF-α, FasL) Stress Stimuli (e.g., TNF-α, FasL) Sphingomyelinase (SMase) Sphingomyelinase (SMase) Stress Stimuli\n(e.g., TNF-α, FasL)->Sphingomyelinase (SMase) Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Phosphocholine Phosphocholine Sphingomyelin->Phosphocholine SMase Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Generation of ceramide through the hydrolysis of sphingomyelin.

Ceramide_Induced_Apoptosis Ceramide Accumulation Ceramide Accumulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Accumulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic pathway of ceramide-induced apoptosis.

Experimental and Logical Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Spike Internal Standard Spike Internal Standard Biological Sample->Spike Internal Standard Lipid Extraction Lipid Extraction Spike Internal Standard->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Troubleshooting_Logic start No or Low Signal? check_ms Is the MS tuned and calibrated? start->check_ms check_lc Is there flow from the LC? check_ms->check_lc Yes solution_ms Tune and calibrate MS. check_ms->solution_ms No check_sample Is the sample concentration sufficient? check_lc->check_sample Yes solution_lc Troubleshoot LC (check for leaks, bubbles). check_lc->solution_lc No check_extraction Was the extraction efficient? check_sample->check_extraction Yes solution_sample Increase sample amount or concentrate sample. check_sample->solution_sample No check_matrix Are matrix effects present? check_extraction->check_matrix Yes solution_extraction Optimize extraction protocol. check_extraction->solution_extraction No solution_matrix Improve sample cleanup or use matrix-matched standards. check_matrix->solution_matrix Yes

References

Validation & Comparative

Validating C16-Ceramide-¹³C₁₆ as a Tracer for De Novo Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C16-Ceramide-¹³C₁₆ as a tracer for de novo ceramide synthesis against other common alternatives. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to assist researchers in making informed decisions for their metabolic studies.

Comparison of Tracers for De Novo Ceramide Synthesis

The choice of tracer is critical for accurately measuring the rate of de novo ceramide synthesis. Below is a comparison of C16-Ceramide-¹³C₁₆ with precursor-based labeling methods.

FeatureC16-Ceramide-¹³C₁₆ (Fully Labeled Tracer)[U-¹³C]Palmitate (Precursor Tracer)Deuterated Water (²H₂O) (Precursor Tracer)
Principle Direct incorporation of the labeled ceramide molecule into cellular pools.Incorporation of labeled palmitate into the fatty acid backbone of newly synthesized ceramides.Incorporation of deuterium from body water into the sphingoid base and/or acyl chain during synthesis.
Specificity High for tracking the fate of C16-ceramide. However, it doesn't directly measure the entire de novo synthesis pathway from initial precursors.Directly measures the de novo synthesis pathway starting from the condensation of serine and palmitoyl-CoA.Labels multiple components of the ceramide molecule, providing a broad measure of synthesis.
Potential for Metabolic Dilution Lower, as the tracer is a complete molecule.Higher, as the labeled palmitate enters the cellular palmitoyl-CoA pool, which can be diluted by endogenous unlabeled palmitate.High, as it labels numerous metabolic pathways, potentially complicating specific flux analysis.
Ease of Data Interpretation Relatively straightforward to track the appearance of the labeled molecule in downstream sphingolipids.Requires correction for the isotopic enrichment of the precursor pool (palmitoyl-CoA) for accurate quantification.[1]Complex data analysis due to multiple labeling sites and the need to account for body water enrichment.[2]
Typical Experimental Approach Pulse-chase experiments to monitor the metabolic fate and turnover of C16-ceramide.Continuous or bolus administration followed by LC-MS/MS analysis of labeled ceramide species.[1]Administration in drinking water followed by LC-MS/MS analysis of deuterated ceramides.[2]
Reported Synthesis Rates Not directly applicable for measuring de novo synthesis rate, but for turnover.In HEK293 cells, the rate of de novo C16:0-ceramide synthesis was 62 ± 3 pmol/h per mg protein after correction for precursor enrichment.[1]Can be used to estimate fractional synthesis rates of ceramides.

Experimental Protocols

Validation of C16-Ceramide-¹³C₁₆ as a Tracer for De Novo Synthesis

This protocol outlines a pulse-chase experiment to validate the use of C16-Ceramide-¹³C₁₆ as a tracer to follow the metabolic fate of newly synthesized C16-ceramide.

Objective: To determine the incorporation and turnover of C16-Ceramide-¹³C₁₆ in a cellular system.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • C16-Ceramide-¹³C₁₆ (isotopically pure)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Tracer Preparation: Prepare a stock solution of C16-Ceramide-¹³C₁₆ complexed to BSA in serum-free medium.

  • Pulse Labeling:

    • Wash cells twice with warm PBS.

    • Add the C16-Ceramide-¹³C₁₆-BSA complex to the cells and incubate for a short period (e.g., 1-4 hours) to allow for uptake.

  • Chase Period:

    • After the pulse, remove the labeling medium and wash the cells three times with warm PBS.

    • Add complete growth medium and incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Lipid Extraction:

    • At each time point, wash cells with ice-cold PBS.

    • Scrape cells into a solvent mixture (e.g., chloroform:methanol 2:1) containing the internal standard (C17-ceramide).

    • Perform lipid extraction using a standard protocol (e.g., Bligh-Dyer).

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent.

    • Analyze the samples using a reverse-phase C18 column coupled to a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) to detect and quantify the precursor and product ions for both endogenous C16-ceramide and C16-Ceramide-¹³C₁₆, as well as the internal standard.

  • Data Analysis:

    • Calculate the amount of C16-Ceramide-¹³C₁₆ at each time point, normalized to the internal standard and total protein content.

    • Determine the rate of disappearance (turnover) of C16-Ceramide-¹³C₁₆.

    • Monitor the appearance of the ¹³C label in downstream metabolites (e.g., sphingomyelin, glucosylceramide) to trace the metabolic fate.

Measurement of De Novo Ceramide Synthesis using [U-¹³C]Palmitate

Objective: To quantify the rate of de novo synthesis of C16-ceramide using a labeled precursor.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • [U-¹³C]Palmitate

  • Bovine Serum Albumin (BSA), fatty acid-free

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate and grow cells as described above.

  • Tracer Incubation:

    • Prepare a solution of [U-¹³C]palmitate complexed to BSA in serum-free medium.

    • Incubate cells with the tracer for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Lipid and Acyl-CoA Extraction:

    • At each time point, perform lipid extraction as described previously.

    • In parallel, extract fatty acyl-CoAs to determine the isotopic enrichment of the precursor pool.

  • LC-MS/MS Analysis:

    • Analyze lipid extracts for the abundance of ¹³C-labeled C16-ceramide isotopologues (M+16 for labeling in the acyl chain, and potentially M+32 if both the sphingoid base and acyl chain are derived from the tracer).

    • Analyze the acyl-CoA extracts to determine the ratio of labeled to unlabeled palmitoyl-CoA.

  • Data Analysis:

    • Calculate the rate of appearance of ¹³C-labeled C16-ceramide.

    • Correct this rate for the isotopic enrichment of the palmitoyl-CoA precursor pool to determine the absolute rate of de novo synthesis.

Visualizing Key Pathways and Workflows

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides is a fundamental metabolic pathway originating in the endoplasmic reticulum. It begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce dihydroceramide, which is then desaturated to form ceramide.

DeNovo_Ceramide_Synthesis Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide

Caption: The de novo ceramide synthesis pathway.

Experimental Workflow for Tracer Analysis

This workflow illustrates the key steps involved in a stable isotope tracer experiment for measuring ceramide synthesis, from cell culture to data analysis.

Tracer_Workflow Start Start: Cell Culture Tracer Introduce Stable Isotope Tracer (e.g., C16-Ceramide-¹³C₁₆ or [U-¹³C]Palmitate) Start->Tracer Incubation Time-Course Incubation (Pulse-Chase or Continuous) Tracer->Incubation Extraction Lipid Extraction (e.g., Bligh-Dyer) Incubation->Extraction Analysis LC-MS/MS Analysis (MRM for Isotopologues) Extraction->Analysis Data Data Processing and Quantification Analysis->Data Interpretation Kinetic Modeling and Flux Analysis Data->Interpretation

Caption: Experimental workflow for ceramide tracer studies.

Ceramide Signaling in Apoptosis and Insulin Resistance

Ceramides, particularly C16-ceramide, are implicated as signaling molecules in various cellular processes, including apoptosis and the induction of insulin resistance.

Ceramide_Signaling cluster_apoptosis Apoptosis Pathway cluster_insulin Insulin Resistance Pathway Stress Cellular Stress (e.g., TNF-α, FAS Ligand) DeNovo_Apop De Novo Synthesis Stress->DeNovo_Apop Ceramide_Apop ↑ C16-Ceramide DeNovo_Apop->Ceramide_Apop Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide_Apop->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis ExcessFFA Excess Saturated Fatty Acids DeNovo_IR De Novo Synthesis ExcessFFA->DeNovo_IR Ceramide_IR ↑ C16-Ceramide DeNovo_IR->Ceramide_IR PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide_IR->PP2A Akt Akt/PKB Inhibition PP2A->Akt GLUT4 ↓ GLUT4 Translocation Akt->GLUT4 InsulinResistance Insulin Resistance GLUT4->InsulinResistance

Caption: Ceramide signaling in apoptosis and insulin resistance.

References

Comparative Analysis of C16-Ceramide and Dihydroceramide Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Two Structurally Similar Sphingolipids with Divergent Cellular Fates

In the intricate world of lipid signaling, the subtle difference of a single double bond can dramatically alter a molecule's function and its impact on cellular processes. This guide provides a comparative analysis of C16-Ceramide and its immediate precursor, C16-dihydroceramide. While historically considered an inert intermediate, recent research has unveiled the distinct and often opposing signaling roles of dihydroceramide compared to its well-studied ceramide counterpart. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their differential effects on key cellular pathways, supported by experimental data and detailed methodologies.

At a Glance: C16-Ceramide vs. Dihydroceramide

FeatureC16-CeramideDihydroceramide
Primary Signaling Role Pro-apoptotic, Pro-senescencePro-autophagic, Cell cycle arrest
Key Cellular Effects Induces apoptosis, ER stress, inflammationInduces autophagy, can be cytostatic or cytotoxic depending on context
Mechanism of Action Forms channels in mitochondrial membranes, activates stress kinasesAccumulation leads to ER stress and triggers autophagy

Quantitative Comparison of Cellular Effects

The following tables summarize quantitative data from various studies to illustrate the differential impacts of C16-Ceramide and its dihydro- counterpart on apoptosis, autophagy, and the unfolded protein response (UPR). It is important to note that these data are compiled from multiple sources and may not represent a direct head-to-head comparison in a single experimental system.

Table 1: Comparative Effects on Apoptosis

ParameterC16-CeramideC16-DihydroceramideCell LineReference
Apoptotic Cells (Annexin V+) Significant increase (~40-60% at 20-50 µM)Minimal to no increaseVarious cancer cell lines[1]
Caspase-3 Activation Strong inductionNo significant activationNeutrophils, Mesenchymal stem cells[2][3]
Mitochondrial Membrane Permeabilization Induces permeabilizationInhibits C16-Ceramide-induced permeabilizationIsolated mitochondria[4]

Table 2: Comparative Effects on Autophagy

ParameterC16-CeramideC16-DihydroceramideCell LineReference
LC3-II/LC3-I Ratio Moderate increaseSignificant increaseGlioblastoma cells, Hepatic steatosis models[5]
p62/SQSTM1 Levels Decrease (indicating flux)Initial accumulation followed by decrease-
Autophagosome Formation Induces formation of autophagosomesPotent inducer of autophagosome formationJEG3 cells

Table 3: Comparative Effects on ER Stress (Unfolded Protein Response)

ParameterC16-CeramideC16-DihydroceramideCell LineReference
p-PERK / Total PERK Ratio Significant increaseModerate increaseH4IIE liver cells
p-IRE1α / Total IRE1α Ratio Significant increaseModerate increaseMyeloid cells
CHOP Expression UpregulationUpregulation-
BiP/GRP78 Expression UpregulationUpregulation-

Signaling Pathways: A Visual Representation

The distinct biological outcomes of C16-Ceramide and dihydroceramide stem from their differential engagement of downstream signaling cascades.

C16_Ceramide_Signaling C16_Cer C16-Ceramide Mitochondria Mitochondria C16_Cer->Mitochondria Forms channels ER Endoplasmic Reticulum C16_Cer->ER Induces Stress JNK_cJun JNK/c-Jun Pathway C16_Cer->JNK_cJun Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release UPR Unfolded Protein Response ER->UPR Apoptosis Apoptosis JNK_cJun->Apoptosis Caspases->Apoptosis CHOP CHOP UPR->CHOP CHOP->Apoptosis

C16-Ceramide primarily triggers apoptosis through mitochondrial membrane permeabilization and induction of the unfolded protein response.

Dihydroceramide_Signaling DHC Dihydroceramide ER_Stress Endoplasmic Reticulum Stress DHC->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Cell_Cycle Cell Cycle Arrest (G1/S) ER_Stress->Cell_Cycle PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 Autophagy_Initiation Autophagy Initiation PERK->Autophagy_Initiation IRE1->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Dihydroceramide accumulation primarily induces ER stress, leading to autophagy and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of C16-Ceramide and dihydroceramide signaling. Below are protocols for key experiments cited in this guide.

Quantification of C16-Ceramide and Dihydroceramide by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of various ceramide and dihydroceramide species in cultured cells.

a. Lipid Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Add a methanol/chloroform (2:1, v/v) mixture to the cell pellet.

  • Add an internal standard (e.g., C17:0-ceramide).

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Add chloroform and water, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C8 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 80% to 100% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for each ceramide and dihydroceramide species and the internal standard.

Assessment of Apoptosis by Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Plate cells in a 96-well plate and treat with C16-Ceramide, C16-dihydroceramide, or vehicle control for the desired time.

  • Lyse the cells using a supplied lysis buffer.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) at 37°C.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Measurement of Autophagic Flux by LC3-II Western Blotting

This protocol assesses the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and measures autophagic flux.

  • Plate cells and treat with C16-Ceramide, C16-dihydroceramide, or vehicle control. For flux experiments, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of treatment.

  • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. Increased LC3-II accumulation in the presence of the inhibitor indicates increased autophagic flux.

Analysis of ER Stress Markers by Western Blotting

This method is used to detect the phosphorylation and upregulation of key UPR proteins.

  • Treat cells with C16-Ceramide, C16-dihydroceramide, or a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.

  • Prepare cell lysates as described in the autophagy protocol.

  • Perform SDS-PAGE and Western blotting as described above.

  • Probe membranes with primary antibodies against p-PERK, total PERK, p-IRE1α, total IRE1α, CHOP, and BiP/GRP78.

  • Quantify the ratio of phosphorylated to total protein for PERK and IRE1α, and the expression levels of CHOP and BiP relative to a loading control.

Conclusion

The structural distinction between C16-Ceramide and C16-dihydroceramide, the absence of a 4,5-trans double bond in the latter, translates into profound functional differences in their signaling roles. C16-Ceramide is a potent inducer of apoptosis, acting through established pathways involving mitochondrial dysfunction and ER stress. In contrast, C16-dihydroceramide primarily triggers autophagy as a cellular response to its accumulation and the ensuing ER stress. Understanding these divergent signaling pathways is critical for researchers in the fields of cell biology, oncology, and metabolic diseases, and for the development of novel therapeutic strategies that target sphingolipid metabolism. This guide provides a foundational framework for the comparative analysis of these two pivotal lipid signaling molecules.

References

A Head-to-Head Battle of Internal Standards: C17-Ceramide vs. 13C-Labeled Standards in Ceramide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly employed internal standards: C17-Ceramide, an odd-chain lipid, and stable isotope-labeled (¹³C) ceramides. By examining their performance based on experimental data, this guide aims to equip you with the knowledge to make an informed decision for your analytical needs.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to ionization in the mass spectrometer—without being naturally present in the sample. This ensures that any sample loss or variation in instrument response is accounted for, leading to accurate quantification. C17-Ceramide and ¹³C-labeled ceramides represent two distinct and effective approaches to achieving this goal.

Principle of Each Standard

C17-Ceramide: This is a non-endogenous ceramide with a 17-carbon fatty acid chain. Since most naturally occurring ceramides have even-numbered carbon chains, C17-Ceramide can be added to a sample and will behave similarly to the endogenous ceramides during extraction and chromatographic separation due to its structural similarity. In the mass spectrometer, it is detected at a different mass-to-charge ratio (m/z) than the even-chained ceramides of interest, allowing for its distinct quantification.

¹³C-Labeled Ceramide Standards: These are synthetic versions of endogenous ceramides where one or more ¹²C atoms are replaced with the heavier ¹³C isotope.[1] This substitution results in a mass shift that is easily detectable by a mass spectrometer, distinguishing the standard from its naturally occurring counterpart. Because they are chemically identical to the analytes, ¹³C-labeled standards are considered the gold standard for correcting for matrix effects and variations in ionization efficiency.[2][3]

Quantitative Performance: A Comparative Analysis

The following tables summarize key performance metrics for both C17-Ceramide and ¹³C-labeled ceramide standards, compiled from various studies. It is important to note that these values were not obtained from a single head-to-head comparative study and may vary based on the specific experimental conditions, instrumentation, and matrix.

Performance Metric C17-Ceramide ¹³C-Labeled Ceramide (Deuterated) References
Recovery 70-99% (from rat liver and muscle tissue), 78-91% (from human plasma)~109-114% (for C22:0 and C24:0 ceramides in human plasma)[4][5]
Linearity (R²) >0.99>0.99
Intra-assay Precision (%CV) <10%2.7 - 3.4%
Inter-assay Precision (%CV) <15%3.2 - 3.6%
Limit of Quantification (LOQ) 5–50 pg/ml for distinct ceramides0.02 - 0.08 µg/ml for C22:0 and C24:0 ceramides

Table 1: Comparison of Quantitative Performance Metrics. This table highlights the high degree of accuracy and precision achievable with both C17-Ceramide and ¹³C-labeled internal standards. While both show excellent linearity, the reported precision for ¹³C-labeled standards in the cited study is slightly higher.

Advantages and Disadvantages

Standard Type Advantages Disadvantages
C17-Ceramide - Not naturally present in most biological samples. - Cost-effective compared to labeled standards. - Good co-elution with a range of ceramide species.- Potential for slight differences in extraction efficiency and ionization response compared to endogenous ceramides of varying chain lengths.
¹³C-Labeled Ceramide - Considered the "gold standard" for accuracy as it is chemically identical to the analyte. - Precisely corrects for matrix effects and ionization suppression. - Co-elutes perfectly with the target analyte.- Higher cost. - A specific labeled standard is ideally needed for each ceramide species being quantified.

Table 2: Summary of Advantages and Disadvantages. The choice between C17-Ceramide and ¹³C-labeled standards often involves a trade-off between cost and the highest achievable accuracy.

Experimental Protocols

Below are generalized experimental protocols for the quantification of ceramides using either C17-Ceramide or a ¹³C-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Ceramide Quantification using C17-Ceramide Internal Standard
  • Sample Preparation:

    • Homogenize tissue samples or take an aliquot of plasma.

    • Add a known amount of C17-Ceramide internal standard solution (e.g., in ethanol) to each sample.

    • Perform lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method.

  • Liquid Chromatography (LC) Separation:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the different ceramide species.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) transitions for each ceramide species and for the C17-Ceramide internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion is typically the sphingoid base fragment (m/z 264.3).

    • Quantify the endogenous ceramides by comparing the peak area of each analyte to the peak area of the C17-Ceramide internal standard.

Protocol 2: Ceramide Quantification using ¹³C-Labeled Internal Standard
  • Sample Preparation:

    • To each sample, add a known amount of the ¹³C-labeled ceramide internal standard corresponding to the endogenous ceramide to be quantified.

    • Perform lipid extraction as described in Protocol 1.

  • Liquid Chromatography (LC) Separation:

    • The LC conditions will be identical to those used for the C17-Ceramide method, as the chemical properties of the labeled and unlabeled ceramides are nearly identical.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Utilize ESI in the positive ion mode.

    • Establish MRM transitions for both the endogenous (unlabeled) ceramide and the corresponding ¹³C-labeled internal standard. The precursor ion for the labeled standard will be shifted by the number of ¹³C atoms incorporated. The product ion (sphingoid base fragment) will also be shifted if the label is on the sphingoid base.

    • Calculate the concentration of the endogenous ceramide by determining the ratio of the peak area of the analyte to the peak area of its corresponding ¹³C-labeled internal standard.

Visualizing the Concepts

To better understand the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_downstream Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide->Cell_Cycle_Arrest Senescence Senescence Ceramide->Senescence PP2A PP2A Ceramide->PP2A activates JNK JNK Ceramide->JNK activates Apoptosis Apoptosis Akt Akt PP2A->Akt inhibits Akt->Apoptosis inhibits JNK->Apoptosis

Caption: Simplified ceramide de novo synthesis and signaling pathway.

Experimental_Workflow Sample_Collection Biological Sample (Plasma, Tissue, etc.) IS_Spiking Spike with Internal Standard (C17-Ceramide or 13C-Labeled Ceramide) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spiking->Lipid_Extraction LC_Separation LC Separation (Reverse Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis Results Ceramide Concentration Data_Analysis->Results

Caption: General workflow for ceramide quantification by LC-MS/MS.

Conclusion: Making the Right Choice

Both C17-Ceramide and ¹³C-labeled ceramide standards are robust tools for the accurate quantification of ceramides. The choice between them often hinges on a balance between the desired level of accuracy and budgetary constraints.

  • For routine analyses and high-throughput screening where cost is a significant factor, C17-Ceramide provides excellent performance and reliability.

  • For studies demanding the highest level of accuracy and precision, particularly in complex matrices where significant ion suppression is anticipated, ¹³C-labeled ceramide standards are the superior choice and are considered the gold standard in the field.

Ultimately, the selection of an internal standard should be guided by the specific requirements of the research, with careful validation to ensure the generation of high-quality, reproducible data.

References

A Researcher's Guide to C16-Ceramide Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of specific ceramide species is paramount. C16-Ceramide (N-palmitoyl-D-erythro-sphingosine), a key bioactive lipid, is implicated in a multitude of cellular processes, including apoptosis, inflammation, and insulin resistance.[1][2][3] This guide provides a comprehensive cross-validation of prevalent C16-Ceramide quantification methods, offering a comparative analysis of their performance, detailed experimental protocols, and supporting data to inform methodological selection.

The quantification of ceramides in biological matrices presents a significant analytical challenge due to their complex profiles and often low abundance.[4] Over the years, methodologies have evolved from traditional chromatographic techniques to highly sensitive mass spectrometry-based assays. This guide will focus on the most widely adopted and validated techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and enzymatic assays.

Comparative Performance of Quantification Methods

The choice of quantification method is often dictated by the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes key quantitative performance metrics for the most common C16-Ceramide analysis techniques.

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
LC-ESI-MS/MS Multiple Ceramide Species (including C16)Human Plasma, Rat Tissues2.8–357 ng for C16[1]5–50 pg/mL (for distinct ceramides)5–50 pg/mL (for distinct ceramides)High sensitivity and specificity, allows for multiplexing.Requires sophisticated instrumentation and expertise.
HPLC-MS/MS-MRM Six Ceramide Species (C2, C6, C16, C18, C20, C24)Mammalian Cell Lysates0.05 to 50 ng/mL0.2 fmol for C161.1 fmol for C16Excellent sensitivity, accuracy, and reproducibility; fast analysis time.High initial instrument cost.
HPLC with Fluorescence Detection Ceramide and Dihydroceramide Molecular SpeciesU937 CellsNot explicitly statedBelow 1 pmolNot explicitly statedGood sensitivity, more accessible than MS.Requires derivatization, may have co-elution issues with certain species.
Enzymatic Assay (DAG Kinase) Total CeramideGeneral Biological SamplesNot applicableNot specifiedNot specifiedRelatively simple and does not require chromatography.Measures total ceramide, not specific species like C16; can be cumbersome.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate quantification. Below are outlines of the methodologies discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for ceramide quantification due to its high sensitivity and specificity. The multiple reaction monitoring (MRM) mode allows for the selective detection of specific ceramide species.

1. Sample Preparation (Lipid Extraction): A common method for extracting lipids from biological samples is the Bligh and Dyer method. For plasma samples, an additional solid-phase extraction step using a silica gel column may be required to isolate sphingolipids. The extracted lipids are then dried and reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. Chromatographic Separation: Reverse-phase HPLC is typically used to separate the different ceramide species. A C8 or C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component with formic acid and an organic component (e.g., acetonitrile/isopropanol) with formic acid.

3. Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is frequently used for ceramide analysis. The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored. For C16-Ceramide (d18:1/16:0), the monitored transition is typically m/z 538.2 → 264.2.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) BiologicalSample->LipidExtraction SPE Solid Phase Extraction (Optional, for plasma) LipidExtraction->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC HPLC Separation (Reverse Phase) Reconstitution->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Fig. 1: General workflow for C16-Ceramide quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers a sensitive alternative to mass spectrometry and is suitable for laboratories without access to LC-MS/MS instrumentation.

1. Derivatization: Ceramides are derivatized with a fluorescent reagent, such as anthroyl cyanide, to enable detection.

2. Chromatographic Separation: Reversed-phase HPLC is used to separate the derivatized ceramide species.

3. Fluorescence Detection: The separated, fluorescently-labeled ceramides are detected using a fluorescence detector. Quantification is achieved by comparing the peak areas to those of known standards. N-heptadecanoyl or N-tricosanoyl sphingosine can be used as internal standards.

Enzymatic Assay

Enzymatic assays, such as the diacylglycerol (DAG) kinase assay, provide a method to measure total ceramide levels.

1. Principle: This assay measures the phosphorylation of ceramide by DAG kinase to form ceramide-1-phosphate. The reaction utilizes radiolabeled ATP, and the amount of radiolabeled ceramide-1-phosphate formed is proportional to the initial amount of ceramide.

2. Limitations: A significant drawback of this method is its inability to differentiate between different ceramide species. Therefore, it provides a measure of total ceramide content rather than specifically C16-Ceramide. The method can also be cumbersome and time-consuming.

C16-Ceramide in Cellular Signaling

C16-Ceramide is a central molecule in sphingolipid metabolism and signaling, playing a critical role in cellular stress responses. It is generated in response to various stimuli and can initiate downstream signaling cascades leading to outcomes such as apoptosis.

Ceramide_Signaling cluster_stimuli Cellular Stress Stimuli cluster_synthesis Ceramide Synthesis cluster_effects Downstream Effects Stress Ionizing Radiation, Chemotherapy, etc. CerS Ceramide Synthases (e.g., CerS5/6 for C16) Stress->CerS C16_Cer C16-Ceramide Accumulation CerS->C16_Cer Mitochondria Mitochondrial Dysfunction C16_Cer->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: Simplified signaling pathway involving C16-Ceramide in apoptosis.

Conclusion

The quantification of C16-Ceramide is a critical aspect of research in numerous biomedical fields. While LC-MS/MS stands out as the most sensitive and specific method, HPLC with fluorescence detection offers a viable and more accessible alternative. Enzymatic assays, though less specific, can be useful for measuring total ceramide levels. The selection of an appropriate method should be guided by the specific research question, the required level of sensitivity and specificity, and the available resources. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process and promote the generation of high-quality, reproducible data in the study of C16-Ceramide and its vital roles in cellular function and disease.

References

Saturated vs. Unsaturated Ceramides: A Comparative Analysis of Their Influence on Membrane Biophysics and Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different lipid species within cellular membranes is paramount. Ceramides, a class of sphingolipids, are critical signaling molecules and structural components of the cell membrane. Their effects, however, are profoundly dictated by the saturation of their acyl chains. This guide provides a detailed comparison of the biophysical and signaling effects of saturated and unsaturated ceramides, supported by experimental data and methodologies.

The fundamental difference between saturated and unsaturated ceramides lies in the absence or presence of double bonds in their fatty acid chains, respectively. This seemingly subtle structural variation leads to significant divergences in their physicochemical properties and, consequently, their impact on membrane organization and function. Saturated ceramides, with their straight, flexible acyl chains, pack tightly with other lipids, promoting a more ordered and rigid membrane environment. In contrast, the kinked structure of unsaturated ceramides disrupts this tight packing, leading to a more fluid membrane state.

Biophysical Effects on Membranes: A Quantitative Comparison

The differential effects of saturated and unsaturated ceramides on membrane properties have been extensively studied using various model systems. The following table summarizes key quantitative findings from the literature.

FeatureSaturated Ceramides (e.g., C16:0, C18:0)Unsaturated Ceramides (e.g., C18:1)Key Findings & References
Membrane Order & Fluidity Significantly increase membrane order and decrease fluidity.Have a lower or no ability to increase membrane order.Saturated ceramides have a stronger impact on the fluid membrane, increasing its order and promoting gel/fluid phase separation, while their unsaturated counterparts have a lower (C24:1) or no (C18:1) ability to form gel domains at 37°C.[1][2][3]
Gel-Phase/Domain Formation Promote the formation of ceramide-rich gel domains at low molar fractions (< 5 mol%).Require significantly higher molar fractions (~20 mol%) to form domains.While saturated ceramides begin to form the ceramide-rich domains with only a small molar fraction of ceramides (xCer < 0.05), relatively large amounts of unsaturated ceramides are required for their domain formation (xCer ≈ 0.2).[2][4]
Lipid Raft Interaction Displace cholesterol from ordered lipid domains (rafts).Less effective at displacing cholesterol.Natural and saturated synthetic ceramides displace sterols from rafts. Comparison of the sterol-displacing abilities of natural ceramides with those of an unsaturated ceramide demonstrates that tight lipid packing is critical for sterol displacement by ceramide.
Membrane Permeability Increase membrane permeability to small and large solutes.Effects on permeability are less pronounced.Ceramides make bilayers and cell membranes permeable to small and large (i.e., protein-size) solutes. The specific contribution of saturation level to permeability is an area of ongoing research.
Membrane Curvature Possess a marked intrinsic negative curvature, facilitating the formation of inverted hexagonal phases.The kinked chain may alter the manifestation of this negative curvature.Ceramides possess a marked intrinsic negative curvature that facilitates formation of inverted hexagonal phases.

Signaling Implications: Apoptosis and Beyond

The distinct biophysical effects of saturated and unsaturated ceramides translate into different roles in cellular signaling, most notably in the induction of apoptosis. Saturated ceramides are generally considered more potent inducers of apoptosis. Their ability to form large, stable, ceramide-rich platforms is thought to be crucial for the clustering of death receptors and the activation of downstream apoptotic signaling cascades.

The signaling pathway for ceramide-induced apoptosis is complex and can vary between cell types and stimuli. A generalized pathway is depicted below.

Ceramide_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stimuli Stress Stimuli SMase SMase Stress Stimuli->SMase activates Saturated Ceramide Saturated Ceramide SMase->Saturated Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Ceramide-Rich Platforms Ceramide-Rich Platforms Saturated Ceramide->Ceramide-Rich Platforms forms Receptor Clustering Receptor Clustering Ceramide-Rich Platforms->Receptor Clustering Death Receptors Death Receptors Death Receptors->Receptor Clustering aggregate in Caspase Cascade Caspase Cascade Receptor Clustering->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Figure 1: Generalized signaling pathway of saturated ceramide-induced apoptosis.

Unsaturated fatty acids, in some contexts, have been shown to rescue cells from saturated fatty acid-induced apoptosis, highlighting their opposing roles in cell fate decisions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ceramides on membranes.

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the phase of the lipid environment. This allows for the quantification of membrane fluidity through the calculation of a General Polarization (GP) value.

Workflow:

Laurdan_GP_Workflow Liposome Preparation Liposome Preparation Incorporate Ceramides Incorporate Ceramides Liposome Preparation->Incorporate Ceramides Laurdan Staining Laurdan Staining Incorporate Ceramides->Laurdan Staining Fluorescence Measurement Fluorescence Measurement Laurdan Staining->Fluorescence Measurement GP Calculation GP Calculation Fluorescence Measurement->GP Calculation

Figure 2: Experimental workflow for Laurdan GP measurement of membrane fluidity.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC) using the extrusion method.

  • Ceramide Incorporation: Add saturated or unsaturated ceramides to the lipid mixture at the desired molar concentration before liposome formation.

  • Laurdan Labeling: Add Laurdan to the liposome suspension at a final concentration of 1 µM and incubate in the dark for 30 minutes.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the Laurdan-labeled liposomes from 400 nm to 550 nm with an excitation wavelength of 350 nm using a temperature-controlled spectrofluorometer.

  • GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate lower membrane fluidity.

Visualization of Ceramide-Induced Domains by Atomic Force Microscopy (AFM)

AFM provides a high-resolution topographical map of the membrane surface, allowing for the direct visualization of lipid domains.

Workflow:

AFM_Workflow Supported Lipid Bilayer (SLB) Formation Supported Lipid Bilayer (SLB) Formation Introduce Ceramides Introduce Ceramides Supported Lipid Bilayer (SLB) Formation->Introduce Ceramides AFM Imaging AFM Imaging Introduce Ceramides->AFM Imaging Image Analysis Image Analysis AFM Imaging->Image Analysis

Figure 3: Experimental workflow for AFM visualization of ceramide-induced domains.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: Form a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion. The lipid composition should mimic a biological membrane, for example, a mixture of sphingomyelin, DOPC, and cholesterol.

  • Ceramide Introduction: Introduce a solution containing the ceramide of interest (saturated or unsaturated) to the SLB. Alternatively, incorporate the ceramide into the initial lipid mixture before SLB formation.

  • AFM Imaging: Image the SLB in fluid using tapping mode AFM. Ceramide-rich domains will appear as areas with a different height and/or phase signal compared to the surrounding lipid bilayer.

  • Image Analysis: Analyze the AFM images to determine the size, shape, and abundance of the ceramide-induced domains.

Conclusion

The saturation of the acyl chain is a critical determinant of the biophysical and signaling properties of ceramides. Saturated ceramides are potent modulators of membrane structure, promoting order, and the formation of distinct domains, which are central to their pro-apoptotic functions. Unsaturated ceramides, with their disruptive packing properties, tend to maintain membrane fluidity and have less pronounced effects on domain formation and signaling. A thorough understanding of these differences is essential for the development of therapeutic strategies that target ceramide metabolism and signaling in various diseases.

References

Navigating the Quantitative Landscape of C16-Ceramide-13C16: A Comparative Guide to Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate roles of sphingolipids, the precise and reliable quantification of specific ceramide species is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of C16-Ceramide, with a focus on the use of its stable isotope-labeled internal standard, C16-Ceramide-13C16, to ensure accuracy and reproducibility. We present a synthesis of published data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.

The quantification of C16-Ceramide, a key bioactive lipid implicated in cellular processes such as apoptosis and insulin resistance, presents analytical challenges due to its complex biological matrix and the presence of isomeric species.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to overcome these challenges, as it mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variations in instrument response.[2][3] This guide focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for ceramide quantification due to their high sensitivity and selectivity.

Comparative Analysis of Quantitative Performance

The accuracy and reproducibility of an analytical method are defined by several key validation parameters. The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of C16-Ceramide, often utilizing a stable isotope-labeled internal standard.

Method Linear Range Linearity (r²) Lower Limit of Quantification (LLOQ) Accuracy (% Error) Precision (% CV) Extraction Recovery (%) Reference
LC-ESI-MS/MS 2.8–357 ng>0.990.01-0.50 ng/mLNot explicitly statedReliable for inter- and intra-assay70-99% (rat liver), 71-95% (rat muscle), 78-91% (human plasma)
High-Throughput LC/MS/MS 5.00 to 5.00×10³ nM>0.99As low as 1 nM<15%<15%>90%
HPLC-MS/MS-MRM 0.05 to 50 ng/mL>0.9991.1 fmolNot explicitly statedNot explicitly stated96.1% to 113.4%
HILIC-based LC-MS/MS 2.2-1090 ng/mLNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Table 1: Comparison of Linearity and Sensitivity for C16-Ceramide Quantification. This table highlights the dynamic range and sensitivity of different LC-MS/MS methods. A wider linear range allows for the quantification of C16-Ceramide across various biological concentrations without sample dilution. The LLOQ indicates the lowest concentration that can be reliably quantified.

Method Sample Matrix Internal Standard Key Findings Reference
LC-MS/MS Human Plasma, Rat TissuesC17 and C25 ceramidesDemonstrated reduction of plasma ceramides after exercise training in obese adults.
High-Throughput LC/MS/MS Human Serumd7-ceramide (d18:1/16:0)Determined serological levels of ceramides to reveal unique temporal gestational patterns.
LC-MS/MS In vivo studies[13C16]C16:0 ceramideEnabled the measurement of ceramide kinetics by coupling the administration of [2H]water with LC-MS/MS analyses.
LC-MS/MS Mammalian CellsC17 ceramideC16 ceramide was the most dominant species in U2OS and HCT116 cell lines.

Table 2: Application and Internal Standards of Different C16-Ceramide Quantification Methods. This table provides context on the types of biological samples analyzed and the specific internal standards used in various studies. The choice of internal standard is critical for accurate quantification.

Detailed Experimental Protocols

The reproducibility of C16-Ceramide quantification is highly dependent on the meticulous execution of the experimental protocol. Below are summarized methodologies from published studies.

Method 1: LC-ESI-MS/MS for Biological Samples
  • Sample Preparation:

    • Tissue: Homogenization followed by lipid extraction using the Bligh and Dyer method.

    • Plasma: Requires isolation of sphingolipids by silica gel column chromatography prior to LC-ESI-MS/MS analysis. Internal standards (e.g., C17 and C25 ceramides) are added at the beginning of the procedure.

  • Liquid Chromatography:

    • Column: Reverse-phase HPLC column.

    • Mobile Phase: A gradient of solvents is typically used to separate the different ceramide species.

    • Run Time: A single chromatographic run can be achieved within 21 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of ceramide species. For C16:0 ceramide, the transition M0 = 538.7→264.3 is monitored. The stable isotope internal standard, [13C16]C16:0 ceramide, is monitored using the transition 554.7→264.3.

Method 2: High-Throughput LC/MS/MS for Human Serum
  • Sample Preparation: A high-throughput protein precipitation method is employed for sample preparation. Stable isotope-labeled ceramides are used as internal standards.

  • Liquid Chromatography:

    • Separation: Reverse phase isocratic elution.

    • Run Time: The chromatographic separation is achieved within 5 minutes.

  • Mass Spectrometry:

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows in lipidomics and the signaling pathways in which C16-Ceramide is involved.

G Experimental Workflow for LC-MS/MS Quantification of C16-Ceramide cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue, Cells) AddIS Addition of This compound Internal Standard BiologicalSample->AddIS LipidExtraction Lipid Extraction (e.g., Bligh & Dyer, Protein Precipitation) AddIS->LipidExtraction DryAndReconstitute Dry Down and Reconstitute LipidExtraction->DryAndReconstitute LC_Separation Liquid Chromatography (Reverse Phase Separation) DryAndReconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM Detection) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / Internal Standard) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: A generalized workflow for the quantification of C16-Ceramide using LC-MS/MS.

G Simplified Ceramide-Mediated Apoptosis Pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, FasL) Ceramide_Synthase Ceramide Synthase Stress_Stimuli->Ceramide_Synthase activates C16_Ceramide Increased C16-Ceramide Ceramide_Synthase->C16_Ceramide produces Protein_Phosphatases Activation of Protein Phosphatases (e.g., PP2A, PP1) C16_Ceramide->Protein_Phosphatases Downstream_Effectors Modulation of Downstream Effectors (e.g., Bcl-2 family, Caspases) Protein_Phosphatases->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: C16-Ceramide's role as a signaling molecule in the induction of apoptosis.

References

A Researcher's Guide to Isotopic Enrichment Analysis of C16-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical strategies for the isotopic enrichment analysis of N-palmitoyl-D-erythro-sphingosine (C16-Ceramide), with a focus on the use of its stable isotope-labeled counterpart, C16-Ceramide-¹³C₁₆. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate accurate and robust quantification of this critical bioactive lipid.

Introduction to C16-Ceramide Analysis

C16-Ceramide is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, cell stress responses, and regulation of signaling pathways like mTOR and p53.[1][2][3] Its levels can be altered in various pathological states, making its accurate quantification crucial for understanding disease mechanisms and for therapeutic development.[4] Isotopic enrichment analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as C16-Ceramide-¹³C₁₆, is the gold standard for achieving the highest accuracy and precision.

Comparison of Analytical Strategies

The quantification of C16-Ceramide can be approached using several methods. The ideal internal standard co-elutes with the analyte and has nearly identical ionization efficiency, which is best achieved with a stable isotope-labeled version of the analyte. This strategy corrects for variability during sample extraction and instrument analysis.[5] Below is a comparison of common approaches.

Analytical Strategy Principle Advantages Disadvantages Typical Application
Stable Isotope-Labeled Internal Standard (e.g., C16-Ceramide-¹³C₁₆) A known quantity of C16-Ceramide labeled with stable isotopes (e.g., ¹³C) is spiked into the sample. The analyte and standard are distinguished by mass spectrometry based on their mass difference.- Highest accuracy and precision- Corrects for matrix effects and extraction losses- Identical chemical and physical properties to the analyte- Higher cost of labeled standards- Availability may be limited for some lipid speciesGold standard for quantitative lipidomics, clinical sample analysis, and metabolic flux studies.
Non-Physiological Internal Standard (e.g., C17-Ceramide) A ceramide species not naturally abundant in the biological system (e.g., odd-chain C17-Ceramide) is used as the internal standard.- Lower cost than isotopic standards- Commercially available- May have different extraction efficiency and ionization response compared to the analyte- Does not perfectly mimic the analyte's behaviorRoutine quantification where the highest precision is not mandatory; high-throughput screening.
Metabolic Labeling with Precursors (e.g., [U-¹³C]palmitate) Cells or organisms are fed a stable isotope-labeled precursor (like ¹³C-palmitate) which is incorporated into newly synthesized ceramides. This allows for the measurement of de novo synthesis rates.- Measures metabolic flux and biosynthesis rates- Provides dynamic information on lipid metabolism- Requires careful consideration of precursor pool dilution- Analysis is more complex, requiring monitoring of multiple isotopologues- Does not quantify the total (pre-existing) ceramide poolMetabolic flux analysis, studies on lipid biosynthesis pathways.
Older, Non-MS Methods (e.g., DAG Kinase Assay, HPLC with Derivatization) Enzymatic assays or chromatographic methods that require chemical derivatization for detection (e.g., by fluorescence).- Does not require a mass spectrometer- Cumbersome and time-consuming- Lower sensitivity and specificity- Inability to resolve individual ceramide speciesLargely superseded by modern LC-MS/MS methods.

Quantitative Performance Data

The performance of LC-MS/MS methods for ceramide analysis is characterized by high sensitivity and a broad dynamic range. The data below is compiled from studies employing modern tandem mass spectrometry techniques.

Parameter Value Methodology Source
Limit of Detection (LOD) 0.2 fmolLC-MS/MS-MRM with C17-Ceramide as internal standard.
Limit of Quantification (LOQ) 1.1 fmolLC-MS/MS-MRM with C17-Ceramide as internal standard.
Linear Range 0.05 to 50 ng/mLLC-MS/MS-MRM analysis of C16-Ceramide standards.
Recovery 96.1% to 113.4%Spiking experiments in U2OS cell lysates.
De Novo Synthesis Rate 62 ± 3 pmol/h/mg proteinMeasured in HEK293 cells incubated with [U-¹³C]palmitic acid, correcting for isotopic enrichment of the palmitoyl-CoA pool.

Experimental Protocols & Workflows

Accurate quantification relies on standardized procedures for sample handling and analysis. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Diagram: Isotopic Enrichment Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Sample Collection (Cells, Tissue, Plasma) B 2. Spike Internal Standard (C16-Ceramide-13C16) A->B C 3. Lipid Extraction (e.g., Bligh & Dyer) B->C D 4. Dry & Reconstitute C->D E 5. UPLC Separation (e.g., C8 or C18 column) D->E F 6. ESI-MS/MS Detection (Positive Ion Mode, MRM) E->F G 7. Peak Integration (Analyte & Standard) F->G H 8. Ratio Calculation (Analyte/Standard) G->H H->H I 9. Quantification (vs. Standard Curve) H->I

Caption: Experimental workflow for C16-Ceramide quantification.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method suitable for extracting ceramides from plasma or tissue homogenates.

  • Sample Preparation: Transfer 50 µL of plasma or ~10 mg of homogenized tissue into a glass tube.

  • Internal Standard Addition: Add a precise amount of C16-Ceramide-¹³C₁₆ internal standard solution (e.g., 20 µL of a 20 µg/mL solution in methanol).

  • Solvent Addition: Add 2 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly for 10 minutes.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase (containing the lipids) into a new tube. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform and pool the organic phases.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

Protocol 2: LC-MS/MS Analysis

This protocol uses Ultra-Performance Liquid Chromatography (UPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation:

    • Column: Waters Acquity C8 UPLC BEH (2.1 × 150 mm, 1.7 μm) or similar.

    • Mobile Phase A: Methanol with 2 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Water with 1 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 65°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C16-Ceramide (Endogenous): m/z 538.7 → 264.3.

      • C16-Ceramide-¹³C₁₆ (Internal Standard): m/z 554.7 → 264.3.

    • Instrument Settings: Optimize cone voltage (e.g., 35 V) and collision energy (e.g., 30 V) for maximum signal intensity for the specified transitions.

C16-Ceramide in Cellular Signaling

C16-Ceramide is a central hub in sphingolipid-mediated signaling, particularly in stress responses. For example, in response to Tumor Necrosis Factor-alpha (TNF-α), the activation of acid sphingomyelinase (ASMase) leads to the generation of C16-Ceramide, which promotes apoptosis. This pro-apoptotic signal can be counteracted by the conversion of ceramide to sphingosine-1-phosphate (S1P), which activates pro-survival pathways like Akt.

Diagram: C16-Ceramide in TNF-α Signaling

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds ASMase Acid Sphingomyelinase TNFR->ASMase Activates SM Sphingomyelin C16Cer C16-Ceramide SM->C16Cer  ASMase Sph Sphingosine C16Cer->Sph   NCDase Apoptosis Apoptosis C16Cer->Apoptosis NCDase Neutral Ceramidase S1P S1P Sph->S1P  SphK SphK Sphingosine Kinase Akt Akt (Pro-Survival) S1P->Akt Akt->Apoptosis Inhibits

Caption: C16-Ceramide's role in the TNF-α induced apoptosis pathway.

References

Comparison of different internal standards for ceramide profiling.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Accurate Quantification in Mass Spectrometry-Based Lipidomics

In the rapidly advancing field of lipidomics, accurate quantification of bioactive lipids like ceramides is paramount for understanding their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. The choice of an appropriate internal standard is a critical determinant for the reliability and reproducibility of quantitative mass spectrometry (MS) data. This guide provides a comprehensive comparison of commonly used internal standards for ceramide profiling, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The Critical Role of Internal Standards in Ceramide Quantification

Internal standards are essential in MS-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis. These variations can arise from matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and be absent in the biological sample. For ceramides, which encompass a diverse range of acyl chain lengths and saturation levels, the selection of an appropriate internal standard is particularly challenging.

Comparison of Common Internal Standards for Ceramide Profiling

The most widely employed internal standards for ceramide analysis are odd-chain ceramides and stable isotope-labeled (deuterated) ceramides. Each class possesses distinct advantages and limitations.

Internal Standard TypeExamplesKey AdvantagesKey Limitations
Odd-Chain Ceramides C17:0 Ceramide, C21:0 Ceramide, C25:0 Ceramide- Not naturally abundant in most biological systems.- Commercially available.- Cost-effective compared to stable isotope-labeled standards.- May not perfectly co-elute with all endogenous ceramide species in chromatographic separations.- Ionization efficiency may differ from that of endogenous ceramides with varying acyl chain lengths.
Stable Isotope-Labeled (Deuterated) Ceramides d7-C16:0 Ceramide, d7-C18:0 Ceramide, d7-C24:0 Ceramide, d7-C24:1 Ceramide- Co-elutes with the corresponding endogenous ceramide, providing the most accurate correction for matrix effects and ionization suppression/enhancement.[1]- Considered the "gold standard" for quantitative accuracy.[1]- Higher cost.- A specific deuterated standard is required for each endogenous ceramide to be quantified accurately.

Table 1: Comparison of Odd-Chain and Stable Isotope-Labeled Ceramide Internal Standards.

Performance Data of Internal Standards

Several studies have demonstrated the utility of these internal standards in achieving accurate and reproducible quantification of ceramides in various biological matrices.

A study utilizing C17:0 and C25:0 ceramides as internal standards for the analysis of long-chain (C14-C20) and very-long-chain (C24, C24:1) ceramides, respectively, reported high recovery rates.[2] The recovery of different ceramide subspecies from human plasma ranged from 78% to 91%, while in rat liver and muscle tissues, the recoveries were between 70% and 99% and 71% and 95%, respectively.[2] The method demonstrated good linearity and achieved limits of detection in the range of 5–50 pg/ml.[2]

Another approach using a cocktail of stable isotope-labeled ceramides (d7-C16:0, d7-C18:0, d7-C24:0, and d7-C24:1) as internal standards for the quantification of 16 ceramides and 10 dihydroceramides in human serum also showed excellent performance. This high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated according to FDA guidelines and demonstrated good linearity, precision, and accuracy. The use of authentic labeled standards has been shown to dramatically reduce data variability in inter-laboratory comparisons.

Experimental Protocols

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Homogenization: Homogenize tissue samples (e.g., 10-20 mg) or cell pellets in a known volume of ice-cold phosphate-buffered saline (PBS). For plasma or serum samples, use a specific volume (e.g., 50 µL).

  • Addition of Internal Standard: Spike the homogenate with a known amount of the chosen internal standard(s) (e.g., 50 pmol of each).

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 1-2 minutes.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Vortex again and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

LC-MS/MS Analysis of Ceramides
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for ceramide separation.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) and ammonium formate (e.g., 1 mM).

    • Mobile Phase B: A mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic, long-chain ceramides.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion is the protonated molecule [M+H]+, and a characteristic product ion (e.g., m/z 264.2) resulting from the fragmentation of the sphingoid base is monitored.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of ceramides, the following diagrams illustrate the analytical workflow and a key ceramide signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Results Ceramide Profile Normalization->Results

Caption: Experimental workflow for ceramide profiling using an internal standard.

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate critical cellular processes.

G cluster_stimuli Stress Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Effects TNFa TNF-α SMase Sphingomyelinase TNFa->SMase Chemo Chemotherapy Chemo->SMase ROS Oxidative Stress ROS->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP2A PP2A Activation Ceramide->PP2A JNK JNK Pathway Activation Ceramide->JNK Akt Akt Inhibition Ceramide->Akt Apoptosis Apoptosis PP2A->Apoptosis CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest JNK->Apoptosis Akt->Apoptosis

References

Confirming the role of C16-Ceramide in TNF-alpha induced apoptosis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The intricate signaling network initiated by Tumor Necrosis Factor-alpha (TNF-α) that culminates in programmed cell death, or apoptosis, has long been a subject of intense research. Within this complex cascade, the sphingolipid C16-Ceramide has emerged as a critical second messenger. This guide provides a comparative analysis of the role of C16-Ceramide in TNF-α induced apoptosis, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their understanding and future investigations.

Comparative Analysis of C16-Ceramide's Role

Experimental evidence strongly supports a pro-apoptotic role for C16-Ceramide in the context of TNF-α signaling. Studies have demonstrated that the generation of C16-Ceramide is a necessary step for the execution of apoptosis in various cell types.

Table 1: Effect of Modulating C16-Ceramide Levels on TNF-α Induced Apoptosis

Experimental ApproachKey FindingsCell TypeReference
Inhibition of Ceramide Synthases (with Fumonisin B1) Protected cells from TNF-α-induced cell death.MCF-7[1][2]
siRNA Knockdown of Ceramide Synthase 6 (CerS6) Blocked TNF-α-induced late accumulation of Ceramide and apoptosis.MCF-7[1][2]
Overexpression of Neutral Ceramidase (NCDase) Inhibited the TNF-α-induced increase of C16-Ceramide and apoptosis.Rat Primary Hepatocytes[3]
Inhibition of Acid Sphingomyelinase (ASMase) (with imipramine) Inhibited TNF-α-induced apoptosis and C16-Ceramide increase.Rat and Mouse Primary Hepatocytes
Exogenous addition of C6-Ceramide (mimic) Mimicked the effects of TNF-α leading to cell death.MCF-7

The Signaling Pathway: C16-Ceramide as a Central Hub

TNF-α binding to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival or apoptosis. In the apoptotic pathway, the formation of a death-inducing signaling complex (DISC) leads to the activation of initiator caspases. C16-Ceramide generation has been shown to be a crucial event in this process, acting upstream of caspase activation.

TNF_Alpha_Apoptosis_Pathway cluster_salvage Salvage Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment CerS6 CerS6 (Ceramide Synthase 6) TNFR1->CerS6 Activation (via Salvage Pathway) FADD FADD TRADD->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Caspase7 Caspase-7 Caspase8->Caspase7 Activation C16_Ceramide C16-Ceramide CerS6->C16_Ceramide N-acylation Sphingosine Sphingosine C16_CoA C16-CoA C16_Ceramide->Caspase7 Activation FAK FAK (Focal Adhesion Kinase) C16_Ceramide->FAK Loss of Apoptosis Apoptosis Caspase7->Apoptosis FAK->Apoptosis contributes to

Caption: TNF-α induced apoptotic signaling pathway involving C16-Ceramide.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of C16-Ceramide in TNF-α induced apoptosis.

1. Quantification of C16-Ceramide by Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurately measuring changes in specific ceramide species.

  • Cell Lysis and Lipid Extraction:

    • Treat cells with TNF-α for the desired time points.

    • Wash cells with ice-cold PBS and scrape into a methanol-containing tube.

    • Add an internal standard (e.g., C17-Ceramide) to each sample for normalization.

    • Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.

    • Centrifuge to separate the phases and collect the lower organic phase containing lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column.

    • Detect and quantify C16-Ceramide using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C16-Ceramide.

    • Normalize the C16-Ceramide levels to the internal standard and total inorganic phosphate or protein concentration.

2. Assessment of Apoptosis

  • Caspase Activity Assay:

    • Lyse cells and determine the protein concentration.

    • Incubate the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7).

    • Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.

    • Express caspase activity as relative fluorescence units per microgram of protein.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix and permeabilize cells.

    • Incubate with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

    • The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

3. Gene Knockdown using siRNA

This technique is used to specifically inhibit the expression of a target protein, such as Ceramide Synthase 6 (CerS6).

  • Transfection:

    • Seed cells to achieve 50-70% confluency on the day of transfection.

    • Prepare a mixture of siRNA targeting CerS6 and a lipid-based transfection reagent in serum-free medium.

    • Incubate the mixture to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the medium with complete growth medium and incubate for 24-72 hours to allow for protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells to confirm the reduction in CerS6 protein levels by Western blotting or mRNA levels by qRT-PCR.

  • Functional Assay:

    • Treat the CerS6-knockdown and control cells with TNF-α and assess for apoptosis as described above.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of C16-Ceramide in TNF-α induced apoptosis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7, Hepatocytes) Treatment Treatment Groups: - Vehicle Control - TNF-α - TNF-α + Inhibitor (e.g., Fumonisin B1) - TNF-α + CerS6 siRNA Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assays (Caspase Activity, TUNEL) Treatment->Apoptosis_Assay Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis LC_MS LC-MS/MS Analysis (Quantification of C16-Ceramide) Lipid_Extraction->LC_MS LC_MS->Data_Analysis

Caption: A generalized workflow for studying C16-Ceramide in apoptosis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for C16-Ceramide-13C16

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of C16-Ceramide-13C16, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

C16-Ceramide is classified as a hazardous substance.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Identified Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Proper Disposal Protocol

The disposal of this compound must be handled by an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and relevant hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for C16-Ceramide.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) and cleaning agents. Dispose of all cleaning materials as hazardous waste.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures:

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

This compound Disposal Workflow

A Step 1: Segregate Waste Collect in a designated, sealed container. B Step 2: Label Container Clearly mark with chemical name and hazards. A->B C Step 3: Store Securely Keep in a cool, dry, well-ventilated area. B->C D Step 4: Arrange Professional Disposal Contact a licensed hazardous waste company. C->D E Step 5: Decontaminate Clean all contaminated surfaces and equipment. D->E F Step 6: Document Disposal Maintain a record of the disposal process. E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling C16-Ceramide-13C16

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal information for C16-Ceramide-13C16, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and build confidence in chemical handling protocols.

Hazard Identification and Personal Protective Equipment (PPE)

C16-Ceramide is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The isotopically labeled this compound should be handled with the same precautions as the unlabeled compound. Adherence to the recommended PPE is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for Splash/High Concentration
Eye/Face Safety glasses with side-shields (ANSI Z87.1 approved).[4]Tightly fitting safety goggles. Wear a face shield in addition to goggles when a splash hazard exists.[5]
Hand Disposable nitrile gloves (for incidental contact).Double-gloving or wearing Silver Shield gloves under nitrile gloves for extended contact.
Body Laboratory coat, long pants, and closed-toe shoes.Wear fire/flame resistant and impervious clothing to prevent skin exposure.
Respiratory Not required under normal use with adequate ventilation.If dust is generated, exposure limits are exceeded, or irritation is experienced, use a full-face respirator with a particle filter.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Table 2: Handling and Storage Procedures

ProcedureGuideline
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure and control dust formation. An eyewash station and safety shower should be readily accessible.
Handling Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash face, hands, and any exposed skin thoroughly after handling.
Storage Store in a freezer at -20°C for long-term stability. Keep the container tightly closed and store under desiccating conditions in a well-ventilated place.
Shipping The compound is typically shipped at ambient temperatures but should be stored under recommended conditions upon receipt.

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid is essential.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Disposal: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter sewers or surface water.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, sealed container for hazardous waste disposal.

Experimental Protocol: Use as an Internal Standard

This compound is primarily used as a stable isotope-labeled internal standard for the accurate quantification of C16-Ceramide in biological samples using mass spectrometry (LC-MS/MS).

Methodology for Quantification of C16-Ceramide:

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

  • Internal Standard Spiking: Before extraction, spike a known amount of this compound into each sample, calibrator, and quality control sample. This accounts for sample loss during preparation and for matrix effects during analysis.

  • Chromatographic Separation: Employ a reverse-phase C18 column to chromatographically separate the ceramides. Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile/isopropanol.

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the endogenous C16-Ceramide and the this compound internal standard.

  • Quantification: The concentration of endogenous C16-Ceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of unlabeled C16-Ceramide.

Safety and Operational Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive 1. Receive Compound store 2. Log & Store (-20°C Freezer) receive->store ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood 4. Work in Fume Hood ppe->fume_hood weigh 5. Weigh Solid Compound ppe->weigh fume_hood->weigh dissolve 6. Dissolve in Solvent (e.g., Ethanol, Chloroform) fume_hood->dissolve weigh->dissolve spike 7. Spike into Sample dissolve->spike analyze 8. LC-MS/MS Analysis decontaminate 9. Decontaminate Glassware analyze->decontaminate dispose_waste 10. Dispose of Waste (Hazardous Chemical Waste) analyze->dispose_waste decontaminate->dispose_waste remove_ppe 11. Doff & Dispose PPE dispose_waste->remove_ppe wash 12. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.